2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Description
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Properties
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine CAS number
An In-Depth Technical Guide to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
CAS Number: 1419101-22-6
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block with significant potential in modern drug discovery. We will delve into its physicochemical properties, outline a plausible synthetic pathway, and contextualize its primary application as a key intermediate in the construction of novel chemical entities for targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis and application. The protocols and insights provided herein are grounded in established chemical principles to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of Functionalized Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and natural bioactive molecules.[1][2] Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability, which allows for precise modification at its 2, 4, 5, and 6 positions.[1]
In recent years, the field of drug discovery has been revolutionized by the advent of Targeted Protein Degradation (TPD). This modality utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound emerges as a high-value building block within this paradigm.[3] Its structure is pre-validated for utility in this space, combining several key features:
-
A pyrimidine core , a common motif in kinase inhibitors and other targeted therapies.
-
A bromo substituent , which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the attachment of this fragment to other parts of a molecule.[4]
-
A (1-methyl-piperidin-4-yl)methoxy side chain , which imparts favorable physicochemical properties such as improved solubility and a three-dimensional character that can be crucial for navigating the cellular environment and achieving optimal target engagement.
This guide will therefore focus on the practical aspects of using this molecule, from its synthesis to its strategic implementation in a drug discovery workflow.
Physicochemical Properties & Characterization
A thorough understanding of a compound's properties is the foundation of its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1419101-22-6 | [3] |
| Molecular Formula | C₁₁H₁₆BrN₃O | [3] |
| Molecular Weight | 286.17 g/mol | [3] |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature | [3] |
Analytical Characterization: For quality control, this compound should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, ensuring all expected protons and carbons are present with correct chemical shifts, integrations, and coupling patterns.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
HPLC/UPLC: To assess purity by identifying and quantifying any potential impurities.
Synthesis and Purification Workflow
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a chemically sound route can be proposed based on established methods for pyrimidine synthesis.[5][6] A common and efficient strategy involves the condensation of a suitable amidine with a 1,3-dicarbonyl equivalent.
Caption: Plausible synthetic workflow for the target compound.
Protocol 3.1: Proposed Synthesis of this compound
This protocol is a representative example based on established chemical principles. Researchers should perform their own route optimization and safety assessments.
-
Step 1: Synthesis of 5-substituted Pyrimidine Precursor.
-
To a solution of 2-bromomalonaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add a catalytic amount of a dehydrating agent like 3A molecular sieves.[5]
-
Heat the mixture to 80-90°C.
-
Slowly add a solution of (1-methylpiperidin-4-yl)methanimidamide (1.1 eq) in the same solvent over 30 minutes. The amidine can be prepared from the corresponding nitrile or used as a hydrochloride salt.
-
Causality: The acidic solvent protonates the carbonyls of the malonaldehyde, activating them for nucleophilic attack by the amidine. The elevated temperature drives the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction mixture.
-
-
Step 2: Work-up and Isolation.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-substituted pyrimidine.
-
-
Step 3: Bromination (if not incorporated in Step 1).
-
If the starting material was not brominated, dissolve the pyrimidine precursor from Step 2 in a solvent like acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Causality: The pyrimidine ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. NBS is a convenient and safe source of electrophilic bromine.
-
Stir until the starting material is consumed (monitor by LC-MS).
-
-
Step 4: Purification.
-
Purify the crude final product using silica gel column chromatography. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product streaking on the silica, is a common choice.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Application in Medicinal Chemistry: A Versatile Coupling Partner
The primary utility of this compound is as a building block in more complex syntheses, particularly via its bromo-substituent. The bromine atom at the C2 position of the pyrimidine ring is well-suited for palladium-catalyzed cross-coupling reactions.
Caption: Role of the pyrimidine building block in PROTAC design.
Protocol 4.1: Representative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates how to couple the title compound with a generic boronic acid or ester, a common step in fragment-based drug design and PROTAC synthesis.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Causality: The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid derivative. Cesium carbonate is often more effective for less reactive coupling partners.
-
Place the vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Solvent and Catalyst Addition:
-
Add a degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst. A highly active catalyst like Pd(dppf)Cl₂ (0.05 eq) or a palladacycle precatalyst is recommended.
-
Causality: Degassing the solvent prevents oxidation of the Pd(0) active catalyst. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting bromide is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or reverse-phase HPLC to yield the desired coupled product.
-
Safety, Handling, and Storage
As a professional researcher, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following general guidelines apply to related brominated heterocyclic compounds.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[8]
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.[11]
-
Conclusion
This compound (CAS: 1419101-22-6) is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure, featuring a key synthetic handle on a privileged pyrimidine scaffold, makes it an ideal candidate for constructing complex molecules aimed at challenging biological targets. Its documented classification as a "Protein Degrader Building Block" underscores its relevance in the rapidly advancing field of Targeted Protein Degradation. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate the design and discovery of next-generation therapeutics.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. Available at: [Link]
-
National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available at: [Link]
- Google Patents. WO2015004265A1 - Process for preparing a pyrimidine intermediate.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine molecular weight
An In-depth Technical Guide: 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. With a molecular weight of 286.173 g/mol , this molecule is strategically designed as a versatile building block, primarily for the synthesis of targeted protein degraders such as Proteolysis-Targeting Chimeras (PROTACs).[1] This document details its molecular profile, proposes a robust synthetic strategy, explores its critical role in drug discovery, and outlines rigorous analytical methods for its characterization and quality control. The guide is intended to serve as a key resource for researchers leveraging this molecule to develop next-generation therapeutics.
Molecular Profile and Physicochemical Properties
This compound is a substituted pyrimidine featuring two key functional motifs that underscore its utility: a reactive 2-bromo group and a piperidinylmethoxy side chain. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the piperidine moiety often acts as a linker element or a vector to engage with other molecular components.
Chemical Structure and Key Identifiers
-
IUPAC Name: 2-bromo-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine
-
CAS Number: 1419101-22-6[1]
-
Molecular Formula: C₁₁H₁₆BrN₃O[1]
-
SMILES: CN1CCC(CC1)COC2=CN=C(N=C2)Br
Physicochemical Data
The fundamental properties of the molecule are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Weight | 286.173 g/mol | [1] |
| Molecular Formula | C₁₁H₁₆BrN₃O | [1] |
| Purity Specification | Typically ≥97% | [1] |
| Storage Condition | Room temperature, in a dry environment | [1] |
Synthesis and Mechanistic Rationale
While specific proprietary synthesis routes may vary, a plausible and efficient pathway can be designed based on established heterocyclic chemistry principles. The strategic construction of this molecule relies on the deliberate installation of its key functional groups.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the ether linkage, simplifying it into two more readily available precursors: a substituted pyrimidine and a piperidine-based alcohol. This strategy isolates the formation of the C-O bond as the key synthetic step.
Proposed Synthetic Protocol
This protocol outlines a standard Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Objective: To synthesize this compound.
Materials:
-
2-Bromo-5-hydroxypyrimidine
-
(1-Methylpiperidin-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.
-
Expert Insight: Sodium hydride is a strong, non-nucleophilic base, making it ideal for the deprotonation of the hydroxyl group on the pyrimidine ring without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
-
Alcohol Addition: Add (1-Methylpiperidin-4-yl)methanol (1.1 equivalents) dropwise to the suspension. Stir at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Pyrimidine Addition: Add 2-Bromo-5-hydroxypyrimidine (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure title compound.
Application in Targeted Protein Degradation
The primary application for this compound is as a building block in the field of targeted protein degradation (TPD). Its structure is pre-validated for incorporation into bifunctional molecules like PROTACs.
Role as a Versatile Building Block
In the context of a PROTAC, a molecule has three parts: a warhead that binds the protein of interest (POI), a ligand that binds an E3 ubiquitin ligase, and a linker that connects the two. This compound serves two key functions:
-
Linker Component: The piperidine and methoxy groups form a common, structurally rigid part of the linker.
-
Synthetic Handle: The 2-bromo position is the key reactive site. It allows for facile, late-stage covalent linkage to a POI-binding warhead, typically via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). This strategic placement makes it a valuable fragment for building diverse PROTAC libraries.
Workflow for PROTAC Synthesis
The diagram below illustrates a generalized workflow for constructing a PROTAC, highlighting the critical role of the title compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures comprehensive characterization.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound and quantifying any impurities. A reverse-phase method is typically effective for this class of molecule.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient: Start at 5% A, ramp to 95% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol.
-
Acceptance Criteria: The main peak should represent ≥97% of the total integrated peak area.
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provides definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Methodology:
-
Instrument: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: Expected to show characteristic signals for the pyrimidine protons, the piperidine ring protons, the methoxy linker, and the N-methyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic shifts for the pyrimidine ring carbons and the piperidine carbons.
-
-
Trustworthiness: The integration of proton signals and the chemical shifts of both ¹H and ¹³C signals must be consistent with the proposed structure.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the compound, providing orthogonal verification of its identity.
Methodology:
-
Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode (ESI+).
-
Expected Result: The primary observed ion should be the protonated molecule [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, is expected.
Summary of Expected Analytical Data
| Technique | Expected Outcome | Purpose |
| HPLC | Single major peak (≥97%) | Purity Assessment |
| ¹H NMR | Chemical shifts and integrations consistent with structure | Structural Elucidation |
| ¹³C NMR | Number of signals consistent with unique carbons | Structural Confirmation |
| MS (ESI+) | [M+H]⁺ at m/z ~286/288 (1:1 isotopic pattern) | Identity & MW Confirmation |
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. Its well-defined structure, featuring a reactive handle and a common linker element, makes it a highly valuable building block for the synthesis of targeted protein degraders. The synthetic and analytical protocols described herein provide a robust framework for its utilization in research and development. As the field of targeted protein degradation continues to expand, the demand for versatile and strategically designed building blocks like this will undoubtedly grow, paving the way for the development of novel therapeutics against a wide range of diseases.
References
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
PubChem. Pyrimidine, 5-bromo-2-methoxy-. [Link]
-
Hassan, A. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5789. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Soni, B., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(11), 1369. [Link]
-
Nadar, M. S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical biology & drug design, 100(6), 818–842. [Link]
-
Wang, Y., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. NIH Public Access. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
Sources
An In-Depth Technical Guide to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry. With the rise of targeted protein degradation as a therapeutic modality, this molecule has emerged as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will delve into its chemical structure, a plausible and detailed synthetic route, and its physicochemical properties. Furthermore, we will explore its strategic application in the design of PROTACs, providing insights into its role as a versatile linker component. The content is structured to offer both foundational knowledge and practical experimental guidance for researchers in drug discovery and development.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The pyrimidine core's unique electronic properties and its ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can selectively bind to biological targets.[1][] In recent years, the versatility of the pyrimidine scaffold has been further highlighted by its incorporation into novel therapeutic modalities such as PROTACs.[4][5]
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[4][6] A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[7][8] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[7][9] this compound has been identified as a "Protein Degrader Building Block," indicating its designed utility as a component of these sophisticated therapeutic agents.[10]
Molecular Structure and Physicochemical Properties
This compound is a molecule that combines several key structural features relevant to its function as a PROTAC building block.
-
2-Bromopyrimidine Core: The brominated pyrimidine ring serves as a versatile chemical handle. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the covalent attachment of this building block to other molecular fragments, such as a ligand for a target protein.
-
Ether Linkage: The methoxy group attached to the pyrimidine ring at the 5-position provides a stable ether linkage to the piperidine moiety. This linkage offers a degree of conformational flexibility, which is often crucial for the proper orientation of the two ends of a PROTAC to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
-
1-Methyl-piperidin-4-yl Group: The saturated heterocyclic piperidine ring can enhance the solubility and improve the pharmacokinetic properties of the final PROTAC molecule. The tertiary amine of the N-methylpiperidine can also serve as a basic handle, which can be advantageous for formulation and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1419101-22-6 | [10] |
| Molecular Formula | C₁₁H₁₆BrN₃O | [10] |
| Molecular Weight | 286.17 g/mol | [10] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents | - |
| Storage | Room temperature | [10] |
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis Protocol
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Materials and Reagents
-
2-Bromo-5-hydroxypyrimidine
-
(1-Methyl-piperidin-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure
Step 1: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methyl-piperidin-4-yl)methanol (1.0 eq) and anhydrous THF.
-
Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of the alcohol to form the corresponding alkoxide. This is a crucial step as the alkoxide is a much stronger nucleophile than the alcohol, which is necessary for the subsequent SN2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Reaction with the Bromopyrimidine: After stirring at 0 °C for 30 minutes, add a solution of 2-bromo-5-hydroxypyrimidine (1.05 eq) in anhydrous THF dropwise via the dropping funnel.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The Williamson ether synthesis is an SN2 reaction. Heating the reaction mixture increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the substitution reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H and ¹³C NMR Spectral Data
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine H-4, H-6 | 8.3 - 8.5 | s | 2H |
| -OCH₂- | 3.9 - 4.1 | d | 2H |
| Piperidine -CH- | 1.9 - 2.1 | m | 1H |
| Piperidine -CH₂- (axial) | 1.4 - 1.6 | m | 2H |
| Piperidine -CH₂- (equatorial) | 1.8 - 2.0 | m | 2H |
| N-CH₃ | 2.2 - 2.4 | s | 3H |
| Piperidine N-CH₂- (axial) | 2.0 - 2.2 | m | 2H |
| Piperidine N-CH₂- (equatorial) | 2.8 - 3.0 | m | 2H |
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 155 - 160 |
| Pyrimidine C-4, C-6 | 158 - 162 |
| Pyrimidine C-5 | 145 - 150 |
| -OCH₂- | 70 - 75 |
| Piperidine -CH- | 35 - 40 |
| Piperidine -CH₂- | 28 - 32 |
| N-CH₃ | 45 - 50 |
| Piperidine N-CH₂- | 55 - 60 |
Predicted Mass Spectrometry Fragmentation
In an electron ionization mass spectrum (EI-MS), this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion (M⁺ and M⁺+2) with approximately equal intensity will be observed.[18][19][20] The fragmentation pattern will likely involve the cleavage of the ether linkage and fragmentation of the piperidine ring.[21]
Diagram 3: Predicted Mass Spectral Fragmentation of the Piperidine Moiety
Caption: Conceptual workflow for incorporating the building block into a PROTAC.
The 2-bromo position on the pyrimidine ring of this building block is a key reactive site for coupling reactions. It can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach a ligand for a protein of interest. The piperidinylmethoxy portion of the molecule can then be further functionalized or directly linked to an E3 ligase ligand, completing the PROTAC structure. The combination of the rigid pyrimidine ring and the more flexible piperidinylmethoxy chain provides a balance of structural definition and conformational adaptability that can be beneficial for optimizing the ternary complex formation.
Conclusion
This compound is a strategically designed chemical entity that holds significant promise as a building block in the rapidly evolving field of targeted protein degradation. Its unique combination of a reactive bromopyrimidine core, a stable ether linkage, and a solubilizing piperidine moiety makes it a versatile tool for the construction of PROTACs. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis protocol, and its potential applications. As the quest for novel therapeutics continues, the utility of such well-designed molecular building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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Synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a key building block in contemporary drug discovery. We will move beyond a simple recitation of procedural steps to deliver an in-depth analysis of the synthetic strategy, the rationale behind methodological choices, and the critical parameters that ensure a robust and reproducible outcome. This document is designed for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this synthesis. We will explore the core chemical transformations, address potential challenges, and provide detailed, field-tested protocols. All data and mechanistic discussions are supported by authoritative references to ensure scientific integrity.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure incorporates a pyrimidine core, a common scaffold in a vast array of biologically active molecules, functionalized with a bromine atom at the 2-position.[1][2] This bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for the introduction of further molecular complexity. The 5-position is decorated with a 1-methyl-piperidin-4-ylmethoxy group, a moiety frequently employed to enhance solubility, modulate lipophilicity, and interact with specific biological targets. The piperidine ring, in particular, is a well-established pharmacophore that can influence a compound's pharmacokinetic and pharmacodynamic properties.
The strategic importance of this molecule lies in its utility as a key intermediate for the synthesis of targeted therapies, particularly in oncology and neuroscience. Its structural motifs are present in molecules designed to interact with kinases, G-protein coupled receptors, and other critical cellular targets. A reliable and scalable synthesis is therefore paramount for advancing drug discovery programs that rely on this scaffold.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a suitably functionalized pyrimidine and the (1-methyl-piperidin-4-yl)methanol side chain. The key bond formation is the ether linkage at the C5 position of the pyrimidine ring.
Caption: Retrosynthetic analysis of the target molecule.
The most common and efficient synthetic strategy involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis.[3][4] This approach leverages the reactivity of a pyrimidine precursor activated towards nucleophilic attack by the alkoxide generated from the piperidine side chain.
Recommended Synthesis Pathway
The preferred synthesis pathway proceeds via the reaction of 2,5-dibromopyrimidine with (1-methyl-piperidin-4-yl)methanol in the presence of a suitable base. This method is favored due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward purification of the final product.[5][6][7]
Caption: Overall synthesis scheme.
Mechanistic Insights
The reaction proceeds through a classic SNAr (Nucleophilic Aromatic Substitution) mechanism, a variation of the Williamson ether synthesis adapted for an aromatic substrate.[3][4][8][9] The key steps are:
-
Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the hydroxyl group of (1-methyl-piperidin-4-yl)methanol to form a highly nucleophilic alkoxide. The choice of a strong, non-nucleophilic base is critical to prevent unwanted side reactions.
-
Nucleophilic Attack: The resulting alkoxide attacks the electron-deficient C5 position of the 2,5-dibromopyrimidine ring. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, and this effect is further enhanced by the electron-withdrawing bromine atoms.[2]
-
Intermediate Formation: This attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization across the pyrimidine ring.
-
Leaving Group Departure: The intermediate collapses with the expulsion of the bromide ion from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the desired ether product.
The bromine atom at the C2 position remains intact as it is less susceptible to nucleophilic attack under these conditions compared to the C5 position. This selectivity is a key advantage of this synthetic route.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2,5-Dibromopyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Side-Chain Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (1-methyl-piperidin-4-yl)methanol (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium alkoxide. Hydrogen gas evolution will be observed.
-
Pyrimidine Addition: Add a solution of 2,5-dibromopyrimidine (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.
Data and Characterization
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value |
| Scale | 1-10 mmol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >97% (by HPLC)[10] |
Characterization Data:
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound (C₁₁H₁₆BrN₃O, MW: 286.17 g/mol ).[10]
-
HPLC (High-Performance Liquid Chromatography): To assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Ensure the sodium hydride is fresh and the reaction is performed under strictly anhydrous conditions. Consider using a stronger base like potassium tert-butoxide. |
| Incomplete reaction. | Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition. | |
| Formation of Bis-ether Product | Use of excess (1-methyl-piperidin-4-yl)methanol. | Carefully control the stoichiometry of the reagents. Add the pyrimidine slowly to the alkoxide solution. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ a more efficient chromatography gradient. |
Safety Considerations
-
Sodium Hydride: Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce flammable hydrogen gas. Handle it with extreme care in a fume hood under an inert atmosphere.
-
DMF: N,N-Dimethylformamide is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
2,5-Dibromopyrimidine: This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound via the Williamson ether synthesis of 2,5-dibromopyrimidine and (1-methyl-piperidin-4-yl)methanol is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. The insights and detailed protocol provided in this guide serve as a strong foundation for the successful application of this synthesis in drug discovery and development programs.
References
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. [Link]
- Process for preparing 2,5-dibromopyrimidine.
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This compound, min 97%, 250 mg. CP Lab Safety. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
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Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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An In-depth Technical Guide to 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine: A Key Building Block for Targeted Protein Degradation
Introduction
The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[2] The modular nature of PROTACs necessitates a robust toolbox of chemical building blocks to enable the rapid and efficient synthesis of diverse libraries for screening and optimization. This technical guide provides a comprehensive overview of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a key heterocyclic intermediate increasingly utilized in the construction of novel PROTACs and other bioactive molecules.
This guide is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the core properties of this compound, from its fundamental physicochemical characteristics to its synthesis and application, providing expert insights into its role in the broader context of modern drug discovery.
Molecular Overview and Physicochemical Properties
This compound is a strategically functionalized pyrimidine derivative. Its structure combines a reactive bromopyrimidine core, a flexible ether linkage, and a basic N-methylpiperidine moiety. Each of these components plays a crucial role in its application as a versatile building block. The brominated pyrimidine allows for facile derivatization through various cross-coupling reactions, while the piperidine group can influence solubility, cell permeability, and interactions with biological targets.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BrN₃O | [3] |
| Molecular Weight | 286.17 g/mol | [3] |
| CAS Number | 1419101-22-6 | [3] |
| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |
| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. | [4] |
| Storage | Room temperature | [3] |
Synthesis and Characterization
Proposed Synthetic Protocol
This protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and a primary alkyl halide or tosylate.
Step 1: Synthesis of 2-Bromo-5-hydroxypyrimidine
This starting material can be synthesized from commercially available precursors, although it is also available from several chemical suppliers.
Step 2: Williamson Ether Synthesis
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Bromo-5-hydroxypyrimidine
-
(1-methylpiperidin-4-yl)methanol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromo-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-methylpiperidin-4-yl)methanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this type of ether synthesis. Alternatively, a stronger base like sodium hydride could be used to ensure complete deprotonation of the hydroxyl group, potentially leading to a faster reaction at a lower temperature.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions due to its ability to solvate cations while leaving the nucleophile relatively free.
-
Workup: The aqueous workup is necessary to remove the inorganic salts and DMF.
Predicted Characterization Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following data can be predicted:
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.5 (s, 2H, pyrimidine-H), ~4.0 (d, 2H, O-CH₂), ~3.0 (m, 2H, piperidine-H), ~2.3 (s, 3H, N-CH₃), ~2.0-1.5 (m, 7H, piperidine-H) |
| ¹³C NMR | δ (ppm): ~158 (C-Br), ~155 (C-O), ~145 (pyrimidine-CH), ~70 (O-CH₂), ~55 (N-CH₃), ~53 (piperidine-CH₂), ~35 (piperidine-CH), ~29 (piperidine-CH₂) |
| MS (ESI+) | m/z: 286.0 [M+H]⁺, 288.0 [M+H+2]⁺ (characteristic isotopic pattern for bromine) |
Application in Targeted Protein Degradation
The primary utility of this compound lies in its role as a versatile building block for the synthesis of PROTACs.[1] Its structure is pre-designed to serve as a linker component that can be readily incorporated into a PROTAC structure.
Figure 2: General structure of a PROTAC and the role of the building block.
The 2-bromo position of the pyrimidine ring is the key reactive handle. It allows for the attachment of this fragment to either the protein of interest (POI) ligand or the E3 ligase ligand via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. The piperidinemethoxy portion of the molecule then serves as part of the linker, providing the necessary spacing and conformational flexibility to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.
The N-methylpiperidine group can also contribute to the overall properties of the final PROTAC molecule by:
-
Improving solubility: The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility.
-
Modulating cell permeability: The piperidine ring can influence the molecule's ability to cross cell membranes.
-
Providing a potential vector for active transport: In some cases, such motifs can be recognized by cellular uptake transporters.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While specific toxicity data for this compound is not available, information from related brominated heterocyclic compounds suggests the following:
-
Hazard Class: Likely to be classified as an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[5][6]
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]
-
First Aid:
-
Skin contact: Wash with soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.[8]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined reactive handle, combined with a flexible linker precursor and a solubilizing/permeability-modulating moiety, makes it an attractive component for the construction of PROTAC libraries. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, offering a solid foundation for researchers and drug developers looking to incorporate this promising intermediate into their discovery programs.
References
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A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (URL: [Link])
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Targeted Protein Degradation in Antibacterial Drug Discovery? - PMC. (URL: [Link])
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Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate. (URL: [Link])
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PARG inhibition promotes targeted protein degradation of BRD4 a PDD... - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. (URL: [Link])
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Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central. (URL: [Link])
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A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety - MDPI. (URL: [Link])
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
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Mechanism of degrader-targeted protein ubiquitinability - PMC. (URL: [Link])
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3-Bromo-5-meth-oxy-4-(4-methyl-piperidin-1-yl)furan-2(5H)-one - PubMed. (URL: [Link])
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2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF - European Patent Off - Googleapis.com. (URL: [Link])
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Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC - NIH. (URL: [Link])
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Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). (URL: [Link])
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Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. (URL: [Link])
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An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
This guide provides a comprehensive framework for characterizing the solubility of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a key physicochemical property influencing its behavior in both biological and synthetic environments. As a molecule of interest in medicinal chemistry and drug development, understanding its solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a thorough solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the developability of a potential drug candidate. For an orally administered therapeutic agent, sufficient aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering clinical translation. Conversely, in synthetic organic chemistry, understanding the solubility of a compound in various organic solvents is crucial for reaction setup, purification, and crystallization.
This compound is a heterocyclic compound featuring a pyrimidine core, a brominated substituent, and a piperidine moiety.[1] Such structural motifs are common in pharmacologically active molecules. The presence of the basic piperidine nitrogen suggests that the compound's aqueous solubility will be pH-dependent. The brominated pyrimidine ring contributes to its lipophilicity. Therefore, a comprehensive solubility profile across a range of pH values and in various organic solvents is essential for its advancement in any research and development pipeline.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C11H16BrN3O | [1] |
| Molecular Weight | 286.17 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| pKa (predicted) | The piperidine nitrogen is expected to be basic, with a predicted pKa in the range of 8.0 - 10.0. This will significantly influence aqueous solubility as a function of pH. | General chemical knowledge |
Theoretical Framework for Solubility Assessment
The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy). For ionizable compounds like this compound, the pH of the aqueous medium plays a critical role.
The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form of the compound at a given pH. The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S_0) and the concentration of the ionized form:
S_total = S_0 * (1 + 10^(pKa - pH)) for a basic compound.
This relationship underscores the importance of determining solubility across a physiologically relevant pH range (typically 1.2 to 7.4).
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a comprehensive solubility profile for this compound. The choice of method depends on the required throughput and accuracy.
Thermodynamic Solubility in Aqueous Buffers
This method determines the equilibrium solubility, which is the most relevant measure for drug absorption and formulation.
Workflow for Thermodynamic Aqueous Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound in aqueous buffers.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Kinetic Solubility in Organic Solvents
This method is useful for identifying suitable solvents for chemical reactions, purification, and formulation development.
Workflow for Kinetic Organic Solvent Solubility Determination
Caption: Workflow for determining the kinetic solubility of this compound in organic solvents.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
Solvent Plate Preparation: Dispense a selection of organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate) into the wells of a microtiter plate.
-
Addition of Stock Solution: Add a small volume of the stock solution to each well containing the different organic solvents.
-
Precipitation Monitoring: Monitor the wells for the formation of a precipitate over a defined period. This can be done visually or with an automated instrument like a nephelometer.
-
Solubility Estimation: The kinetic solubility is estimated as the concentration in the well just before precipitation is observed.
Interpreting the Solubility Data
The obtained solubility data should be compiled into a clear and concise format for easy interpretation.
Table 1: Expected Aqueous Solubility Profile of this compound
| pH | Expected Solubility | Rationale |
| 1.2 | High | The basic piperidine nitrogen will be fully protonated, forming a soluble salt. |
| 4.5 | Moderate to High | The compound will still be predominantly in its protonated, soluble form. |
| 6.8 | Moderate | A significant portion of the compound will be in its less soluble, un-ionized form. |
| 7.4 | Low | The compound will be primarily in its un-ionized form, exhibiting its intrinsic solubility. |
Table 2: Predicted Organic Solvent Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Methanol / Ethanol | Moderate to High | Polar protic solvents should effectively solvate the molecule. |
| Acetonitrile | Moderate | A polar aprotic solvent that should provide reasonable solubility. |
| Dichloromethane | Moderate to High | A common solvent for organic reactions that should dissolve the compound well. |
| Ethyl Acetate | Moderate | A less polar solvent where solubility might be lower. |
| Hexanes | Low | A non-polar solvent in which the compound is expected to be poorly soluble. |
Conclusion and Future Directions
A thorough understanding of the solubility of this compound is a critical early step in its development pathway. The experimental protocols outlined in this guide provide a robust framework for generating a comprehensive solubility profile. The pH-dependent aqueous solubility will be a key parameter for oral formulation design, while the organic solvent solubility data will inform synthetic and purification strategies.
Further characterization could involve studies on the effect of temperature on solubility and the potential for salt formation to enhance aqueous solubility. Solid-state characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would also provide valuable insights into the crystalline form and its impact on dissolution.
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CP Lab Safety. This compound, min 97%, 250 mg. Available from: [Link]
- Avdeef, A. (2012).
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies for producing 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a valuable building block in medicinal chemistry and drug discovery.[1] We will dissect the molecule through a retrosynthetic lens, detail the preparation of key starting materials, and present two primary coupling methodologies—the Williamson Ether Synthesis and the Mitsunobu Reaction—complete with step-by-step protocols and a comparative analysis to guide your synthetic planning.
Retrosynthetic Analysis
The target molecule is an ether, formed by linking two primary building blocks: a pyrimidine core and a piperidine side-chain. The ether bond is the logical point for disconnection, leading to two main retrosynthetic pathways.
-
Disconnection A (Williamson Ether Synthesis): This pathway involves the SN2 reaction of an alkoxide with an alkyl halide or sulfonate. This suggests two potential routes:
-
Reacting the alkoxide of 2-bromo-5-hydroxypyrimidine with an activated form of (1-methyl-piperidin-4-yl)methanol (e.g., a tosylate).
-
Reacting the alkoxide of (1-methyl-piperidin-4-yl)methanol with a suitable pyrimidine electrophile like 2,5-dibromopyrimidine.
-
-
Disconnection B (Mitsunobu Reaction): This pathway involves a redox condensation reaction to directly couple the hydroxyl group of 2-bromo-5-hydroxypyrimidine with the primary alcohol of (1-methyl-piperidin-4-yl)methanol.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Starting Materials
The successful synthesis of the final product hinges on the efficient preparation of its core components. Both key intermediates are readily synthesized from commercially available precursors.
Synthesis of (1-methyl-piperidin-4-yl)methanol (Building Block B)
This key aliphatic alcohol (CAS: 20691-89-8) can be prepared by the reduction of an appropriate carboxylic acid derivative. The most direct and high-yielding approach is the reduction of the corresponding ester using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄).
Rationale for Reagent Choice: LiAlH₄ is a potent, unhindered reducing agent capable of efficiently reducing esters to primary alcohols. Its high reactivity ensures a complete conversion under relatively mild conditions.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl N-methyl-4-piperidinecarboxylate | 171.24 | 59.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 64.9 | 1.1 |
| Diethyl Ether (Et₂O) | 74.12 | - | Solvent |
| Water (H₂O) | 18.02 | - | Quench |
-
A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in diethyl ether (40 mL) is prepared.
-
In a separate reaction vessel under an inert atmosphere, a suspension of Lithium Aluminum Hydride (2.46 g, 64.9 mmol) in diethyl ether (200 mL) is cooled to 0 °C using an ice bath.
-
The ester solution is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C.
-
The mixture is stirred for an additional 30 minutes, resulting in the formation of a white precipitate (lithium and aluminum salts).
-
The precipitate is removed by filtration and washed thoroughly with diethyl ether.
-
The combined organic filtrates are concentrated under reduced pressure to yield the product as a colorless oil (Typical Yield: ~84%).[2]
Synthesis of 2-Bromo-5-hydroxypyrimidine (Building Block A)
This aromatic core is accessible via the regioselective bromination of 2-hydroxypyrimidine. The electron-donating nature of the hydroxyl group and the electronic properties of the pyrimidine ring direct the bromination to the C-5 position.
Rationale for Reagent Choice: Elemental bromine is an effective electrophile for this type of aromatic bromination. The reaction proceeds readily without the need for a Lewis acid catalyst. Using a less hazardous brominating agent like N-Bromosuccinimide (NBS) is also a viable alternative.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Hydroxypyrimidine | 96.09 | 100 | 1.0 |
| Bromine (Br₂) | 159.81 | 100 | 1.0 |
| Acetic Acid | 60.05 | - | Solvent |
-
2-Hydroxypyrimidine (9.6 g, 100 mmol) is dissolved in glacial acetic acid (100 mL) in a flask equipped with a dropping funnel.
-
The solution is cooled in an ice-water bath.
-
A solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) is added dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After addition, the mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and then a small amount of cold methanol to remove impurities.
-
The solid is dried under vacuum to afford 2-hydroxy-5-bromopyrimidine (Typical Yield: ~80%).[3]
Core Synthesis Methodologies
With the starting materials in hand, the crucial etherification step can be performed. We present two robust and widely adopted methods.
Method A: Williamson Ether Synthesis
This classic SN2 reaction is a reliable method for ether formation.[4][5][6][7] For this specific target, the most logical approach is to convert the primary alcohol of Building Block B into a good leaving group (e.g., a tosylate) and have it react with the alkoxide of Building Block A. This avoids potential E2 elimination side reactions that could occur if a secondary halide were used.[5][6]
Caption: Workflow for Williamson Ether Synthesis.
Part 1: Tosylation of (1-methyl-piperidin-4-yl)methanol
-
Dissolve (1-methyl-piperidin-4-yl)methanol (12.9 g, 100 mmol) in anhydrous pyridine (100 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol) portion-wise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 150 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the tosylate.
Part 2: Etherification
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous DMF (150 mL) at 0 °C, add a solution of 2-bromo-5-hydroxypyrimidine (17.5 g, 100 mmol) in DMF (50 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of the piperidine tosylate (from Part 1) in DMF (50 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-8 hours, monitoring by TLC.
-
After cooling, quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the final compound.
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers an elegant, one-pot alternative for forming the ether linkage directly from the two alcohol precursors under mild conditions.[8][9][10] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) to activate the alcohol for nucleophilic attack.[8]
Rationale for Reagent Choice: The PPh₃/DIAD system is a standard and highly effective reagent combination for the Mitsunobu reaction. The reaction proceeds via the formation of a phosphonium intermediate with the alcohol, which is then displaced by the nucleophilic pyrimidine hydroxyl group in an SN2 fashion.[9][11] The order of addition of reagents can be critical for success.[8]
Caption: Workflow for the Mitsunobu Reaction.
-
To a solution of 2-bromo-5-hydroxypyrimidine (1.75 g, 10 mmol), (1-methyl-piperidin-4-yl)methanol (1.29 g, 10 mmol), and triphenylphosphine (3.93 g, 15 mmol) in anhydrous THF (100 mL), cool the mixture to 0 °C in an ice bath.[12]
-
Slowly add diisopropyl azodicarboxylate (DIAD) (3.0 mL, 15 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue will contain the product and the byproduct, triphenylphosphine oxide (TPPO). The crude material can be directly purified by column chromatography on silica gel to separate the product from TPPO and other impurities.
Comparative Analysis of Synthetic Routes
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Number of Steps | Two steps (activation + coupling) | One-pot reaction |
| Reaction Conditions | Requires strong base (NaH) and heating. Can be sensitive to moisture. | Mild conditions (0 °C to RT). Generally tolerant of various functional groups. |
| Key Reagents | Sodium Hydride, Tosyl Chloride, Pyridine, DMF | Triphenylphosphine, DIAD/DEAD, THF |
| Purification | Straightforward; removal of inorganic salts and excess reagents. | Challenging; requires careful chromatography to remove stoichiometric byproduct triphenylphosphine oxide (TPPO).[12] |
| Scalability | Generally robust and scalable. NaH requires careful handling on a large scale. | Scalability can be an issue due to the cost of reagents and the large amount of byproduct generated.[12] |
| Atom Economy | Moderate; generates tosylate and salt byproducts. | Poor; generates stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative. |
Conclusion
Both the Williamson Ether Synthesis and the Mitsunobu Reaction are viable and effective methods for the synthesis of this compound.
-
The Mitsunobu Reaction is an excellent choice for small-scale synthesis, discovery chemistry, and situations where speed is paramount due to its one-pot nature and mild conditions. Its primary drawback is the purification challenge posed by the triphenylphosphine oxide byproduct.
-
The Williamson Ether Synthesis , while involving an extra activation step, is often preferred for larger-scale synthesis. The reaction conditions are well-understood, the reagents are less expensive, and the purification is typically more straightforward, making it a more robust and economical choice for process development.
The selection of the optimal route will ultimately depend on the specific needs of the research program, considering factors such as scale, timeline, cost, and available purification capabilities.
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Mitsunobu reaction. Organic Synthesis. [Link]
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Mitsunobu reaction. Wikipedia. [Link]
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Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. ResearchGate. [Link]
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Mitsunobu Reaction. Chemistry Steps. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson ether synthesis (video). Khan Academy. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health (NIH). [Link]
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This compound, min 97%, 250 mg. CP Lab Safety. [Link]
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The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
Foreword for the Modern Researcher
The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine. This fundamental role in the biosynthesis of DNA and RNA has made it a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows pyrimidine derivatives to interact with a vast array of biological targets with high affinity and specificity. Furthermore, the pyrimidine core's physicochemical properties, including its capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, make it an exceptionally versatile platform for drug design, often improving pharmacokinetic profiles.[1]
This guide moves beyond a simple catalog of activities. It is designed for the bench scientist and the drug development professional, providing a deep dive into the mechanisms of action, structure-activity relationships (SAR), and the practical, validated methodologies used to assess the biological potential of this remarkable class of compounds. We will explore the causality behind experimental choices and provide the foundational knowledge required to rationally design the next generation of pyrimidine-based therapeutics.
Section 1: Anticancer Activity - Targeting the Engines of Malignancy
The application of pyrimidine derivatives in oncology is one of the most successful stories in modern pharmacology. From disrupting DNA synthesis to inhibiting the signaling cascades that drive proliferation, these compounds have become indispensable.
Mechanism: Inhibition of Protein Kinases
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that regulate the majority of cellular pathways, including cell growth, proliferation, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many cancers.
Mutations leading to the constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC). Pyrimidine-based molecules like Gefitinib act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) that promote proliferation and survival.[3][4][5]
The pyrimidine scaffold is crucial for orienting the molecule within the ATP-binding pocket of the EGFR kinase domain, forming key hydrogen bonds with hinge region residues like Met793.[6]
Signaling Pathway: EGFR Inhibition by a Pyrimidine Derivative
Caption: EGFR signaling cascade and its inhibition by a pyrimidine-based TKI.
The cell cycle progression from G1 to S phase is a critical checkpoint controlled by Cyclin D-dependent kinases 4 and 6 (CDK4/6), which phosphorylate the retinoblastoma protein (Rb).[7] In many cancers, this pathway is hyperactive. Palbociclib , a pyridopyrimidine derivative, selectively inhibits CDK4/6, preventing Rb phosphorylation.[8][9] This maintains Rb in its active, E2F-bound state, arresting the cell cycle in G1 and preventing DNA replication.[8][10]
Signaling Pathway: CDK4/6 Inhibition by Palbociclib
Caption: Trimethoprim blocks the bacterial folate pathway by inhibiting DHFR.
Data Summary: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the primary metric for assessing the potency of an antimicrobial agent. The table below presents MIC values for various pyrimidine derivatives against key bacterial pathogens.
| Compound Class | Derivative Example | Target Strain | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Bromo Derivative | S. aureus | 8 | [11] |
| Pyrrolo[2,3-d]pyrimidine | Iodo Derivative | S. aureus | 8 | [11] |
| Pyridothienopyrimidine | Compound PYB01 | S. aureus (Resistant) | 168.4 µM | [12] |
| Thiosemicarbazide Pyrimidine | Compound 3 | E. coli | 1.0 | [8] |
| Thiosemicarbazide Pyrimidine | Compound 3 | P. aeruginosa | 1.0 | [8] |
| Pyrido[2,3-d]pyrimidine | Compound 6o | P. aeruginosa | 2-5 | [13] |
Section 3: Antiviral Activity - Nucleoside Analogs and Beyond
Pyrimidine nucleoside analogs were among the first effective antiviral drugs and remain critical, particularly in the management of retroviral infections like HIV.
Mechanism: Inhibition of Viral Reverse Transcriptase
Retroviruses like HIV use an RNA-dependent DNA polymerase, known as reverse transcriptase, to convert their RNA genome into DNA, which is then integrated into the host cell's genome. [14]Pyrimidine nucleoside analogs exploit this process.
Zidovudine (AZT) , an analog of thymidine, is a cornerstone of this class. It is a prodrug that, once inside the host cell, is phosphorylated by host kinases to its active triphosphate form (AZT-TP). [12][15]AZT-TP then acts via two mechanisms:
-
Competitive Inhibition: It competes with the natural substrate, thymidine triphosphate, for the active site of the HIV reverse transcriptase. [15]2. Chain Termination: If incorporated into the growing viral DNA chain, its 3'-azido group prevents the formation of the next phosphodiester bond, causing premature chain termination and halting DNA synthesis. [12][14][15][16] The selective affinity of AZT for HIV reverse transcriptase over human DNA polymerases provides its therapeutic window. [14][15]
Section 4: Other Notable Biological Activities
The versatility of the pyrimidine scaffold extends beyond the domains of cancer and infectious diseases.
-
Anti-inflammatory Activity: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins. [15][17][18]This selectivity is advantageous as it spares the COX-1 isoform, which is involved in maintaining the gastric lining, potentially reducing gastrointestinal side effects common to non-selective NSAIDs.
-
Central Nervous System (CNS) Activity: The pyrimidine core is present in compounds designed to treat a range of CNS disorders. Derivatives have been developed as agonists or antagonists for various neurotransmitter receptors, including serotonin, adenosine, and cannabinoid receptors, as well as demonstrating anticonvulsant activity in animal models. [19][20][21][22][23]
Section 5: Experimental Protocols for Biological Evaluation
A rigorous and standardized assessment of biological activity is paramount in drug discovery. The following protocols are foundational for evaluating the cytotoxic and antimicrobial potential of novel pyrimidine derivatives.
Experimental Workflow: A Standard Screening Cascade
Caption: A typical workflow for screening and developing pyrimidine derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [21] Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test pyrimidine compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS) [24]* Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) [22][24]* Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. [22]Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂. [22]4. MTT Addition: After incubation, carefully add 20 µL of the 5 mg/mL MTT solution to each well. [24]5. Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C. [25][22]During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 130-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22][24]7. Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [21][24]Read the absorbance at a wavelength of 492-590 nm using a microplate reader. [21][22]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid medium. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the organism after overnight incubation. [26] Materials:
-
96-well sterile microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) [1]* Test pyrimidine compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL [27]* Positive control (inoculated broth without compound)
-
Negative control (uninoculated broth)
-
Incubator (37°C)
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. Typically, add 50 µL of MHB to columns 2-11. Add 100 µL of the highest compound concentration to column 1. Perform a serial dilution by transferring 50 µL from column 1 to 2, mix, then transfer 50 µL from 2 to 3, and so on, discarding the final 50 µL from column 10. Column 11 serves as a growth control (no compound). Column 12 contains only uninoculated broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well in columns 1-11. The final volume in each well will be 100 µL. [27]3. Incubation: Cover the plate and incubate statically for 16-24 hours at 37°C. [1][27]4. Reading Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth. [27][26]The positive control well should be turbid, and the negative control well should be clear.
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The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine ring system is a fundamental heterocyclic scaffold that has proven to be of immense value in the field of medicinal chemistry. As a key constituent of nucleic acids, its inherent biocompatibility and versatile chemical nature have made it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the pyrimidine scaffold, delving into its synthesis, structure-activity relationships (SAR), and its critical role in the development of a wide array of clinically significant drugs. We will explore its applications in oncology, virology, and bacteriology, providing field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.
The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil.[3][4] This fundamental biological role provides a unique advantage in drug design, as pyrimidine-based molecules can readily interact with a multitude of biological targets, including enzymes and receptors.[1] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[5][6]
The landscape of FDA-approved drugs is a testament to the enduring legacy and future potential of the pyrimidine scaffold.[7][8] From pioneering anticancer agents to cutting-edge kinase inhibitors, this versatile core continues to be a focal point for innovation in drug discovery.[9][10]
Synthetic Strategies: Building the Pyrimidine Core
The construction of the pyrimidine scaffold is a well-established area of organic synthesis, with numerous reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Biginelli Reaction: A Classic Multicomponent Approach
One of the most prominent methods for synthesizing dihydropyrimidines is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[6]
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction
-
Reaction Setup: To a solution of the aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (10 mL), add urea (1.2 mmol) and a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dihydropyrimidine derivative.
Caption: Workflow of the Biginelli multicomponent reaction.
Condensation of 1,3-Dicarbonyl Compounds with Amidines
A versatile and widely used method for the synthesis of substituted pyrimidines involves the condensation of 1,3-dicarbonyl compounds with amidines. This approach allows for the introduction of a variety of substituents at the 2, 4, and 6 positions of the pyrimidine ring.
Experimental Protocol: General Synthesis of a 2,4,6-Trisubstituted Pyrimidine
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 mmol) and the amidine hydrochloride (1.1 mmol) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (2.5 mmol), to the reaction mixture to neutralize the hydrochloride and facilitate the condensation.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
The Pyrimidine Scaffold in Anticancer Drug Discovery
The structural similarity of pyrimidine to the nucleobases of DNA and RNA makes it an ideal scaffold for the development of anticancer agents.[11][12] Pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[4][13]
Pyrimidine-Based Antimetabolites
A classic example is 5-Fluorouracil (5-FU) , a pyrimidine analog that has been a mainstay of cancer chemotherapy for decades.[3] 5-FU is converted in vivo to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[14]
Kinase Inhibitors: A Modern Approach
In recent years, the focus has shifted towards more targeted cancer therapies, with protein kinase inhibitors emerging as a particularly successful class of drugs.[9] The pyrimidine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[15][16] Many of these inhibitors act as ATP-competitive binders, with the pyrimidine core mimicking the adenine ring of ATP and forming key hydrogen bond interactions in the kinase hinge region.[17][18]
Table 1: FDA-Approved Pyrimidine-Based Kinase Inhibitors
| Drug Name | Target Kinase(s) | Approved Indication(s) |
| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | Breast Cancer |
| Ibrutinib | BTK | B-cell malignancies |
This table is for illustrative purposes and is not exhaustive.
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potential applications of substituted pyrimidines in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus, a fundamental component of life's building blocks, DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have propelled the development of a vast arsenal of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive exploration of the potential applications of substituted pyrimidines in drug discovery, delving into their diverse biological activities, mechanisms of action, and the intricate structure-activity relationships that govern their therapeutic efficacy. From their well-established role in anticancer and anti-infective therapies to their emerging potential in treating inflammatory and neurological disorders, this document serves as a technical resource for professionals engaged in the pursuit of novel therapeutics.
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[3][4] Its prevalence stems from a unique combination of physicochemical properties that make it an ideal pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-π stacking interactions with biological targets.[5] Furthermore, the pyrimidine scaffold is synthetically versatile, allowing for the introduction of various substituents at multiple positions to fine-tune potency, selectivity, and pharmacokinetic profiles.[3][4]
A Privileged Structure in Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The pyrimidine core exemplifies this concept, with derivatives demonstrating a remarkable diversity of pharmacological activities.[1][2] This versatility has made it a cornerstone in the design of new therapeutic agents.
Marketed Drugs: A Testament to Versatility
A survey of FDA-approved drugs reveals the significant contribution of the pyrimidine scaffold across various therapeutic areas.[6][7] From the pioneering anticancer agent 5-fluorouracil to modern targeted therapies like Imatinib, pyrimidine-based drugs have had a profound impact on patient care.[8] This success underscores the enduring relevance of this heterocyclic system in drug discovery.
Therapeutic Applications of Substituted Pyrimidines
The broad biological activity of pyrimidine derivatives has led to their investigation and application in a multitude of therapeutic areas.[3][9][10] The following sections highlight some of the most significant applications.
Oncology: A Pillar of Cancer Chemotherapy
Substituted pyrimidines are integral to the treatment of cancer, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1][2][11]
2.1.1. Antimetabolites: Disrupting Nucleic Acid Synthesis
Pyrimidine analogs that mimic endogenous nucleobases are among the earliest and most effective anticancer agents.[12][13] By competing with natural pyrimidines, these drugs disrupt the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis.[13]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for solid tumors, 5-FU is converted intracellularly to active metabolites that inhibit thymidylate synthase and incorporate into RNA and DNA.[8][14]
-
Gemcitabine: A deoxycytidine analog, gemcitabine is effective against a variety of solid tumors. Its triphosphate form inhibits ribonucleotide reductase and is incorporated into DNA, leading to chain termination.[13]
-
Cytarabine (Ara-C): A primary treatment for hematological malignancies, Ara-C is an arabinose-containing nucleoside analog that inhibits DNA polymerase.[8][15]
2.1.2. Kinase Inhibitors: Targeting Aberrant Signaling
The discovery of protein kinases as key drivers of cancer has led to the development of a new generation of targeted therapies, many of which feature a pyrimidine core.[1][16] These inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and angiogenesis.[16]
-
Imatinib: A revolutionary drug for chronic myeloid leukemia (CML), Imatinib is a 2-phenylaminopyrimidine derivative that inhibits the Bcr-Abl tyrosine kinase.[8]
-
Gefitinib and Erlotinib: These quinazoline-based pyrimidine derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[16]
-
Dasatinib: A multi-targeted kinase inhibitor with a pyrimidine core, dasatinib is effective against various leukemias.[8]
Anti-Infective Agents: Combating Pathogens
The pyrimidine scaffold is also a valuable framework for the development of drugs to treat infectious diseases caused by bacteria, viruses, and fungi.[17][18]
2.2.1. Antibacterial Agents
Pyrimidine derivatives have been explored for their antibacterial properties, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria.[17][18] For instance, some synthetic pyrimidines have demonstrated the ability to inhibit bacterial DNA gyrase.[3]
2.2.2. Antiviral Agents
The structural similarity of pyrimidines to the nucleobases of viral genetic material makes them attractive candidates for antiviral drug design.[3][17] Pyrimidine nucleoside analogs can inhibit viral polymerases, while non-nucleoside inhibitors can target other viral enzymes.[19]
-
Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It inhibits the viral reverse transcriptase.
-
Etravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) containing a pyrimidine moiety, used in combination therapy for HIV.[20]
2.2.3. Antifungal Agents
Some pyrimidine derivatives have demonstrated potent antifungal activity.[17][18] Flucytosine, a fluorinated pyrimidine analog, is converted to 5-fluorouracil within fungal cells, where it disrupts DNA and RNA synthesis.[18]
Anti-Inflammatory and Immunomodulatory Agents
The role of pyrimidines extends to the modulation of the immune system and the treatment of inflammatory conditions.[21] Certain pyrimidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[21] This has led to their investigation for the treatment of autoimmune diseases and other inflammatory disorders.
Central Nervous System (CNS) Disorders
Emerging research suggests the potential of substituted pyrimidines in the treatment of neurological and psychiatric disorders.[3] Their ability to interact with various CNS targets, including receptors and enzymes, opens up avenues for the development of novel therapies for conditions such as anxiety, depression, and neurodegenerative diseases.[3]
Structure-Activity Relationships (SAR) and Drug Design
The biological activity of substituted pyrimidines is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrimidine ring.[9][10][22] Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.
Key Substitution Patterns
Systematic modifications at the C2, C4, C5, and C6 positions of the pyrimidine ring have been extensively explored to optimize biological activity.[3] For instance, in the context of kinase inhibitors, a common motif involves a 2,4-disubstituted pyrimidine core, where one substituent often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[22]
Bioisosteric Replacements
The pyrimidine ring can also serve as a bioisostere for other aromatic systems, such as a phenyl ring.[3] This substitution can improve physicochemical properties, enhance target binding, and modulate the pharmacokinetic profile of a drug candidate.
Experimental Protocols and Methodologies
The discovery and development of novel pyrimidine-based drugs involve a multidisciplinary approach encompassing chemical synthesis, biological screening, and computational modeling.
General Synthetic Strategies for Substituted Pyrimidines
A variety of synthetic methods are available for the construction of the pyrimidine ring and the introduction of diverse substituents.[23][24][25][26] A common and versatile approach is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative.
Example Protocol: Biginelli-type Reaction for Dihydropyrimidine Synthesis
-
Reactant Preparation: In a round-bottom flask, combine one equivalent of an aldehyde, one equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.5 equivalents of urea or thiourea.
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl).
-
Reaction: Reflux the mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution and can be collected by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidine derivative.
High-Throughput Screening (HTS) for Hit Identification
HTS is a critical tool for identifying initial "hit" compounds from large chemical libraries. Cell-based or biochemical assays are designed to measure the activity of compounds against a specific biological target.
Workflow for a Kinase Inhibitor HTS Campaign
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the architecture of contemporary kinase inhibitors, representing a privileged scaffold in medicinal chemistry.[1] Its prevalence is rooted in its bioisosteric resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region—a critical interaction for potent inhibition.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This technical guide focuses on the synthetic utility of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine , a versatile building block for the generation of novel kinase inhibitors. The 2-bromo position serves as a highly adaptable handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl and heteroaryl moieties. The 5-(1-methyl-piperidin-4-ylmethoxy) side chain is a key pharmacophoric element, often enhancing aqueous solubility and providing crucial interactions within the ATP-binding pocket, thereby improving the overall drug-like properties of the final compound. This guide will provide detailed protocols and scientific rationale for the application of this key intermediate in the synthesis of next-generation kinase inhibitors targeting critical signaling pathways in oncology, such as the PI3K/Akt/mTOR and Cyclin-Dependent Kinase (CDK) pathways.
Targeting Key Oncogenic Pathways
Kinase inhibitors synthesized from the this compound scaffold are often designed to target pivotal signaling cascades implicated in cancer cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a frequent event in human cancers.[3] The development of inhibitors targeting key nodes in this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery. The pyrimidine scaffold is a common feature in many PI3K inhibitors, where it often forms key hydrogen bonding interactions in the kinase active site.[4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-based compounds.
The Cyclin-Dependent Kinase (CDK) Pathway
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDK inhibitors have emerged as a promising class of anticancer agents.[6] The 2-aminopyrimidine scaffold is a well-established pharmacophore for potent and selective CDK inhibition.[7]
Caption: The role of CDKs in the G1-S cell cycle transition and their inhibition by pyrimidine-based drugs.
Synthetic Strategies and Protocols
The bromine atom at the 2-position of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the synthesis of diverse kinase inhibitor libraries.
Caption: General synthetic workflow for the diversification of the 2-bromopyrimidine scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 2-bromopyrimidine and a wide range of aryl or heteroaryl boronic acids or esters.[8][9] This reaction is instrumental in exploring the structure-activity relationship (SAR) of the aromatic substituent at the 2-position.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 2-10 mol% |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 mmol |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) | Reaction Medium | 5-10 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the 2-bromopyrimidine with a diverse range of primary or secondary amines.[10] This reaction is crucial for installing key pharmacophoric groups that can interact with the kinase hinge region.
Protocol 2: Generalized Buchwald-Hartwig Amination
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Amine | Coupling Partner | 1.1 - 1.5 mmol |
| Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Precursor | 1-5 mol% |
| Ligand (e.g., XPhos, SPhos, BINAP) | Stabilizes Catalyst | 2-10 mol% |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Deprotonates Amine | 1.5 - 2.5 mmol |
| Solvent (e.g., Toluene, Dioxane) | Reaction Medium | 5-10 mL |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 2-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the 2-bromopyrimidine and a terminal alkyne.[11][12] The resulting 2-alkynylpyrimidine derivatives are valuable intermediates that can be further elaborated or serve as final products with unique biological activities.[13]
Protocol 3: Generalized Sonogashira Coupling
| Reagent | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 mmol |
| Terminal Alkyne | Coupling Partner | 1.2 - 2.0 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyst | 2-5 mol% |
| Copper(I) Iodide (CuI) | Co-catalyst | 5-10 mol% |
| Base (e.g., Triethylamine, Diisopropylamine) | Solvent and Base | 5-10 mL |
| Co-solvent (e.g., THF, DMF) | Optional | As needed |
Step-by-Step Procedure:
-
To a solution of this compound and the terminal alkyne in the amine base (and optional co-solvent), add the palladium catalyst and copper(I) iodide.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction at room temperature to 80 °C for 2-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Characterization and Data Analysis
The synthesized kinase inhibitors should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.
The biological activity of the synthesized compounds should be evaluated in relevant in vitro and in vivo assays.
Table of Representative Kinase Inhibitor Activity
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) |
| A-1 | 2-Anilino-5-(piperidinylmethoxy)pyrimidine | CDK2 | 83 |
| A-2 | 2-Anilino-5-(piperidinylmethoxy)pyrimidine | CDK9 | 65 |
| B-1 | 2-(Indolyl)-5-(piperidinylmethoxy)pyrimidine | PI3Kα | 31.8 |
| B-2 | 2-(Indolyl)-5-(piperidinylmethoxy)pyrimidine | PI3Kδ | 15.4 |
Note: The IC₅₀ values are representative and based on data for structurally related compounds.[4][14]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The palladium-catalyzed cross-coupling reactions described herein provide a robust platform for the rapid generation of diverse chemical libraries. The strategic incorporation of the piperidinylmethoxy side chain often imparts favorable pharmacokinetic properties, making this scaffold particularly attractive for drug discovery programs targeting a range of kinases implicated in cancer and other diseases. The protocols and data presented in these application notes offer a solid foundation for researchers to design and synthesize novel kinase inhibitors with therapeutic potential.
References
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AstraZeneca. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]
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Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
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MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3549. [Link]
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PubMed. (2020). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Brandeis ScholarWorks. [Link]
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PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]
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PubMed. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115161. [Link]
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Soton Eprints. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. eprints.soton.ac.uk. [Link]
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Wiley. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Biopolymers, 76(4), 309-323. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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MDPI. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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PubChem. (2016). Kinase inhibitor - Patent US-9499486-B2. PubChem. [Link]
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MDPI. (2024). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 29(1), 1. [Link]
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ResearchGate. (2018). Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. ResearchGate. [Link]
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PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]
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National Institutes of Health. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Library of Medicine. [Link]
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National Institutes of Health. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Library of Medicine. [Link]
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National Institutes of Health. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Library of Medicine. [Link]
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National Institutes of Health. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. National Library of Medicine. [Link]
-
MDPI. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 25(18), 4296. [Link]
-
ResearchGate. (2018). SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. ResearchGate. [Link]
- WIPO. (2014). Fused heterocyclic compounds as protein kinase inhibitors. WIPO.
-
PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes: Suzuki-Miyaura Coupling for 2-Arylpyrimidine Synthesis
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, offering a powerful and versatile tool for the derivatization of such heterocyclic systems.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[5][6]
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of 2-bromopyrimidine derivatives with arylboronic acids. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully synthesize 2-arylpyrimidine compounds, a class of molecules with significant biological and material applications.[7][8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle centered on a palladium catalyst.[9][10][11] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][12] The choice of catalyst, ligands, base, and solvent is critical as these components collectively dictate the efficiency and outcome of the reaction.[4][13]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the active Pd(0) species into the carbon-bromine bond of the 2-bromopyrimidine. This step forms a square-planar Pd(II) intermediate. The reactivity of the organic halide is a crucial factor, with the general trend being I > Br > Cl.[12][14] For 2-bromopyrimidine, this step is generally facile.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron reagent to the palladium(II) center. The presence of a base is essential for this step.[15] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) complex.[16][17] Computational studies suggest that the primary role of the base is to react with the organoboronic acid, thereby increasing its reactivity toward the palladium complex.[16]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the 2-arylpyrimidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-bromopyrimidine derivatives. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.[18][19]
Protocol 1: Conventional Thermal Heating
This protocol is a robust and widely applicable method for the synthesis of 2-arylpyrimidines.
Materials
-
2-Bromopyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the 2-bromopyrimidine derivative, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum or glass stopper and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction times, often leading to improved yields and cleaner reaction profiles.[1][3]
Materials
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-bromopyrimidine derivative, arylboronic acid, palladium catalyst, and base.[3]
-
Solvent Addition: Add the degassed solvent.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[20]
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.[3]
Experimental Workflow Visualization
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Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Abstract
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a heterocyclic building block relevant to pharmaceutical and materials science research. While direct literature on this specific substrate is limited, this document leverages established principles for analogous 2-bromopyrimidine systems to present robust, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Key experimental considerations, including the choice of catalyst, ligand, base, and the potential for catalyst inhibition by the substrate's basic piperidine moiety, are discussed in depth. The protocols provided are designed to serve as a validated starting point for researchers, enabling the efficient synthesis of a diverse range of functionalized pyrimidine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2][3] These transformations are particularly vital in drug discovery, where nitrogen-containing heterocycles, such as pyrimidines, are privileged scaffolds in a vast number of biologically active molecules.[4][5] The functionalization of halogenated pyrimidines allows for the rapid exploration of chemical space and the generation of novel molecular architectures.
The substrate, this compound, presents a unique synthetic challenge. The pyrimidine core is electron-deficient, which influences the reactivity of the C-Br bond. Furthermore, the presence of a tertiary amine within the piperidine moiety introduces the potential for catalyst inhibition through coordination to the palladium center.[6] This application note provides expertly designed protocols that anticipate and mitigate these challenges, ensuring high-yield synthesis of the desired coupled products.
General Reaction Schemes:
-
Suzuki-Miyaura Coupling: Forms a C(sp²)–C(sp²) bond with an organoboron reagent.[7][8]
-
Buchwald-Hartwig Amination: Forms a C(sp²)–N bond with a primary or secondary amine.[9][10][11]
-
Sonogashira Coupling: Forms a C(sp²)–C(sp) bond with a terminal alkyne.[12][13]
Figure 1. General schemes for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
Mechanistic Overview: The Palladium Catalytic Cycle
All three cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][7] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[8]
-
Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner displaces the halide on the palladium center. For Suzuki coupling, a base is required to activate the boronic acid, forming a more nucleophilic boronate complex.[8][14] For Buchwald-Hartwig, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[15]
Diagram 1. A simplified palladium catalytic cycle.
Key Experimental Considerations
3.1. Catalyst and Ligand Selection
The choice of ligand is paramount for a successful cross-coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For electron-deficient heteroaryl halides like 2-bromopyrimidine, electron-rich and bulky phosphine ligands are generally preferred as they accelerate both the oxidative addition and reductive elimination steps.[15]
-
For Suzuki Coupling: Buchwald-type biarylphosphine ligands such as SPhos or XPhos are highly effective.[15] They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[15]
-
For Buchwald-Hartwig Amination: Ligands like BINAP or Xantphos are excellent choices. Xantphos, with its large bite angle, is particularly effective in preventing β-hydride elimination with amines that possess β-hydrogens.
-
For Sonogashira Coupling: A combination of a palladium source with a phosphine ligand like PPh₃ and a copper(I) co-catalyst (e.g., CuI) is the classic system.[12][13] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[13]
3.2. The Role of the Base
The base plays multiple crucial roles in the catalytic cycle.[7]
-
It activates the nucleophile (e.g., boronic acid in Suzuki coupling).[14]
-
It facilitates the formation of the active Pd(0) species from a Pd(II) precatalyst.[2]
-
It acts as a halide scavenger after the transmetalation step.
The strength of the base must be matched to the specific reaction. Stronger bases like NaOt-Bu or LiHMDS are often required for C-N couplings, while milder inorganic bases like K₂CO₃ or K₃PO₄ are typically sufficient for C-C couplings.[15][16]
3.3. Substrate-Specific Challenge: The Piperidine Nitrogen
The tertiary amine in the substrate's side chain (pKa ~9-10) can act as a competing ligand, coordinating to the palladium center and potentially inhibiting catalysis.[6] This can be mitigated in several ways:
-
Use of Bulky Ligands: Sterically hindered ligands like XPhos or SPhos can create a crowded coordination sphere around the palladium, disfavoring the binding of the piperidine nitrogen.[15]
-
Choice of Base: A strong, non-coordinating base can deprotonate any ammonium salt formed in situ, maintaining the neutrality of the piperidine.
-
Temperature Control: In some cases, higher temperatures can help dissociate the inhibiting piperidine from the palladium center.
Experimental Protocols
The following protocols are designed as robust starting points. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes the coupling of the title compound with a generic arylboronic acid.
Diagram 2. Workflow for Suzuki-Miyaura Coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 314.22 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol%) |
| SPhos | 410.53 | 0.08 | 0.08 (8 mol%) |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane / H₂O (10:1) | - | 5 mL | - |
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (3.0 mmol).
-
In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 1 mL of dioxane. Add this catalyst solution to the reaction vial.
-
Add the remaining 4 mL of dioxane and 0.5 mL of water.
-
Seal the vial and sparge with argon for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is suitable for coupling with a range of primary and secondary amines.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 314.22 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.04 | 0.04 (4 mol%) |
| NaOt-Bu (Sodium tert-butoxide) | 96.1 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
To an oven-dried reaction vial under argon, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol). Caution: NaOt-Bu is highly basic and hygroscopic; handle under inert atmosphere.
-
Add the this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol). If the amine is a solid, add it with the other solids.
-
Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-pyrimidine derivative.
Protocol 3: Sonogashira Coupling with Terminal Alkynes
This protocol uses a classic Pd/Cu co-catalytic system.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 314.22 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.3 | 1.3 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.03 | 0.03 (3 mol%) |
| CuI (Copper(I) Iodide) | 190.45 | 0.06 | 0.06 (6 mol%) |
| Et₃N (Triethylamine) | 101.19 | 3.0 | 3.0 |
| THF (anhydrous) | - | 5 mL | - |
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.3 mmol) and stir the mixture at room temperature. If the reaction is slow, gentle heating to 40-50 °C may be required.
-
Monitor the reaction by TLC or LC-MS (typically 2-8 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and filter through a short plug of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 2-alkynyl-pyrimidine.
Conclusion
The protocols detailed in this application note provide a versatile and robust platform for the functionalization of this compound. By selecting the appropriate catalyst system and carefully considering the unique electronic and steric properties of the substrate, researchers can efficiently synthesize a wide array of novel pyrimidine derivatives. These methods are directly applicable to library synthesis in drug discovery programs and for the creation of advanced materials, demonstrating the power and flexibility of modern palladium catalysis.
References
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(10), 1333-1341. [Link]
-
Placido, D., & Leyva-Pérez, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2010). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(49), 17174–17185. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Zhang, H., & Cai, Q. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Düfert, M. A., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184. [Link]
-
ResearchGate. (2017). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]
-
D'Amico, F. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2955-2965. [Link]
-
Chen, J., et al. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 5(2), 15-28. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Kumar, A., et al. (2019). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Synthetic Communications, 49(1), 1-33. [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2955-2965. [Link]
-
Schramm, Y., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(12), e202115680. [Link]
-
Li, J., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 11957–11970. [Link]
-
ResearchGate. (2017). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Wang, Y., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(16), 3326-3341. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Thompson, A. L., & Beeby, A. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 687-693. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the Purification of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine by Automated Flash Column Chromatography
Introduction: The Purification Challenge
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmaceutical agents.[1][2] Its structure, however, presents a distinct purification challenge. The molecule incorporates a basic N-methylpiperidine moiety and a polar pyrimidine ring system. This bifunctional nature, particularly the basic nitrogen, can lead to strong, undesirable interactions with the stationary phase in normal-phase column chromatography.
The primary obstacle encountered during the purification of such basic compounds on standard silica gel is severe peak tailing.[3] This phenomenon arises from the strong ionic interaction between the basic analyte and the acidic residual silanol groups (Si-OH) on the silica surface.[3] This leads to poor resolution, cross-contamination of fractions, and ultimately, low recovery of the pure product.
This application note provides a robust, step-by-step protocol for the efficient purification of this compound using automated flash column chromatography. We will detail a method that addresses the issue of peak tailing by employing a modified mobile phase and a gradient elution strategy, ensuring high purity and yield.
Principle of the Chromatographic Separation
The strategy outlined here is based on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is governed by the polarity of the compounds in the crude mixture; less polar compounds elute first, followed by more polar compounds as the polarity of the mobile phase is gradually increased.
To overcome the challenge of peak tailing associated with the basic piperidine nitrogen, this protocol incorporates a small percentage of a competing base, triethylamine (TEA), into the mobile phase.[3] The TEA preferentially interacts with the active acidic silanol sites on the silica gel, effectively masking them from the target compound. This minimizes the strong ionic interactions, allowing the analyte to elute based on its polarity, resulting in symmetrical, sharp peaks and significantly improved separation.
A gradient elution, starting with a low-polarity solvent system and progressively increasing in polarity, is employed to first wash away non-polar impurities before eluting the target compound, and finally, to remove highly polar baseline impurities from the column.[4][5] This approach provides superior resolution and is more time-efficient than isocratic elution for samples containing compounds with a wide range of polarities.[5][6]
Pre-Purification: TLC Method Development
Prior to committing the bulk sample to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[4][7] This allows for rapid screening of solvent systems and ensures the chosen conditions will be effective for the larger-scale flash chromatography separation.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two small glass chambers with filter paper and add two different solvent systems for evaluation (e.g., System A: 95:5 Dichloromethane/Methanol and System B: 80:20 Ethyl Acetate/Hexanes).
-
Add Modifier: To a separate, third chamber, add the most promising solvent system from step 1 (e.g., 95:5 DCM/Methanol) and supplement it with 0.5-1% triethylamine (TEA). This will be used to assess the effect of the basic additive on the separation.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane). Using a capillary tube, spot the solution onto three separate silica gel TLC plates.
-
Develop the Plates: Place one plate in each of the three chambers and allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under UV light (254 nm).[7] If necessary, further visualization can be achieved using a potassium permanganate (KMnO₄) stain.[7]
-
Analyze Results: The ideal solvent system will show the target compound with a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all major impurities. Compare the plate with and without TEA. A significant reduction in streaking or tailing on the TEA-containing plate confirms its necessity for the column.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates |
| Mobile Phase Goal | Achieve Rf of 0.2-0.4 for the target compound. |
| Additive | 0.5-1% Triethylamine (TEA) to mitigate peak tailing. |
| Visualization | UV Lamp (254 nm), Potassium Permanganate (KMnO₄) stain. |
Automated Flash Chromatography Protocol
This protocol assumes the use of a standard automated flash chromatography system with pre-packed silica gel columns.
Materials and Equipment:
-
Stationary Phase: Pre-packed silica gel column (e.g., 40g for a 1-2g crude sample).
-
Crude Sample: this compound mixture.
-
Adsorbent for Dry Loading: Celite® or a small amount of silica gel.
-
Mobile Phase Solvents: HPLC-grade Dichloromethane (DCM) and Methanol (MeOH).
-
Mobile Phase Additive: Triethylamine (TEA).
-
Equipment: Automated flash chromatography system, rotary evaporator, fraction collection tubes.
Step 1: Sample Preparation (Dry Loading)
Dry loading is strongly recommended to ensure the best possible resolution.
-
Dissolve the crude material (e.g., 1.5 g) in a minimal amount of a suitable solvent like DCM.
-
Add an inert adsorbent (e.g., Celite® or silica gel, approx. 2-3 times the weight of the crude sample) to the solution.
-
Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
Step 2: System and Method Setup
-
Column Installation: Install the appropriate size pre-packed silica gel column onto the flash system.
-
Solvent Lines: Place the mobile phase inlet lines into the correct solvent reservoirs:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 99:1 Methanol (MeOH) / Triethylamine (TEA)
-
-
Method Programming: Program the gradient elution profile. The gradient should be based on the TLC results. A typical gradient starts with conditions that elute non-polar compounds and slowly ramps up to elute the product.
| Chromatography Parameters | Value |
| Column | 40 g Pre-packed Silica Gel |
| Flow Rate | 40 mL/min |
| UV Detection Wavelengths | 254 nm & 280 nm |
| Solvent A | Dichloromethane (DCM) |
| Solvent B | 99:1 Methanol (MeOH) / Triethylamine (TEA) |
Example Gradient Profile:
| Column Volumes (CV) | % Solvent B | Purpose |
| 0 - 2.0 | 2% | Column equilibration and elution of very non-polar impurities. |
| 2.1 - 12.0 | 2% → 15% | Gradual increase in polarity to separate the target compound. |
| 12.1 - 15.0 | 15% → 50% | Steep increase to elute highly polar baseline impurities. |
| 15.1 - 17.0 | 50% | Column flush. |
Step 3: Column Run and Fraction Collection
-
Load Sample: Load the prepared dry sample onto the system using a solid load cartridge.
-
Equilibrate Column: Equilibrate the column with the initial mobile phase conditions (2% Solvent B) for at least 2 column volumes.
-
Execute Run: Start the purification run. The system will automatically execute the gradient and collect fractions based on the UV signal.
-
Monitor Separation: Observe the real-time chromatogram, paying attention to the separation between the target peak and adjacent impurity peaks.
Step 4: Post-Purification Analysis
-
Analyze Fractions: Analyze the key fractions corresponding to the product peak by TLC to confirm their purity. Use the same TLC system developed previously.
-
Pool and Concentrate: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, LC-MS, or HPLC.
Visualized Workflows and Mechanisms
Overall Purification Strategy
Caption: High-level workflow for the purification process.
Mechanism of Peak Tailing Mitigation
Caption: Role of Triethylamine (TEA) in preventing peak tailing.
Conclusion
The purification of basic compounds like this compound via normal-phase column chromatography requires a strategic approach to counteract the deleterious effects of strong analyte-stationary phase interactions. The protocol detailed herein, which combines thorough TLC-based method development with the use of a triethylamine-modified mobile phase and an optimized gradient elution, provides a reliable and efficient method to obtain the target compound with high purity and recovery. This methodology is broadly applicable to other basic heterocyclic compounds encountered in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Introduction to Gradient Elution - Introduction to Gradient Elution - Chromedia [chromedia.org]
- 6. youtube.com [youtube.com]
- 7. Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Analytical Characterization of Pyrimidine Derivatives by NMR and MS
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structural motif is integral to life itself.[1] Beyond this, synthetic pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The efficacy and novelty of these compounds are intrinsically linked to their precise molecular architecture. Therefore, the unambiguous structural elucidation and robust characterization of novel pyrimidine derivatives are paramount for advancing drug discovery and development programs.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of two powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive characterization of pyrimidine derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a deep understanding of how to generate high-quality, reproducible data.
Section 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For pyrimidine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
The "Why": Understanding Chemical Shifts in Pyrimidines
The pyrimidine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This has a profound effect on the ¹H and ¹³C NMR chemical shifts.
-
¹H NMR: The protons attached to the pyrimidine ring are significantly deshielded and appear at a downfield chemical shift compared to benzene protons. For the parent pyrimidine molecule, the proton at the C2 position is the most deshielded, followed by the protons at C4/C6, and finally the proton at C5.[7]
-
¹³C NMR: Similarly, the carbon atoms in the pyrimidine ring are also deshielded. The C2, C4, and C6 carbons, being directly bonded to nitrogen, resonate at lower fields than the C5 carbon.[8][9]
The introduction of substituents dramatically alters this electronic landscape, providing crucial clues for structure determination. Electron-donating groups (e.g., -NH₂, -OR) will shield the ring protons and carbons, causing an upfield shift, while electron-withdrawing groups (e.g., -NO₂, -Cl) will further deshield them, resulting in a downfield shift.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrimidine Core
| Atom Position | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Typical ¹³C Chemical Shift (ppm) in CDCl₃ |
| C2-H | ~9.26 | ~158.4 |
| C4-H / C6-H | ~8.78 | ~156.9 |
| C5-H | ~7.36 | ~121.7 |
Note: These are approximate values for the unsubstituted pyrimidine ring.[7][9] Substituents will cause significant deviations.
Experimental Protocol: Acquiring High-Quality NMR Data
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for a novel pyrimidine derivative.
Materials:
-
Pyrimidine derivative sample (1-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity
-
NMR tube (5 mm, high precision)
-
NMR spectrometer (300 MHz or higher recommended)
Protocol:
-
Sample Preparation (The Foundation of Good Data):
-
Weigh approximately 5 mg of the pyrimidine derivative into a clean, dry vial. The goal is to have a final concentration of ~10-20 mM.
-
Add ~0.6 mL of the chosen deuterated solvent. The choice of solvent is critical; it must dissolve the sample completely and not have signals that overlap with key analyte resonances. DMSO-d₆ is a good starting point for polar compounds, while CDCl₃ is suitable for less polar derivatives.
-
Ensure complete dissolution. Gentle vortexing or sonication can be used if necessary.[1] A clear, particulate-free solution is essential.
-
Transfer the solution to a high-precision NMR tube.
-
-
Spectrometer Setup and 1D Spectra Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Acquire a ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 is ideal).[10]
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard.
-
-
Advanced 2D NMR for Unambiguous Assignments (Connecting the Dots):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of protons on adjacent carbons. It is invaluable for tracing out substituent chains and identifying neighboring protons on the pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for piecing together the final structure. It shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and linking different fragments of the molecule, for instance, connecting a substituent to its position on the pyrimidine ring.[11][12]
-
Data Interpretation: A Worked Example
Consider a hypothetical 4-amino-2-methyl-5-phenylpyrimidine. The HMBC spectrum would be critical. We would expect to see a correlation from the methyl protons to the C2 carbon of the pyrimidine ring, definitively placing the methyl group at the 2-position. Similarly, correlations from the phenyl protons to the C5 carbon of the pyrimidine would confirm the position of the phenyl substituent.
Section 2: Confirming Identity and Probing Fragmentation with Mass Spectrometry (MS)
Mass spectrometry is a complementary technique to NMR that provides the molecular weight and elemental composition of a compound with high accuracy.[1] Tandem mass spectrometry (MS/MS) further allows for controlled fragmentation of the molecule, yielding structural information that corroborates NMR data and can help differentiate isomers.
The "Why": Ionization and Fragmentation
-
Ionization: Pyrimidine derivatives, often containing basic nitrogen atoms, are readily ionizable by soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13][14] ESI is generally preferred for its ability to generate protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for accurate molecular weight determination.
-
High-Resolution MS (HRMS): Using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula, a critical step in characterizing a new compound.[4]
-
Fragmentation (MS/MS): The pyrimidine ring itself is relatively stable. Therefore, in MS/MS experiments, fragmentation is often initiated by the loss of substituents or side chains.[2][3] Common fragmentation pathways include the loss of small neutral molecules like HCN, HNCO, and CO.[14][15] The specific fragmentation pattern is a unique fingerprint of the molecule's structure.
Table 2: Common Neutral Losses and Fragments in Pyrimidine MS/MS
| Neutral Loss/Fragment | m/z | Common Origin |
| HCN | 27 | Cleavage of the pyrimidine ring |
| HNCO | 43 | From uracil or cytosine-like structures |
| CO | 28 | Loss from a carbonyl group |
| R• | Varies | Loss of a substituent radical |
Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the molecular weight, determine the elemental formula, and characterize the fragmentation pattern of a novel pyrimidine derivative.
Materials:
-
Pyrimidine derivative sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (as mobile phase additives)
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Method:
-
Use a C18 reversed-phase column for separation.
-
Develop a gradient elution method, starting with a high aqueous content and ramping up the organic solvent (acetonitrile or methanol). This ensures the compound is well-retained and elutes as a sharp peak.
-
The inclusion of 0.1% formic acid in the mobile phase aids in protonation for positive mode ESI.[16]
-
-
Mass Spectrometry (MS) Method:
-
Set the mass spectrometer to operate in positive ESI mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the [M+H]⁺ ion.
-
Perform a separate data-dependent acquisition (DDA) or targeted MS/MS experiment. In this mode, the instrument automatically selects the [M+H]⁺ ion, isolates it, fragments it via collision-induced dissociation (CID), and acquires the fragment ion spectrum.[17][18]
-
-
Data Analysis:
-
From the full scan data, determine the accurate mass of the [M+H]⁺ ion. Use this value to calculate the elemental formula using the instrument's software.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses. Propose a fragmentation pathway that is consistent with the structure determined by NMR.
-
Section 3: Integrated Characterization Strategy
Neither NMR nor MS alone can provide a complete and validated structural picture. The true power lies in their synergistic use. The workflow should always begin with NMR to establish the core structure, connectivity, and stereochemistry. MS then serves as an essential, orthogonal confirmation of the molecular formula and provides further structural support through fragmentation analysis. This integrated approach forms a self-validating system, significantly increasing the confidence in the final structural assignment.
References
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]
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Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(13), 1800-1804. [Link]
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Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. [Link]
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Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Ghabbour, H. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
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Rincon, E., & O'Boyle, N. M. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 316. [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 693-698. [Link]
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Kyselova, Z., Krcmova, L., & Krcma, M. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry, 37(5), 497-506. [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega, 8(1), 1018-1031. [Link]
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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The molecular structure of pyrimidine (a), its corresponding 13C and.... (n.d.). ResearchGate. [Link]
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The mass spectra of pyrimidine measured in coincidence with resonant.... (n.d.). ResearchGate. [Link]
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Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., Al-Wahaibi, L. H., & Ghabbour, H. A. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]
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Pyrimidine. (n.d.). SpectraBase. [Link]
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Wujec, M., Urych, A., & Rajtar, B. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2137. [Link]
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Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. (n.d.). ResearchGate. [Link]
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Shchepin, R. V., Shchepina, N. E., & Chekmenev, E. Y. (2018). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, 23(10), 2449. [Link]
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Optimized MS/MS settings of pyrimidines and related metabolites. (n.d.). ResearchGate. [Link]
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Ceballos-Picot, I., Le Dantec, A., Brassier, A., Piraud, M., & Vianey-Saban, C. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]
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De Luca, L., Angeli, A., Leto, G., Ferraroni, M., & Supuran, C. T. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2848-2863. [Link]
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Cobbold, S. A., Llinas, M., & Kirk, K. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 347. [Link]
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Ceballos-Picot, I., Le Dantec, A., Brassier, A., Piraud, M., & Vianey-Saban, C. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]
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Wu, Y., Zhang, Y., & Anslyn, E. V. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(7), 1641-1647. [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
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Application Notes and Protocols for 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine as a Pharmaceutical Intermediate
Introduction: Strategic Importance of the Pyrimidine-Piperidine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is a key pharmaceutical intermediate that embodies a convergence of privileged structural motifs. Its utility stems from the unique combination of a reactive bromopyrimidine core, an ether linkage, and a saturated N-methylpiperidine ring. This arrangement provides a versatile platform for constructing complex molecules, particularly in the burgeoning field of targeted protein degradation.
The pyrimidine ring is a cornerstone heterocycle in a vast number of FDA-approved drugs, prized for its ability to act as a bioisostere for phenyl rings and to form critical hydrogen bonds with biological targets. The bromine atom at the 2-position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties. This is the primary mode of its application, allowing for the construction of a C-C or C-N bond at this position.
Simultaneously, the 1-methyl-piperidin-4-ylmethoxy side chain confers several advantageous properties. The piperidine ring is a common feature in central nervous system (CNS) active drugs and can improve aqueous solubility and pharmacokinetic profiles. The tertiary amine of the N-methylpiperidine can act as a basic handle, aiding in salt formation and further enhancing solubility. The ether linkage provides a flexible yet stable connection between the aromatic and saturated ring systems.
These structural features make this compound an ideal starting material for the synthesis of kinase inhibitors and, more recently, for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins, and this intermediate has been identified as a key building block in the synthesis of degraders for targets such as Cyclin-dependent kinase 2 (CDK2).[1]
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1419101-22-6 | [2][3] |
| Molecular Formula | C₁₁H₁₆BrN₃O | [2][3] |
| Molecular Weight | 286.17 g/mol | [2][3] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Purity | ≥97% | [2][3] |
| Storage | Room temperature, in a well-sealed container away from light and moisture | [2][3] |
Safety and Handling:
Core Application: Synthesis of CDK2 Degraders (PROTACs)
A primary and high-value application of this compound is in the synthesis of bifunctional degraders targeting Cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in various cancers.[7][8] PROTACs designed to degrade CDK2 typically consist of three components: a ligand that binds to CDK2, a linker, and a ligand that binds to an E3 ubiquitin ligase (such as Cereblon or VHL). Our intermediate serves as a precursor to the CDK2-binding moiety.
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction, to attach a larger, functionalized heterocyclic system to the pyrimidine ring. This new moiety then serves as the CDK2-binding warhead of the PROTAC.
Caption: Synthetic and functional pathway for a CDK2 PROTAC degrader.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C2 position of the pyrimidine ring is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C or C-N bonds, providing access to a wide array of more complex molecules. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Representative Suzuki-Miyaura C-C Coupling
This protocol describes a representative Suzuki-Miyaura reaction to couple the intermediate with a heteroaryl boronic acid derivative, a common transformation in the synthesis of kinase inhibitors.[9][10] The conditions are based on established procedures for similar 2-bromopyrimidines.[9][11][12]
Objective: To synthesize 2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine, a core structure found in many kinase inhibitors.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 1419101-22-6 | 286.17 | 286 mg | 1.0 |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | 1269300-09-5 | 245.11 | 294 mg | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 37 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (286 mg, 1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (294 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired product.
Causality and Rationale:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich, bulky phosphine that promotes both oxidative addition and reductive elimination steps in the catalytic cycle.[9]
-
Base: Sodium carbonate is a common and effective inorganic base for the Suzuki-Miyaura reaction. It is required for the transmetalation step, where the organic group is transferred from the boronic ester to the palladium center.[11]
-
Solvent System: The mixture of dioxane and water is standard for this reaction. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol 2: Representative Buchwald-Hartwig C-N Amination
This protocol outlines a general procedure for the C-N bond formation via Buchwald-Hartwig amination, a powerful method for synthesizing arylamines. This reaction would be employed if the goal is to link the pyrimidine core to a nitrogen-containing fragment.
Objective: To synthesize N-Aryl-5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-amine.
Materials:
| Reagent | CAS Number | M.W. | Amount (1 mmol scale) | Equivalents |
| This compound | 1419101-22-6 | 286.17 | 286 mg | 1.0 |
| Aryl Amine (e.g., Aniline) | 62-53-3 | 93.13 | 102 mg | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 23 mg | 0.025 |
| Xantphos | 161265-03-8 | 578.68 | 46 mg | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 456 mg | 1.4 |
| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (46 mg, 0.08 mmol), and cesium carbonate (456 mg, 1.4 mmol) to a dry Schlenk tube with a stir bar.
-
Add this compound (286 mg, 1.0 mmol) and the aryl amine (1.1 mmol).
-
Evacuate and backfill the tube with argon (3x).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality and Rationale:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as Xantphos is highly effective for C-N cross-coupling. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: Cesium carbonate is a strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. It is crucial for deprotonating the amine, forming the palladium-amido complex that precedes the final bond-forming reductive elimination step.
-
Inert Atmosphere: Both the Pd(0) catalyst and the phosphine ligands are sensitive to oxidation. Therefore, maintaining a strictly inert atmosphere by using Schlenk techniques or a glovebox is essential for catalytic activity and high yields.
Conclusion
This compound is a strategically designed pharmaceutical intermediate with significant potential in modern drug discovery. Its primary utility lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a robust entry point for the synthesis of complex molecular architectures. As demonstrated by its application in the development of CDK2 degraders, this building block is particularly relevant for creating next-generation therapeutics that operate through novel mechanisms of action. The protocols provided herein offer a solid foundation for researchers to leverage the synthetic versatility of this valuable compound in their drug development programs.
References
-
CDK2 heterobifunctional degraders co-degrade CDK2 and cyclin E resulting in efficacy in CCNE1-amplified and overexpressed cancers. (2025). PubMed. Available at: [Link]
- Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. (2023). Google Patents. WO2023249970A1.
-
Safety Data Sheet. (2025). Chevron. Available at: [Link]
-
5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). PubMed. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
-
Safety Data Sheet | Chemical Indicators. Terragene. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. Available at: [Link]
-
Safety Data Sheet. (2025). Airgas. Available at: [Link]
-
Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design. (2024). PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2021). PMC - NIH. Available at: [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. Available at: [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of Pyrimidine Compounds
Abstract
This application note presents a comprehensive guide to developing and implementing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of pyrimidine compounds. Pyrimidines are foundational structures in numerous active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer therapies. Ensuring their purity is paramount for drug safety and efficacy. This document provides a detailed reversed-phase HPLC (RP-HPLC) protocol, explains the scientific rationale behind the method development choices, and outlines system suitability and method validation criteria based on international regulatory guidelines.
Introduction: The Importance of Pyrimidine Purity
Pyrimidine and its derivatives are heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil. Their structural motif is integral to a wide array of pharmaceuticals where the purity of the API directly impacts therapeutic outcomes and patient safety. Regulatory bodies require robust analytical methods to quantify the parent compound and resolve it from any process-related impurities or degradation products.[1][2]
Reversed-phase HPLC is the predominant analytical technique for this purpose due to its high resolving power, sensitivity, and reproducibility for analyzing polar to moderately non-polar compounds.[3][4][5] This guide details a gradient RP-HPLC method coupled with UV detection, designed to be a reliable quality control tool for researchers, scientists, and drug development professionals.
Principle of Separation: Reversed-Phase HPLC
The method is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar.[4][5] Pyrimidine compounds, being relatively polar, have a limited affinity for the hydrophobic stationary phase and will elute based on subtle differences in their hydrophobicity. By starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent (gradient elution), we can effectively separate the main pyrimidine analyte from both more polar and less polar impurities.
HPLC Method Development Strategy
The development of a robust and reliable HPLC method requires a systematic approach to selecting the column, mobile phase, and detection parameters.
Column Selection
-
Rationale: A C18 (octadecylsilane) column is the workhorse for reversed-phase HPLC and is the recommended starting point.[3] Its dense hydrophobic surface provides excellent retention for a broad range of molecules. For highly polar pyrimidine analogues that may exhibit poor retention, alternative chemistries can be considered, such as polar-embedded or polar-endcapped columns, which offer enhanced retention under highly aqueous conditions.[6][7]
-
Selection: C18 bonded silica, 4.6 x 150 mm, 3.5 µm particle size. This dimension offers a good balance between resolution, analysis time, and backpressure.
Mobile Phase Selection
The mobile phase is a critical factor influencing retention, selectivity, and peak shape.[8]
-
Aqueous Phase (Mobile Phase A): A buffered aqueous solution is necessary to control the ionization state of the pyrimidine analyte and any acidic or basic impurities, thereby ensuring reproducible retention times. A phosphate or acetate buffer is commonly used.[3] For this method, a phosphate buffer is selected for its low UV cutoff.[9]
-
Rationale: The pH should be set at least 2 units away from the pKa of the analyte to ensure a single ionic form. Many pyrimidine derivatives have pKa values in the 4.0-5.0 range. A mobile phase pH of ~2.5-3.0 ensures that the pyrimidine ring nitrogens are protonated, leading to consistent interactions.
-
Selection: 20 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with phosphoric acid.
-
-
Organic Phase (Mobile Phase B): Acetonitrile is chosen over methanol as it typically provides better peak shape (lower viscosity) and a lower UV cutoff wavelength.[10]
-
Selection: Acetonitrile.
-
-
Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main peak within a reasonable timeframe.
Detector Settings
-
Rationale: Pyrimidine compounds contain conjugated double bonds within their aromatic ring system, which results in strong UV absorbance. The UV spectrum of pyrimidines typically shows an absorption maximum around 260-270 nm.[11][12] A detection wavelength of 265 nm is chosen to provide high sensitivity for the parent compound and a broad range of potential impurities.
-
Selection: UV detection at 265 nm.
Detailed Application Protocol
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
Reagents:
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade
-
Phosphoric Acid (H₃PO₄), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile, HPLC grade. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation: Accurately weigh approximately 25 mg of the Pyrimidine Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 25 mg of the pyrimidine sample and prepare as described for the Standard Solution.
Chromatographic Conditions
The recommended HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 5% B; 2-20 min, 5-70% B; 20-22 min, 70-95% B; 22-25 min, 95% B; 25.1-30 min, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified according to USP <621> guidelines.[13][14][15][16] Make five replicate injections of the Standard Solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the system.[16] |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures baseline separation of critical peaks (to be established during method validation). |
Diagram: HPLC Purity Analysis Workflow This diagram illustrates the logical flow from sample and mobile phase preparation through data analysis and final purity reporting.
Caption: Workflow for HPLC Purity Analysis.
Data Analysis and Purity Calculation
Purity is typically determined using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
% Individual Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100
Method Validation and Trustworthiness
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20] This process establishes the trustworthiness of the results.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19] This is demonstrated through forced degradation studies.
-
Forced Degradation: The sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade it.[1][2][21][22] The HPLC method must be able to resolve the main pyrimidine peak from all generated degradation products. A typical degradation target is 5-20% to ensure significant degradants are formed without destroying the main peak.[21]
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17]
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
Diagram: Method Development & Validation Logic This diagram shows the decision-making process and logical links between the properties of pyrimidines and the final validated HPLC method.
Caption: Logic flow from analyte properties to a validated method.
Conclusion
This application note provides a robust, scientifically-grounded RP-HPLC method for the purity determination of pyrimidine compounds. The detailed protocol, from mobile phase preparation to system suitability criteria, serves as a reliable starting point for method implementation in a quality control environment. By explaining the causality behind each parameter selection and grounding the protocol in USP and ICH guidelines, this document establishes a framework for generating trustworthy and reproducible analytical data essential for drug development and manufacturing.
References
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Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
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United States Pharmacopeia. <621> CHROMATOGRAPHY. USP. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]
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Vaneesorn, W., et al. (1990). Wavelength dependence for UV-induced pyrimidine dimer formation in DNA of human peripheral blood lymphocytes. Mutation Research, 235(3), 181-6. [Link]
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Maleh, M. A., et al. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food and Nutrition Sciences, 4, 129-135. [Link]
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SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC. [Link]
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BioGlobaX. <621> Chromatography. BioGlobaX. [Link]
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Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283-291. [Link]
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ResearchGate. HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. [Link]
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Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]
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Et-touhami, A., et al. (2003). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Photochemistry and Photobiology A: Chemistry, 156(1-3), 23-28. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
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ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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ResearchGate. Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. [Link]
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Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
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Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link]
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Nishida, K., & Nishiyama, T. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8274. [Link]
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USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [Link]
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Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Catalysts. (2024). Current Status and Future Prospects of Photocatalytic Technology for Water Sterilization. MDPI. [Link]
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Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
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LCGC International. (2022). Are You Sure You Understand USP <621>?. LCGC International. [Link]
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ResearchGate. Why we do use reversed phase in HPLC?. ResearchGate. [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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LCGC International. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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ResearchGate. Common ultraviolet (UV)-induced photoproducts. ResearchGate. [Link]
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Application Notes: The Role of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine in the Development of Targeted Oncology Therapeutics
Abstract
The chemical intermediate 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine serves as a critical structural scaffold in the synthesis of advanced small molecule inhibitors for oncology. While not therapeutically active itself, its unique pyrimidine core coupled with a piperidinylmethoxy side chain provides a versatile platform for medicinal chemists to develop potent and selective kinase inhibitors. This guide details the application of this intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has transformed the treatment of various B-cell malignancies. We provide an in-depth look at the BTK signaling pathway, its role in cancer, and a comprehensive set of protocols for the preclinical evaluation of BTK inhibitors derived from this key building block. These methodologies are designed for researchers, scientists, and drug development professionals engaged in modern oncology research.
Introduction: The Strategic Importance of a Versatile Chemical Intermediate
In the landscape of targeted cancer therapy, the discovery of novel kinase inhibitors is paramount. The development of these inhibitors often relies on key chemical building blocks that enable the efficient synthesis of complex molecular architectures. This compound (CAS No. 1419101-22-6) is one such pivotal intermediate.[1] Its structure is particularly valuable for creating molecules that target the ATP-binding sites of various kinases.
The pyrimidine ring is a well-established core structure in numerous approved kinase inhibitors, while the bromo-substituent offers a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to modulate potency and selectivity.[2] The piperidinylmethoxy side chain can enhance aqueous solubility and provides a vector for interaction with the solvent-exposed regions of the kinase, contributing to the overall pharmacological profile of the final compound. This guide focuses on its most prominent application: the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and survival.[3]
Scientific Background: BTK as a Therapeutic Target in Oncology
Bruton's tyrosine kinase (BTK) is a critical signaling node downstream of the B-cell receptor (BCR).[3] In normal B-cells, BTK activation is transient and tightly regulated. However, in many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's Macroglobulinemia, the BCR pathway is constitutively active, leading to continuous BTK signaling that promotes cell proliferation and survival.[4][5]
Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[6] Activated BTK then phosphorylates Phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream pathways involving calcium mobilization and activation of transcription factors like NF-κB.[5][6] These pathways are crucial for the survival and proliferation of malignant B-cells.[7] Therefore, inhibiting BTK is a highly effective therapeutic strategy to disrupt these pro-survival signals and induce apoptosis in cancer cells.[4]
Signaling Pathway Diagram
// Inhibition Annotation Inhibitor [label="BTK Inhibitor\n(Derived from Intermediate)", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> BTK [arrowhead=tee, color="#EA4335", style=bold, label="Blocks\nPhosphorylation"]; } digraph Caption: The B-Cell Receptor (BCR) signaling cascade mediated by BTK.
Application in Oncology Drug Development
The primary application of this compound is as a starting material for the synthesis of potent BTK inhibitors. The synthesis generally involves a Suzuki or Stille coupling reaction at the bromine-substituted position of the pyrimidine ring to introduce a larger, functionalized aryl or heteroaryl group, which is designed to interact with key residues in the BTK active site.
General Synthetic and Evaluation Workflow
Experimental Protocols for Preclinical Evaluation
The following protocols are standardized methodologies to assess the efficacy of BTK inhibitors synthesized using the specified intermediate.
Protocol 1: In Vitro BTK Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified BTK enzyme. This is a primary screen to measure direct target inhibition.
Principle: Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the enzyme's activity. Inhibition of the kinase results in a decreased luminescent signal.[8]
Materials:
-
Recombinant human BTK enzyme
-
BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[8]
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.
-
Kinase Reaction Setup: Prepare a master mix containing BTK enzyme and substrate in BTK Kinase Buffer. Add 5 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for BTK.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)
Objective: To confirm that the test compound inhibits BTK activity within a cellular context by measuring the phosphorylation of BTK at its autophosphorylation site (Tyr223).
Principle: In B-cells, activation of the BCR pathway leads to the autophosphorylation of BTK at Tyr223, a critical step for its full activation. A successful BTK inhibitor will prevent this phosphorylation event upon cell stimulation.[9]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compound
-
Stimulating agent: Anti-IgM antibody
-
Ice-cold RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture: Culture cells to a density of approximately 1-2 x 10⁶ cells/mL.
-
Compound Treatment: Aliquot cells into tubes. Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation. Include an unstimulated, DMSO-treated control.[9]
-
Cell Lysis: Immediately pellet the cells by centrifugation at 4°C. Lyse the cells with ice-cold RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[9]
-
-
Re-probing: Strip the membrane and re-probe with the anti-total BTK antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal for each sample. Plot the normalized p-BTK signal against the compound concentration to determine the cellular IC₅₀.
Protocol 3: In Vivo Efficacy Study in a CLL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a lead BTK inhibitor in a mouse model of Chronic Lymphocytic Leukemia (CLL).
Principle: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for preclinical drug development.[10] Immunodeficient mice are engrafted with human CLL cells, and the effect of the drug on tumor growth and animal survival is monitored.[11][12]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NOG mice)[10]
-
Primary CLL cells from patients or a CLL-like cell line (e.g., MEC-1)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week.
-
Tumor Cell Implantation:
-
For a subcutaneous model, resuspend 5-10 x 10⁶ tumor cells in PBS, optionally mixed with Matrigel. Inject subcutaneously into the flank of each mouse.
-
For a disseminated model, which better recapitulates CLL, inject cells intravenously and/or intraperitoneally.[10]
-
-
Tumor Growth and Randomization: Monitor mice for tumor engraftment. For subcutaneous models, this is done by caliper measurement. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound low dose, Test Compound high dose, Positive Control).
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned schedule (e.g., once daily oral gavage).
-
Monitoring and Endpoints:
-
Record animal body weights 2-3 times per week as a measure of general toxicity.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
For disseminated models, monitor for signs of disease (e.g., weight loss, hind-limb paralysis) and use bioluminescence imaging if cells are luciferase-tagged.
-
The primary endpoint is typically tumor growth inhibition (TGI). A secondary endpoint can be overall survival.
-
-
Termination: Euthanize mice when tumors reach a predetermined maximum size or when they show signs of excessive morbidity, in accordance with institutional animal care guidelines.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent TGI for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Data Presentation and Interpretation
Quantitative data from these experiments should be systematically organized to facilitate lead candidate selection.
Table 1: Example Preclinical Data for a Novel BTK Inhibitor
| Assay Type | Parameter | Compound A (Test) | Ibrutinib (Control) |
| Biochemical | BTK Enzymatic IC₅₀ | 1.2 nM | 0.8 nM |
| Cellular | p-BTK (Tyr223) IC₅₀ | 5.5 nM | 3.1 nM |
| Cellular | Ramos Cell Proliferation IC₅₀ | 10.2 nM | 8.5 nM |
| In Vivo | TGI at 10 mg/kg (Day 21) | 85% | 91% |
Data are hypothetical and for illustrative purposes only.
Interpretation: The data should demonstrate a clear structure-activity relationship (SAR). A successful candidate will have potent biochemical activity that translates into on-target cellular effects at similar concentrations. Ultimately, cellular potency should correlate with in vivo anti-tumor efficacy. The use of the this compound scaffold provides a robust starting point for achieving this desired profile.
Conclusion
The chemical intermediate this compound is a high-value building block for the synthesis of targeted oncology drugs, particularly BTK inhibitors. Its structural features allow for the development of compounds with high potency and favorable drug-like properties. The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of these compounds, from initial enzymatic screening to in vivo efficacy studies. By systematically applying these methods, researchers can effectively advance novel therapeutic candidates from chemical synthesis to potential clinical development, ultimately contributing to the arsenal of treatments for B-cell malignancies.
References
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BellBrook Labs. BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
-
Herling, M., et al. (2019). Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups. Cancers (Basel). [Link]
-
Song, Y., et al. (2024). Evidence-based expert consensus on clinical management of safety of Bruton's tyrosine kinase inhibitors. Journal of Hematology & Oncology. [Link]
-
Robers, M. B., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery. [Link]
- Pan, Z., et al. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
Gyalpozim, G., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. International Journal of Molecular Sciences. [Link]
-
CP Lab Safety. This compound, min 97%, 250 mg. [Link]
-
Robers, M. B., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. ResearchGate. [Link]
-
Hillmen, P., et al. (2021). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology. [Link]
-
Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]
-
Woyach, J. A., et al. (2012). Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. Journal of Clinical Oncology. [Link]
- Wang, X., et al. (2014). Fused heterocyclic compounds as protein kinase inhibitors.
-
Vaisitti, T., et al. (2024). Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. Frontiers in Oncology. [Link]
-
Bradshaw, J. M., et al. (2023). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Biochemistry. [Link]
-
Pharmacyclics LLC. (2016). A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. [Link]
-
Mraz, M., et al. (2021). In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing. International Journal of Molecular Sciences. [Link]
-
Honigberg, L., et al. (2013). Inhibitors of bruton's tyrosine kinase. PubChem. [Link]
-
Cuneo, A., et al. (2024). Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. International Journal of Molecular Sciences. [Link]
-
Mato, A. R., et al. (2020). Managing toxicities of Bruton tyrosine kinase inhibitors. Blood VTH. [Link]
-
Ghia, P., et al. (2013). Xenograft models of chronic lymphocytic leukemia: Problems, pitfalls and future directions. Leukemia. [Link]
-
Bradshaw, J. M., et al. (2023). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. ACS Publications. [Link]
-
O'Brien, S., et al. (2021). Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. Drugs. [Link]
-
Montanari, S., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules. [Link]
-
Buggy, J. J., & Elias, L. (2012). Bruton Tyrosine Kinase (BTK) and Its Role in B-cell Malignancy. International Reviews of Immunology. [Link]
-
Altogen Labs. Leukemia Xenograft Model. [Link]
-
Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2022). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Pharmaceuticals. [Link]
- Stokes, J., et al. (2019). N-(3-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives.
-
El-Adl, K., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals. [Link]
-
Killoran, R. C., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. RSC Chemical Biology. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine (CAS: 1419101-22-6).[1] As a key intermediate in pharmaceutical research, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and field-proven insights to help you optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, which typically proceeds via a Williamson ether synthesis pathway.[2] This involves the SN2 reaction between the alkoxide of 2-bromo-5-hydroxypyrimidine and an alkylating agent like 4-(chloromethyl)-1-methylpiperidine or its tosylate equivalent.[3]
Question 1: My reaction yield is consistently low (<60%). What are the most probable causes and how can I address them?
Low yield is the most common challenge and can stem from several factors. A systematic approach is essential for diagnosis.
Answer: The primary culprits for low yield are incomplete deprotonation of the starting hydroxypyrimidine, suboptimal reactivity of the electrophile, or competing side reactions.
-
Inefficient Deprotonation: The nucleophilicity of the pyrimidine oxygen is only unlocked upon deprotonation to form the corresponding alkoxide. If this step is incomplete, the reaction will stall.
-
Causality: Neutral alcohols are poor nucleophiles for SN2 reactions. A strong base is required to generate the more potent alkoxide nucleophile.[4][5] The pKa of a hydroxypyrimidine is typically in the range of 7-8, requiring a base strong enough to drive the deprotonation equilibrium forward.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the hydroxyl group, producing hydrogen gas which bubbles out of the solution, thus driving the reaction to completion.[4] Ensure strictly anhydrous conditions, as NaH reacts violently with water.
-
-
Poor Leaving Group on the Electrophile: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Causality: The reaction proceeds via a backside attack on the electrophilic carbon; a good leaving group is one that is a weak base and can stabilize the negative charge as it departs.[2]
-
Solution: While a chloride (e.g., from 4-(chloromethyl)-1-methylpiperidine) is adequate, conversion to a better leaving group can significantly accelerate the reaction and improve yield. Consider converting the starting (1-methylpiperidin-4-yl)methanol to its corresponding tosylate or mesylate. Iodides are supreme leaving groups; you can facilitate an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) if you are using an alkyl chloride or bromide.
-
-
Suboptimal Reaction Conditions: Solvent and temperature play a critical role in SN2 reactions.
-
Causality: The Williamson ether synthesis requires a polar aprotic solvent to solvate the cation of the alkoxide salt without solvating (and deactivating) the nucleophilic oxygen anion.[6]
-
Solution: Use solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents excel at dissolving the reactants and promoting the SN2 mechanism.[6] Gentle heating (e.g., 50-70 °C) can increase the reaction rate, but excessive heat may promote side reactions.
-
Table 1: Comparison of Reaction Parameters for Yield Optimization
| Parameter | Poor Choice | Recommended Choice | Rationale |
| Base | K₂CO₃, Et₃N | NaH, KH | Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the hydroxypyrimidine. |
| Solvent | Toluene, Dichloromethane | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize the transition state and increase the rate of SN2 reactions.[6] |
| Leaving Group | -Cl | -I, -OTs, -OMs | Weaker conjugate bases are better leaving groups, accelerating the reaction rate according to the order I > Br > Cl >> F.[3] |
| Temperature | Room Temperature | 50-70 °C | Provides sufficient activation energy for the reaction without promoting significant decomposition or side reactions. |
Question 2: I'm observing a significant isomeric byproduct in my LC-MS/NMR analysis. What is it and how can I prevent it?
Answer: The most likely isomeric byproduct is from N-alkylation of the pyrimidine ring instead of the desired O-alkylation of the hydroxyl group.
-
Causality: The pyrimidine ring contains two nitrogen atoms which are also potential nucleophilic sites. The choice of reaction conditions can influence the regioselectivity of the alkylation. Hard and Soft Acids and Bases (HSAB) theory can provide some guidance here. The alkoxide oxygen is a "hard" nucleophile, while the ring nitrogens are comparatively "softer."
-
Prevention Strategies:
-
Use a "Hard" Cation: Employing a sodium salt (from NaH) favors O-alkylation. The small, non-polarizable Na⁺ ion associates tightly with the hard oxygen atom (the "alpha-cation effect"), effectively directing the alkylating agent to that site.
-
Optimize the Solvent: As mentioned, polar aprotic solvents like DMF are ideal. Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity and potentially altering the selectivity.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperidine electrophile. A large excess could lead to other side reactions, including potential dialkylation if other reactive sites exist.[7]
-
Question 3: My column chromatography purification is challenging. The product streaks badly or co-elutes with starting material.
Answer: The basic nitrogen on the piperidine ring is the primary cause of purification difficulties on standard silica gel.
-
Causality: The lone pair on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to peak tailing (streaking) and can result in poor separation and product loss on the column.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the solvent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica, leading to sharp, well-defined peaks.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your purified product back into an organic solvent.
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this molecule? The Williamson ether synthesis is the most direct and widely used method.[2] It provides a convergent and efficient route by joining the two key fragments, 2-bromo-5-hydroxypyrimidine and a (1-methylpiperidin-4-yl)methyl electrophile.
Q2: Should I use 4-(chloromethyl)-1-methylpiperidine directly or prepare a tosylate from (1-methylpiperidin-4-yl)methanol? Using a pre-formed tosylate or mesylate is often superior. The conversion of the alcohol to a tosylate is typically a high-yielding reaction, and the resulting tosylate is a more reactive electrophile than the corresponding chloride, which can lead to shorter reaction times and higher overall yields in the subsequent etherification step.[2][3]
Q3: What are the most critical parameters to ensure reproducibility and high yield? The three most critical parameters are:
-
Anhydrous Conditions: Absolutely essential when using reactive bases like NaH.
-
Choice of Base: Use a strong, non-nucleophilic base like NaH to ensure complete formation of the alkoxide.
-
Solvent: A polar aprotic solvent like DMF or DMSO is crucial for facilitating the SN2 reaction.
Visualized Workflows and Pathways
Synthetic Pathway Diagram
Caption: A decision tree for systematically troubleshooting low reaction yields.
Recommended Protocol
This protocol represents an optimized starting point for the synthesis.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-hydroxypyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add a solution of 4-(tosyloxymethyl)-1-methylpiperidine (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting hydroxypyrimidine is consumed (typically 4-12 hours).
-
Quench: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Workup: Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Jakhar, K. (2018). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Link]
-
Zhang, L., et al. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Jiangxi Normal University (Natural Science). [Link]
-
National Institutes of Health (NIH). (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings of 2-Bromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki coupling of 2-bromopyridines. The unique electronic and coordinating properties of the pyridine ring often introduce complexities not seen with simple aryl bromides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction yields and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why are my yields consistently low or non-existent when using 2-bromopyridine, even with conditions that work for other aryl bromides?
Answer: This is the most common challenge researchers face with this class of substrates. The primary culprit is the pyridine nitrogen itself. Unlike a simple benzene ring, the nitrogen atom in the 2-position is a Lewis base, which can coordinate to the palladium catalyst. This coordination can sequester the active catalyst into an off-cycle, inactive state, a phenomenon known as catalyst poisoning.[1][2] This effect significantly reduces the concentration of the active catalyst available to participate in the catalytic cycle, leading to low or no conversion.
Causality & Mechanism: The lone pair of electrons on the pyridine nitrogen can bind strongly to the electron-deficient palladium center. This is especially problematic for 2-substituted pyridines due to the proximity of the nitrogen to the reaction site, which can lead to the formation of stable, inactive chelates.
Troubleshooting & Optimization Strategies:
-
Ligand Selection is Critical: The most effective strategy is to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.
-
Recommended Ligands: SPhos, RuPhos, XPhos, or NHC ligands like IPr.
-
-
Use Pre-formed Catalysts: Palladium(II) pre-catalysts, such as Buchwald G3 or G4 pre-catalysts, are often more effective than generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These pre-catalysts are designed for clean and efficient generation of the active Pd(0) catalyst.
-
Copper(I) Additives: In some notoriously difficult couplings of 2-heterocyclic boronates, the addition of a copper(I) co-catalyst (e.g., CuI, CuTC) has been shown to dramatically enhance yields, possibly by facilitating the transmetalation step.[6]
Question 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid and debromination of the 2-bromopyridine. How can I minimize these side reactions?
Answer: The formation of these byproducts points to specific issues in your reaction setup and conditions. Homocoupling is typically caused by oxygen, while debromination suggests issues with the base, solvent, or trace water.
Troubleshooting & Optimization Strategies:
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Boronic Acid Homocoupling | Presence of dissolved oxygen in the reaction mixture, which can promote Pd(II)-mediated homocoupling.[2] | Rigorous Degassing: Ensure all solvents and the final reaction mixture are thoroughly degassed. Use at least 3-4 freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| Debromination (Protodehalogenation) | 1. Reaction temperature is too high. 2. Presence of a hydride source (e.g., from certain bases or solvent degradation).[5] | Lower Reaction Temperature: Screen temperatures starting from 80 °C and incrementally increasing. Choice of Base/Solvent: Avoid amine bases or alcoholic solvents if debromination is a major issue. Use anhydrous solvents. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (especially with aqueous bases) and is replaced by a proton.[5][7] This is a very common issue with heteroaryl boronic acids. | Use Boronic Esters: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[2][5] Anhydrous Conditions: If using a boronic acid, employ anhydrous conditions with a non-hydroxide base like KF or CsF.[4] "Slow Release" Strategy: Using MIDA boronate esters can provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[7] |
Question 3: My reaction is sluggish and does not go to completion, leaving significant unreacted 2-bromopyridine. What should I try?
Answer: A stalled reaction typically indicates a problem with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. For 2-bromopyridines, the transmetalation step is often the rate-determining step.[8]
Troubleshooting & Optimization Strategies:
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[8] If your reaction is stalled, the base may not be effective enough.
-
Solvent Effects: The solvent system impacts the solubility of reagents and the efficacy of the base.
-
Increase Temperature: If kinetics are slow, cautiously increasing the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) can significantly improve the reaction rate. Monitor for byproduct formation.
-
Check Boronic Acid/Ester Stoichiometry: Ensure you are using a slight excess of the boronic acid partner (typically 1.2–1.5 equivalents) to drive the reaction to completion.
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Use the following decision tree to guide your optimization strategy.
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Coupling Conditions
This protocol is a starting point and should be optimized for your specific substrates.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (2.0–3.0 eq.).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) for 3-5 cycles.
-
Add the palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, L:Pd ratio of 2:1 to 4:1) under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe (concentration typically 0.1–0.5 M with respect to the limiting reagent).
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the mixture vigorously for the intended reaction time (typically 4-24 hours).
Monitoring & Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
ACS Publications. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a primary focus on minimizing the formation of common byproducts in multicomponent reactions like the Biginelli synthesis. Here, we combine mechanistic insights with field-proven protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during pyrimidine synthesis.
Q1: My Biginelli reaction has a very low yield. What are the first things I should check?
A1: Low conversion is a frequent issue that can often be resolved by systematically checking a few key parameters.[1]
-
Catalyst Activity: Ensure your catalyst is active and used in the correct loading. Lewis acids can be sensitive to moisture. If you are using a recycled catalyst, it may require regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1]
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction. Use freshly purified aldehydes, as they can oxidize upon storage.
-
Reaction Conditions: The reaction may simply need more time or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]
-
Solvent Selection: While ethanol is a common solvent, reactant solubility can be an issue. For certain substrates, other solvents or even solvent-free conditions have been demonstrated to significantly improve yields.[1][2]
Q2: My reaction mixture produced a significant amount of a yellow, highly fluorescent byproduct that is interfering with purification. What is it and how can I prevent it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia source is typically the decomposition of urea at elevated temperatures, which allows the Hantzsch pathway to compete with the desired Biginelli pathway.
To prevent its formation:
-
Lower the Reaction Temperature: This is the most effective method. Higher temperatures accelerate urea decomposition. Running the reaction at a lower temperature (e.g., 60°C instead of refluxing in ethanol) can dramatically reduce DHP formation.[1]
-
Optimize Catalyst Choice: The choice of catalyst can influence the selectivity between the two pathways. Experiment with different Lewis acids, as some may favor the Biginelli reaction over the Hantzsch pathway at moderate temperatures.[1]
-
Modify Order of Addition: In some systems, adding the urea portion-wise or as the final component can help minimize its prolonged exposure to heat and subsequent decomposition.[1]
Q3: My desired dihydropyrimidinone (DHPM) seems to be converting to another product during workup or purification. What is happening?
A3: The dihydropyrimidine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyrimidine.[3][4] This can occur unintentionally if the reaction is exposed to strong oxidizing agents or even air over prolonged periods, especially under basic or acidic conditions during workup or on silica gel during chromatography.
To minimize this:
-
Use Mild Workup Conditions: Avoid unnecessarily harsh oxidants. If your product is sensitive, consider a workup under an inert atmosphere (N₂ or Argon).
-
Purification Strategy: If you observe degradation on silica gel, consider switching to a different stationary phase (like alumina) or purifying the product via recrystallization to avoid prolonged contact time.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent aerobic oxidation.
In-Depth Troubleshooting Guides
This section provides detailed mechanistic explanations and protocols for overcoming specific, persistent byproduct challenges.
Guide 1: Suppressing the Hantzsch 1,4-Dihydropyridine Byproduct
The Problem: Formation of a highly fluorescent Hantzsch 1,4-dihydropyridine (DHP) byproduct, which often co-elutes with the desired dihydropyrimidinone (DHPM), complicating purification and reducing yield.
Mechanistic Background: The Biginelli and Hantzsch reactions share common starting material types (aldehyde, active methylene compound) and intermediates. The key divergence is the nitrogen source. The Biginelli reaction requires urea, while the Hantzsch synthesis requires ammonia. At high temperatures, urea can decompose to ammonia and isocyanic acid, providing the necessary substrate for the Hantzsch pathway to initiate.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Diagnostic Steps:
-
TLC Analysis: The DHP byproduct is typically non-polar compared to the DHPM and often appears as a bright yellow or green fluorescent spot under a UV lamp (365 nm).
-
Proton NMR: Hantzsch DHPs have a characteristic singlet for the N-H proton around 8-9 ppm and a distinct set of signals for the symmetrical structure, which differs from the less symmetrical DHPM.
Troubleshooting Protocol: Temperature and Catalyst Optimization
This protocol uses milder conditions to favor the Biginelli pathway.
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add a mild Lewis acid catalyst known to be effective at lower temperatures. Ytterbium triflate (Yb(OTf)₃, 5 mol%) is an excellent choice.[2]
-
Temperature Control: Place the flask in a pre-heated oil bath at 60°C. Do not exceed this temperature initially.
-
Reaction Monitoring: After 1 hour, take an aliquot of the reaction mixture and spot it on a TLC plate. Use a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Check for the formation of the product spot and the absence of the fluorescent byproduct spot.
-
Drive to Completion: Continue heating at 60°C and monitor by TLC every 1-2 hours. If the reaction is clean but slow, the temperature can be cautiously increased to 70°C, but avoid vigorous refluxing.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. The product often precipitates and can be collected by filtration, washing with cold ethanol.[1]
Guide 2: Overcoming Low Conversion and Stalled Reactions
The Problem: The reaction stalls with significant amounts of starting materials remaining, resulting in poor yields.
Causality Analysis: Stalled reactions are often a result of an equilibrium that doesn't favor the product or a deactivated catalyst. The initial condensation steps to form the acylimine intermediate are reversible. An ineffective catalyst or suboptimal conditions may fail to drive the subsequent irreversible cyclization step.
Caption: Unwanted oxidation of a DHPM to a pyrimidine.
Preventative Strategies and Protocols:
-
Control the Atmosphere: If your DHPM is particularly sensitive (e.g., contains electron-donating groups that activate the ring), conduct the workup and filtration under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
pH Neutralization: Before solvent evaporation and chromatography, ensure the reaction mixture is neutralized. Both strong acid and strong base can promote oxidation. Wash the organic extract with a saturated solution of sodium bicarbonate followed by brine.
-
Chromatography Considerations:
-
Minimize Contact Time: Do not let the product sit on a silica gel column for an extended period. Pre-elute the column and run the chromatography as quickly as possible.
-
Deactivate Silica: If oxidation on the column is a persistent issue, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluent containing 0.5% Et₃N).
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic and can prevent degradation of sensitive compounds.
-
-
Prioritize Recrystallization: Recrystallization is the best method for purifying DHPMs as it avoids the potential catalytic effects of stationary phases. A typical procedure is to dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
By understanding the mechanistic origins of these common byproducts and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, reliability, and purity of their pyrimidine syntheses.
References
-
Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. [Link]
-
Ninja Nerd. (2020). Purine and Pyrimidine Synthesis. YouTube. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. [Link]
-
Wipf, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]
-
ResearchGate. Knoevenagel condensation product. [Link]
-
Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
-
ACS Publications. (2008). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters. [Link]
-
National Institutes of Health. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]
-
Kim, S. S., et al. (2009). Oxidation of Biginelli Reaction Products: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines, Pyrimidines, and 2-Hydroxypyrimidine. Synlett. [Link]
-
ArTS. (2021). Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Semantic Scholar. (2009). Oxidation of Biginelli ReactionProducts: Synthesis of 2-Unsubstituted 1,4-Dihydropyrimidines,Pyrimidines, and 2-Hydroxypyrimidines. [Link]
-
MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]
-
Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]
-
University of Illinois Chemistry. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]
-
National Institutes of Health. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. [Link]
-
MDPI. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. [Link]
Sources
Technical Support Center: Palladium-Catalyzed Reactions of Pyridinic Substrates
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving Pyridinic Substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant transformations. The unique electronic properties of the pyridine ring, particularly the lone pair of electrons on the nitrogen atom, present specific obstacles that can lead to catalyst deactivation and low reaction yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered in the laboratory.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is structured to help you identify the root cause of your reaction failures and provides actionable steps to remedy the situation.
Issue 1: My reaction has stalled, and I observe the formation of a black precipitate (Palladium Black). What is happening and how can I fix it?
Answer:
The formation of a black precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation.[1][2] This occurs when the active, soluble Pd(0) catalyst agglomerates into inactive, insoluble palladium metal nanoparticles.[3][4][5] This process is often irreversible under the reaction conditions and is a major cause of low to no conversion.
Causality:
-
Ligand Dissociation: The catalytically active species is typically a Pd(0) complex with one or two phosphine or N-heterocyclic carbene (NHC) ligands. If these ligands dissociate from the palladium center, the "naked" Pd(0) atoms are highly unstable and will rapidly aggregate.
-
High Temperatures: Excessive heat can accelerate ligand dissociation and the rate of palladium agglomeration.[2]
-
Insufficient Ligand-to-Palladium Ratio: Using too little ligand relative to the palladium precursor can leave palladium centers coordinatively unsaturated and prone to aggregation.[2]
-
Poor Ligand Choice: Ligands that are not sterically bulky or electron-rich enough may not effectively stabilize the Pd(0) center, especially in the presence of a coordinating substrate like pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting Palladium Black Formation.
Issue 2: My reaction is sluggish or fails completely, but the solution remains homogeneous. I suspect catalyst inhibition by the pyridine substrate. How do I confirm and overcome this?
Answer:
This is the most common issue when working with pyridinic substrates, often termed the "2-pyridyl problem".[6][7] The lone pair on the pyridine nitrogen is a potent Lewis base and can coordinate strongly to the Lewis acidic palladium center. This coordination can either slow down key steps in the catalytic cycle (e.g., oxidative addition) or form stable, off-cycle catalyst complexes that are catalytically inactive.[8]
Causality:
-
Direct Coordination: The pyridine nitrogen competes with the desired reactants (e.g., aryl halide, amine) for coordination sites on the palladium.
-
Formation of Stable Palladacycles: In some cases, especially with 2-substituted pyridines, the substrate can form a stable, five-membered palladacycle through C-H activation, which can be a catalyst resting state.[9]
-
Inappropriate Ligand Choice: Ligands that are not sterically demanding enough cannot effectively shield the palladium center from the approaching pyridine nitrogen.
Diagnostic and Mitigation Strategies:
-
Ligand Screening: This is the most critical parameter. The use of bulky, electron-rich phosphine ligands is paramount. These ligands create a sterically hindered environment around the palladium, disfavoring coordination of the pyridine nitrogen while promoting the desired catalytic steps.
| Ligand Type | Recommended Ligands | Rationale |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Provide the necessary steric bulk and electron-donating character to stabilize the active catalyst and accelerate reductive elimination.[2][10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type precatalysts | Strong σ-donors that form very stable bonds with palladium, preventing ligand dissociation and resisting pyridine coordination.[11][12] |
| Bidentate Phosphines | Xantphos, dppf | The defined bite angle can create a specific coordination geometry that may be beneficial for certain pyridine substrates.[1][13] |
-
Use of Additives: In some cases, Lewis acids can be used to transiently coordinate to the pyridine nitrogen, masking it from the palladium catalyst. However, this approach requires careful optimization as the additive can also interact with other components of the reaction.
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol outlines a parallel screening experiment to identify an optimal ligand.
-
Setup: In an array of oven-dried reaction vials equipped with stir bars, add 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, Xantphos) in an anhydrous, degassed solvent (e.g., dioxane).
-
Reaction Initiation: Add the appropriate catalyst and ligand solutions to each vial via syringe. Ensure a consistent Pd:Ligand ratio (e.g., 1:2.2 for monodentate ligands).
-
Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C) for a set period (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal ligand.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use for reactions with pyridines?
A: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern palladium precatalysts are often more reliable.[11] Precatalysts like the Buchwald G3 palladacycles or PEPPSI-type catalysts are air- and moisture-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ.[11] They offer improved reproducibility by ensuring a clean and efficient generation of the active catalyst.[10]
Q2: My pyridine substrate is a boronic acid (or ester) and I'm seeing significant protodeboronation. What can I do?
A: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or sterically unhindered heteroaryl boronic acids.[6][7]
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents.
-
Choice of Base: Use a non-nucleophilic, anhydrous base. K₃PO₄ is often a good choice. Avoid using aqueous base solutions if possible.
-
Boronic Acid Stability: 2-Pyridylboronic acids are notoriously unstable.[6] Consider using more stable derivatives like pinacol esters (BPin) or MIDA boronates, which are more resistant to protodeboronation.[7]
Q3: Can I reactivate my catalyst if it has deactivated?
A: Reactivation is challenging and often not practical on a lab scale for homogeneously catalyzed reactions where palladium black has formed. For heterogeneous catalysts (e.g., Pd/C), some reactivation protocols exist. These typically involve washing with acid and then a reducing agent to redisperse the palladium, but success is not guaranteed.[14] Prevention is the best strategy. In some specific cases of Pd(0) formation from a Pd(II) precatalyst, an oxidant like benzoquinone has been used to reoxidize Pd(0) to the active Pd(II) state.[3][4][5]
Q4: How important is degassing the solvent and running the reaction under an inert atmosphere?
A: It is critically important. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[1][2] Failure to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) is a very common reason for reaction failure.
Degassing Protocol: Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the vacuum tap and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times to ensure all dissolved oxygen is removed.
Caption: Key Deactivation Pathways from the Catalytic Cycle.
References
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Poisoning and deactivation of palladium c
- Pd(II)
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- Method for reactivating deactivated palladium/carbon catalyst.
- Formation of palladium black during Suzuki coupling. Reddit.
- Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Seven Name Reactions in One - Palladium C
- Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- The origin of shape sensitivity in palladium-catalyzed Suzuki-Miyaura cross coupling reactions. PubMed.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
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- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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Suzuki Coupling Technical Support Center: Optimizing Temperature & Reaction Time
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing two of the most critical parameters in this powerful C-C bond-forming reaction: temperature and reaction time. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is sluggish and giving low yields at room temperature. Should I just increase the heat?
A1: While increasing the temperature is a common and often effective strategy to accelerate a sluggish Suzuki coupling, it's a decision that requires careful consideration of the entire reaction system. Simply "heating it until it works" can introduce a host of new problems.[1]
The "Why": The kinetics of each step in the Suzuki catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are temperature-dependent.[2][3][4] Increasing thermal energy generally accelerates all of these steps, leading to a faster overall reaction rate. However, higher temperatures can also accelerate undesirable side reactions.
Troubleshooting Flowchart for Sluggish Reactions:
Caption: Troubleshooting workflow for a sluggish Suzuki coupling reaction.
Key Considerations Before Increasing Temperature:
-
Catalyst Stability: Palladium catalysts, especially those with phosphine ligands, can decompose at elevated temperatures.[5] This leads to the formation of inactive palladium black and a cessation of catalytic activity.
-
Substrate and Product Stability: Your starting materials or the desired product might not be stable at higher temperatures, leading to degradation and reduced yields.
-
Side Reactions: Higher temperatures can promote side reactions such as protodeboronation (hydrolysis of the boronic acid) and homo-coupling.[1][6]
A methodical approach is recommended. Increase the temperature in controlled increments (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the reaction progress closely.[5][7]
Q2: I'm observing significant protodeboronation of my boronic acid. How are temperature and reaction time involved, and how can I mitigate this?
A2: Protodeboronation is a common side reaction where the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, effectively removing it from the productive catalytic cycle.[5][6] Both elevated temperatures and prolonged reaction times can exacerbate this issue.
The "Why": The rate of protodeboronation is often accelerated by heat. If your main reaction is slow, the boronic acid is exposed to the basic, often aqueous, reaction conditions for a longer period, increasing the likelihood of this undesired hydrolysis.[6] This is particularly problematic for electron-deficient or heteroaryl boronic acids.
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Typical Implementation |
| Use a Milder Base | Strong bases can accelerate the hydrolysis of the C-B bond. | Switch from NaOH or KOH to K₃PO₄, Cs₂CO₃, or KF.[5] |
| Anhydrous Conditions | Water is a primary proton source for this side reaction. | Use anhydrous solvents and bases. However, note that some water can be beneficial for the transmetalation step.[5] |
| Use More Stable Boron Reagents | Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable to hydrolysis. | Prepare the pinacol ester of your boronic acid before the coupling reaction.[5] |
| Optimize Temperature and Time | Find the "sweet spot" where the coupling reaction is efficient, but protodeboronation is minimized. | Run the reaction at the lowest temperature that gives a reasonable rate. Avoid unnecessarily long reaction times by monitoring for completion.[5] |
Q3: How do I determine the optimal reaction time? Is it better to run the reaction for a shorter time at a higher temperature or for a longer time at a lower temperature?
A3: The optimal reaction time is the point at which the maximum yield of the desired product is achieved with minimal formation of byproducts. There is no universal answer to the time/temperature trade-off; it is highly dependent on the specific substrates and catalyst system.
The "Why": The Suzuki coupling is a multi-step catalytic process.[2][3] The relative rates of the productive steps versus side reactions determine the optimal conditions.
-
Higher Temperature, Shorter Time: This approach can be efficient if the desired reaction is significantly accelerated by heat while side reactions are less affected or if the substrates and catalyst are robust. Microwave heating often utilizes this principle to dramatically reduce reaction times.[8][9][10]
-
Lower Temperature, Longer Time: This is often preferred for sensitive substrates or when side reactions like catalyst decomposition or protodeboronation are significant at higher temperatures.[5][11]
Experimental Protocol for Determining Optimal Reaction Time:
-
Set up the Reaction: Assemble your Suzuki coupling reaction under your chosen "best guess" temperature conditions (e.g., 80 °C).
-
Time-Point Sampling: Once the reaction reaches the target temperature, start a timer. Withdraw small, equal-volume aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Quench and Analyze: Immediately quench each aliquot (e.g., by diluting with a suitable solvent). Analyze each sample by a quantitative method like LC-MS or GC-MS to determine the ratio of starting material, product, and any major byproducts.
-
Plot the Data: Create a graph of concentration versus time for all key components. The optimal reaction time is the point where the product concentration plateaus.
This kinetic analysis provides a clear picture of when the reaction is complete and helps avoid unnecessary heating that could lead to product degradation.[12]
Q4: My reaction works well at 80°C, but when I try to run it at a higher temperature (e.g., 110°C) to speed it up, the yield drops. What's happening?
A4: This is a classic sign that a temperature-sensitive degradation process is occurring. The most likely culprits are catalyst deactivation or decomposition of your substrates or product.
The "Why": The relationship between temperature and yield is not always linear. While reaction rates generally increase with temperature, so do the rates of undesirable processes. Above a certain temperature threshold, the rate of a degradation pathway can surpass the rate of product formation, leading to a net decrease in yield.
Visualizing the Catalytic Cycle and Potential Pitfalls:
Caption: The Suzuki catalytic cycle and common temperature-induced side reactions.
Troubleshooting Steps:
-
Confirm Catalyst Stability: Check the literature for the thermal stability of your specific palladium/ligand system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often impart greater thermal stability.[2][13]
-
Analyze for Degradation: Use LC-MS or NMR to analyze the crude reaction mixture from the high-temperature experiment. Look for evidence of decomposed starting materials or product.
-
Consider Microwave Heating: Microwave-assisted synthesis can sometimes provide rapid, localized heating that pushes the reaction to completion before significant thermal degradation can occur.[14] However, the same thermal limits of your reagents apply.[8]
General Recommendations for Temperature and Time Optimization
| Parameter | General Guideline | Rationale & Nuances |
| Starting Temperature | Room Temperature to 80 °C | A good starting point for many systems. Aryl bromides and iodides are often reactive in this range. Aryl chlorides typically require higher temperatures and more specialized catalysts.[6][13] |
| Maximum Temperature | Typically < 120 °C | Solvent boiling point is a practical limit. Above this, catalyst decomposition becomes a major concern for many standard systems.[5] |
| Reaction Time | 2 to 24 hours | Highly variable. Monitor the reaction to determine the endpoint rather than relying on a fixed time. Over-extending the reaction time rarely improves yield and often increases side products.[5] |
| Monitoring Technique | TLC, GC-MS, LC-MS | Essential for effective optimization. Allows you to track the disappearance of starting materials and the appearance of the product and byproducts, giving a true picture of the reaction kinetics.[15] |
By understanding the interplay between temperature, reaction kinetics, and catalyst/substrate stability, you can move from a trial-and-error approach to a rational, targeted optimization strategy for your Suzuki coupling reactions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. (n.d.). Retrieved from [Link]
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. (2025). Retrieved from [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (2025). Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020). Retrieved from [Link]
-
Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating - ResearchGate. (2025). Retrieved from [Link]
-
Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - American Chemical Society. (2006). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (n.d.). Retrieved from [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. (2006). Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Solubility of Pyrimidine Starting Materials
Welcome to the technical support center for handling pyrimidine-based starting materials. Pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the scaffold of countless therapeutic agents.[1][2] However, their often planar, aromatic nature and potential for strong intermolecular hydrogen bonding can lead to significant solubility challenges, hindering reaction kinetics, purification, and formulation.[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple solvent lists to provide a structured, mechanistic approach to understanding and overcoming the poor solubility of your pyrimidine compounds.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: Why is my pyrimidine starting material not dissolving?
A: Poor solubility in pyrimidines typically stems from two main physicochemical properties:
-
High Crystal Lattice Energy: The planar structure of the pyrimidine ring allows for efficient stacking in a crystal lattice. This is often reinforced by strong intermolecular forces like hydrogen bonds (especially in amino- or hydroxyl-substituted pyrimidines) and π-π stacking.[4][5] Overcoming this high lattice energy—the energy required to break apart the crystal—is a primary barrier to dissolution.[6][7]
-
High Lipophilicity (Low Polarity): While the nitrogen atoms add some polarity, the overall scaffold can be quite nonpolar, especially with lipophilic substituents. This leads to poor solubility in aqueous or highly polar organic solvents, a classic case of "like dissolves like" not being met.[8]
Q2: What is the very first thing I should try?
A: A simple, small-scale solvent screen is the best first step. Test solubility in a range of common laboratory solvents across the polarity spectrum: from nonpolar (e.g., Hexanes, Toluene), to moderately polar (e.g., Ethyl Acetate, Dichloromethane), to polar aprotic (e.g., Acetone, Acetonitrile, THF, DMF, DMSO), and polar protic (e.g., Methanol, Ethanol, Water).[9][10] This initial screen will quickly classify your compound and guide subsequent strategies.
Q3: Can I just heat the mixture to force it to dissolve?
A: Heating increases the kinetic energy of the system, which can help overcome the lattice energy and often increases solubility.[1][11] However, exercise caution. Many complex organic molecules, including substituted pyrimidines, can be thermally labile. Prolonged heating can lead to degradation, side reactions, or isomerization. Always run a small-scale test and check the stability of your compound via TLC or LC-MS after heating.
Q4: Is sonication a good method for improving dissolution?
A: Yes, sonication can be very effective for stubborn suspensions. The high-frequency sound waves create micro-cavitations in the solvent, which implode on the surface of the solid particles. This process, known as acoustic cavitation, breaks apart agglomerates and increases the surface area available for solvation, accelerating the rate of dissolution. It is a physical method that does not typically cause chemical degradation.
Q5: My pyrimidine has an amino or carboxylic acid group. How does pH affect its solubility?
A: The presence of ionizable groups is a significant advantage. By adjusting the pH of the solvent (typically an aqueous or alcohol-based system), you can protonate or deprotonate these functional groups.[]
-
Basic Groups (e.g., Aminopyrimidines): In acidic conditions (pH < pKa), the amino group becomes protonated (e.g., -NH₃⁺). This charged species is significantly more polar and will exhibit much higher solubility in polar solvents like water.[13][14]
-
Acidic Groups (e.g., Carboxypyrimidines): In basic conditions (pH > pKa), the carboxylic acid group becomes deprotonated (e.g., -COO⁻). This resulting carboxylate is an ionic salt and will be much more soluble in aqueous media.
In-Depth Troubleshooting Guide: A Systematic Approach
When simple methods fail, a more structured approach is necessary. The following guide provides a logical workflow for tackling persistent solubility issues.
Workflow for Addressing Poor Pyrimidine Solubility
The following diagram outlines a decision-making process for systematically addressing solubility challenges.
Pillar 1: Co-Solvent Systems
Often, a single solvent is not sufficient. A co-solvent system, which is a mixture of two or more miscible solvents, can fine-tune the polarity of the medium to better match the solute.[]
-
Mechanism: A common strategy is to use a highly polar, water-miscible organic solvent (like DMSO, DMF, or NMP) as the primary solvent to dissolve the pyrimidine, and then slowly titrate in a less polar or aqueous "anti-solvent" to the point just before precipitation. This is often used to prepare stock solutions for biological assays.[8][9] For reactions, a mixture of a strong organic solvent (e.g., THF, Dioxane) with a polar co-solvent can maintain solubility while providing the appropriate reaction environment.
-
Common Mixtures:
-
DMSO / Water: Ideal for creating high-concentration stock solutions for biological screening.
-
DMF / Chloroform: Can be effective for complex, multifunctional pyrimidines.
-
Dioxane / Water: A frequent choice for aqueous-phase reactions like Suzuki or Buchwald-Hartwig couplings on pyrimidine scaffolds.
-
Methanol / Dichloromethane: A versatile combination for a range of polarities.
-
Pillar 2: Advanced Formulation & Excipients
When standard solvent and pH adjustments are insufficient, particularly in a drug development context, formulation strategies using excipients are employed.[15][16][17]
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[18] Poorly soluble, lipophilic pyrimidines can partition into the hydrophobic core of these micelles, dramatically increasing their apparent aqueous solubility.[19]
-
Common Examples: Tween® 80, Sodium Dodecyl Sulfate (SDS), Cremophor® EL.
-
-
Solid Dispersions: This is a powerful technique where the pyrimidine compound is molecularly dispersed within a hydrophilic carrier, usually a polymer.[20][21][22] By preventing the compound from forming a crystal lattice, its dissolution is greatly enhanced.[23] The solid dispersion is typically prepared by melting the drug and carrier together (fusion method) or by dissolving both in a common solvent and then rapidly evaporating the solvent.[24][25]
-
Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Hydroxypropyl Methylcellulose (HPMC).
-
Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile
This protocol allows you to determine the optimal pH for solubilizing a pyrimidine with an ionizable group.
Materials:
-
Your pyrimidine compound
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of your pyrimidine compound to 1 mL of each buffer in separate microcentrifuge tubes. Ensure solid material is visible.
-
Equilibration: Vortex each tube vigorously for 2 minutes. Place the tubes on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to allow them to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant from each tube. Dilute the supernatant with an appropriate solvent (e.g., Methanol or Acetonitrile) to a concentration within the linear range of your analytical method.
-
Analysis: Determine the concentration of the dissolved pyrimidine in each sample using a pre-calibrated UV-Vis or HPLC method.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis to visualize the pH-solubility profile.
Data Presentation: Solubility Enhancement of "Pyr-X"
The following table illustrates the potential impact of different solubilization techniques on a hypothetical poorly soluble pyrimidine derivative, "Pyr-X".
| Method | Solvent/Vehicle | Temperature (°C) | Resulting Solubility (µg/mL) | Fold Increase (vs. Water) |
| Baseline | Deionized Water | 25 | 0.5 | 1x |
| Heating | Deionized Water | 75 | 4.2 | 8.4x |
| pH Adjustment | pH 2.0 Buffer (HCl) | 25 | 155.0 | 310x |
| Co-solvency | 20% DMSO in Water | 25 | 87.5 | 175x |
| Surfactant | 1% Tween® 80 in Water | 25 | 210.0 | 420x |
| Solid Dispersion | 1:5 Pyr-X:PVP K30 | 25 | >1000.0 | >2000x |
Data is illustrative and intended for comparison purposes.
References
- Butt, A. M., & El-Sayed, N. S. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 739-744.
- Duffin, K. L. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Gece, G. (2023). 9.12: Lattice Energies and Solubility. Chemistry LibreTexts.
- Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Raj, V., et al. (2019).
- Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Parshad, H., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9848–9857.
- Vig, N., et al. (2013). Improving solubility via structural modification. Expert Opinion on Drug Discovery, 8(11), 1461-1473.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Singh, J., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 1(2), 27-34.
- MedicinesComplete. (2025). Pharmaceutical Excipients.
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
- Patel, B. B., et al. (2016). Solid Dispersion: A Tool to enhance solubility of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 6(3), 10-18.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters, 7(12), 1109–1114.
- Li, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(8), 1187.
- Al-Omary, F. A. M., et al. (2022).
- Parshad, H., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(17), 9848–9857.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). RSC Advances, 13(47), 33027-33052.
- Wikipedia. (n.d.).
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(01), 333–343.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (2015). Journal of Chemical and Pharmaceutical Research, 7(11), 831-840.
- Thermo Fisher Scientific. (n.d.). 2-Aminopyrimidine, 98%.
- Formulation strategies for improving drug solubility using solid dispersions. (2015).
- BASF. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- BOC Sciences. (n.d.).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2022). Journal of the Iranian Chemical Society, 19, 3227–3253.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020). Drug Delivery, 27(1), 1625–1643.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research, 62(30), 11956–11965.
- Quora. (2018). Does lattice enthalpy increase or decrease when a compound is soluble?
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). IOP Conference Series: Materials Science and Engineering, 263, 022023.
- Sheskey, P. J., et al. (Eds.). (2020). Handbook of Pharmaceutical Excipients (9th ed.). Pharmaceutical Press.
- Sigma-Aldrich. (n.d.). 2-Aminopyrimidine, 97%.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Sheskey, P. J., et al. (Eds.). (2020). The Handbook of Pharmaceutical Excipients (9th ed.).
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine, 11(3).
- ChemicalBook. (n.d.). 2-Aminopyrimidine.
- Dandy Booksellers. (n.d.). Handbook of Pharmaceutical Excipients, Ninth Edition.
- Wolters Kluwer. (n.d.). Handbook of Pharmaceutical Excipients.
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Technical Support Center: Preventing Protodeboronation of Boronic Acid Coupling Partners
Welcome, researchers, to your dedicated resource for overcoming one of the most persistent challenges in modern cross-coupling chemistry: the undesired protodeboronation of boronic acid and ester coupling partners. This guide is structured to provide not just solutions, but a deep, mechanistic understanding of the problem, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of protodeboronation.
Q1: What is protodeboronation and why is it a critical side reaction in Suzuki-Miyaura coupling?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound, such as a boronic acid or ester, is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OR)₂ → Ar-H).[1][2] This process is a highly detrimental side reaction in Suzuki-Miyaura cross-coupling because it consumes the boronic acid coupling partner, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct (the parent arene/heteroarene).[1] The reaction competes directly with the desired transmetalation step in the catalytic cycle, effectively reducing the efficiency of your synthesis.
Q2: What are the primary factors that promote protodeboronation?
A: The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on several interconnected factors:[1]
-
pH and Base: This is arguably the most critical factor. Protodeboronation is often fastest at high pH.[3] The base promotes the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[1][4][5] However, the relationship is complex; for certain heteroaromatic boronic acids, decomposition can be rapid at neutral pH due to the formation of a reactive zwitterionic intermediate.[1]
-
Aryl Group Electronics: Boronic acids with electron-withdrawing groups (e.g., polyfluorophenyls) or certain electron-rich heterocyclic systems (e.g., 2-furyl, 2-thienyl) are particularly prone to protodeboronation.[6][7]
-
Temperature: Higher reaction temperatures accelerate both the desired coupling and the undesired protodeboronation. Finding the optimal temperature is key.
-
Water Content: Water acts as the proton source for the C-H bond formation. While Suzuki couplings often use aqueous bases, excess water can exacerbate protodeboronation.[8]
-
Catalyst System: The nature of the palladium source and ligand can influence the relative rates of the productive coupling versus decomposition. In some cases, bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[9]
Q3: How can I quickly diagnose if protodeboronation is the primary cause of my low yield?
A: Diagnosis is often straightforward with analytical techniques.
-
Analyze Your Crude Reaction Mixture: Use LC-MS or GC-MS to analyze your crude reaction. Look for a major peak corresponding to the mass of the arene that would result from replacing the boronic acid group of your starting material with a hydrogen atom.
-
Run a Control Experiment: Set up your standard reaction but omit the aryl halide coupling partner. If you observe significant consumption of your boronic acid and formation of the corresponding arene, protodeboronation is a confirmed issue.[10]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to common experimental failures.
Q: My reaction with an electron-deficient boronic acid has stalled, and I'm isolating mostly the deboronated arene. What is my first step?
A: The core issue is that the rate of protodeboronation is outcompeting the rate of transmetalation. Your primary goal is to shift this kinetic balance in favor of the desired Suzuki coupling.
-
Kinetic Competition: The catalytically active Pd(0) species must engage the boronic acid faster than the boronic acid decomposes.[7] Highly efficient catalysts that undergo rapid catalytic turnover can subdue unwanted decomposition pathways.[1]
Here is a logical workflow to address this:
Caption: Troubleshooting workflow for protodeboronation.
Q: My boronic acid is unstable even on the benchtop. Is there a way to stabilize it before the reaction?
A: Absolutely. This is a classic problem, especially with 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[11][12] The solution is to convert the boronic acid into a more stable derivative, most commonly a boronate ester.
-
Causality: Boronic acids are Lewis acidic and can interact with atmospheric moisture and oxygen. Esterification "masks" the reactive B(OH)₂ group, increasing shelf-life and stability under basic reaction conditions.[6]
| Boron Reagent | Structure Example | General Stability | Key Feature |
| Boronic Acid | Ar-B(OH)₂ | Often low, especially for sensitive substrates | The "active" coupling partner. |
| Pinacol Ester | Ar-B(pin) | Good | Steric bulk from methyl groups protects the boron center from attack by water.[13] |
| MIDA Boronate | Ar-B(MIDA) | Excellent, benchtop stable | Designed for "slow-release" strategies; unreactive until hydrolyzed in situ.[11][12][14] |
Q: I switched to a pinacol ester, but I'm still seeing significant protodeboronation. I thought esters were supposed to be more stable?
A: This is a common and important misconception. While esterification often confers greater stability, this is not a universal rule. Recent kinetic studies have shown that the stability of boronic esters is highly nuanced.[3]
-
The Hydrolysis Factor: Under aqueous basic conditions, a boronic ester can first hydrolyze back to the boronic acid, which then undergoes protodeboronation.[3] In some cases, this pre-hydrolytic pathway is the dominant decomposition route.[3]
-
Direct Protodeboronation of Esters: Some esters, particularly those derived from certain 1,3-diols, can undergo direct, base-mediated protodeboronation even faster than the parent boronic acid.[2]
-
The Solution - True "Slow Release": The goal is to maintain a very low steady-state concentration of the free, active boronic acid. This minimizes its decomposition while still allowing it to participate in the catalytic cycle.[1][15] This is the principle behind using MIDA boronates, which hydrolyze slowly under specific basic conditions.[7][11]
Q: Which base should I choose to minimize protodeboronation?
A: The choice of base is a delicate balance. You need a base strong enough to facilitate transmetalation but mild enough to avoid excessive protodeboronation.
-
General Trend: For sensitive substrates, move away from strong, soluble bases like NaOH or KOH.
-
Recommended Alternatives:
-
Potassium Phosphate (K₃PO₄): Often cited as an excellent choice for sensitive substrates, providing a good balance of activity and mildness.[16]
-
Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃): Also effective milder bases.[16]
-
Acetate Bases (KOAc): Can be effective, particularly when trying to avoid strongly basic conditions.[17]
-
-
Anhydrous Conditions: To completely eliminate water as a proton source, consider anhydrous protocols. These require an organic-soluble base like potassium trimethylsilanolate (KOSiMe₃) to maintain a homogeneous reaction.[8]
Section 3: Key Preventative Strategies & Protocols
This section provides actionable protocols to implement in your lab.
Strategy 1: The "Slow-Release" Approach with MIDA Boronates
This is the most robust strategy for coupling inherently unstable boronic acids.[11][12] MIDA boronates are air-stable solids that can be stored on the benchtop and slowly hydrolyze in situ to release the boronic acid at a controlled rate.[11]
Sources
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- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
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strategies to minimize homocoupling of boronic acids in Suzuki reactions
Strategies to Minimize Homocoupling of Boronic Acids in Suzuki Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your Suzuki-Miyaura cross-coupling experiments. This guide is structured to help you diagnose and solve issues related to the homocoupling of boronic acids, a prevalent side reaction that can significantly impact your yield and purification efficiency.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This section addresses specific experimental issues in a problem-and-solution format.
Problem: My primary impurity is the symmetrical biaryl derived from my boronic acid. What is causing this, and how can I fix it?
The formation of a symmetrical biaryl (R¹-R¹) from your boronic acid (R¹-B(OH)₂) is a classic case of homocoupling. This side reaction competes with your desired cross-coupling pathway, consuming your starting material and reducing the overall yield. Several factors can promote this undesired reaction. Below is a breakdown of the most common causes and their solutions.
Potential Cause 1: Presence of Dissolved Oxygen
-
Causality: Oxygen is a common culprit that promotes the oxidative homocoupling of boronic acids.[1][2] It can facilitate the re-oxidation of the active Pd(0) catalyst to Pd(II) species, which can then react with two equivalents of the boronic acid in a stoichiometric fashion to produce the homocoupled product and regenerate Pd(0).[1][3] This parasitic cycle consumes the boronic acid without forming the desired cross-coupled product.
-
Troubleshooting Strategy: The most effective solution is to rigorously exclude oxygen from your reaction system.
-
Experimental Protocol: Rigorous Degassing
-
Solvent Degassing: Before use, sparge all solvents (including water, if used) with an inert gas like argon or nitrogen for at least 15-30 minutes.[4] For highly sensitive reactions, a "freeze-pump-thaw" method (three cycles) is recommended for organic solvents.
-
Reaction Setup: Assemble your reaction glassware and dry it thoroughly under vacuum or with a heat gun.
-
Inert Atmosphere: Purge the reaction vessel by evacuating and backfilling with an inert gas three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add all solid reagents (palladium source, ligand, base, boronic acid, and aryl halide) to the flask under the inert atmosphere.
-
Solvent Transfer: Add the degassed solvents via a cannula or syringe.
-
Potential Cause 2: Inappropriate Palladium Source
-
Causality: Standard Pd(II) precatalysts, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), must be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via the homocoupling of two boronic acid molecules, directly forming your byproduct as part of the catalyst activation.[1][3]
-
Troubleshooting Strategy: Switch to a Pd(0) source or a modern precatalyst that generates Pd(0) cleanly and efficiently.
-
Recommended Palladium Sources:
Palladium Source Type Rationale for Use Propensity for Homocoupling Pd(OAc)₂, PdCl₂ Pd(II) Inexpensive and common, but requires in situ reduction. High Pd₂(dba)₃, Pd(PPh₃)₄ Pd(0) Directly provides the active Pd(0) catalyst, bypassing the need for a reductive activation step.[5] Low Buchwald Precatalysts (G3, G4) Pd(II) Designed for clean and efficient generation of the active L-Pd(0) species via reductive elimination.[3] Very Low | PEPPSI™-type Precatalysts | Pd(II) | Often used with N-heterocyclic carbene (NHC) ligands; reduction to Pd(0) can still potentially involve homocoupling.[3] | Moderate |
-
Pro-Tip: If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate, to the reaction mixture. This can help reduce the Pd(II) to Pd(0) without relying on the boronic acid, thereby suppressing homocoupling.[1][6]
Potential Cause 3: Suboptimal Ligand Choice
-
Causality: The ligand plays a critical role in modulating the reactivity of the palladium center. The desired Suzuki catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. If any of these steps are slow, competing side reactions like homocoupling have a greater opportunity to occur. Bulky, electron-rich ligands generally accelerate the key steps of the cross-coupling cycle, particularly reductive elimination.[7][8]
-
Troubleshooting Strategy: Employ bulky, electron-rich monophosphine ligands, which are known to promote efficient cross-coupling and suppress side reactions.
-
Recommended Ligands:
Ligand Class Key Features SPhos, XPhos, RuPhos Buchwald-type Biarylphosphines Highly electron-rich and sterically demanding. They promote fast reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[5] P(t-Bu)₃, PCy₃ Alkylphosphines Electron-rich and bulky, known to promote oxidative addition, especially for less reactive aryl chlorides.[9] | dppf | Ferrocenylphosphine | Bidentate ligand that can be effective, but modern monophosphine ligands often provide better results for challenging couplings. |
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle versus the parasitic homocoupling pathway often initiated by Pd(II) species.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Yamada, K. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Bio, M. M. et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Bristol. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yamada, K. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Retrieved from [Link]
-
Yamada, K. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Books. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Retrieved from [Link]
- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (2012). Google Patents.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2014). ResearchGate. Retrieved from [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
-
Lima, C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2022). MDPI. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. Retrieved from [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). ResearchGate. Retrieved from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journals. Retrieved from [Link]
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Intermediates
Welcome to the technical support center dedicated to addressing the significant challenges researchers, scientists, and drug development professionals face during the purification of polar pyrimidine intermediates. The inherent polarity of these compounds, stemming from multiple hydrogen bond donors and acceptors, often leads to complex purification scenarios.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-purity compounds essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?
A1: The primary difficulties arise from their high polarity. This characteristic can cause several issues in common purification workflows:
-
Poor Retention in Reverse-Phase Chromatography: Polar compounds have a weak affinity for nonpolar stationary phases, often leading to co-elution with the solvent front.[1][2]
-
Peak Tailing in HPLC: Secondary interactions, particularly between basic pyrimidine nitrogens and residual acidic silanol groups on silica-based columns, can cause significant peak tailing.[1][3]
-
Difficult Crystallization: High solubility in commonly used polar solvents makes it challenging to achieve the supersaturation needed for crystal formation.[1]
-
Tautomerism: Pyrimidine rings can exist in different tautomeric forms (e.g., keto-enol or amino-imino), which can complicate purification by appearing as multiple species or broad peaks during chromatography.[4][5][6][7]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine intermediates?
A2: The choice of chromatography depends heavily on the specific properties of your intermediate. Here are the most suitable options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[1][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which effectively retains and separates polar analytes.[1]
-
Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized. Using polar-endcapped columns or adding ion-pairing agents to the mobile phase can enhance the retention of polar pyrimidines.[1][9]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reverse-phase and ion-exchange, to improve the resolution of complex mixtures of polar compounds.[1]
Q3: How can I improve the retention of my polar pyrimidine compound in reverse-phase HPLC?
A3: To enhance retention in reverse-phase HPLC, consider these strategies:
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[1]
-
Adjust the Mobile Phase pH: For ionizable pyrimidine intermediates, adjusting the mobile phase pH to suppress their ionization can increase their hydrophobicity and, consequently, their retention on a reverse-phase column.[1][10][11]
Q4: What causes peak tailing in the HPLC analysis of my pyrimidine derivative, and how can I resolve it?
A4: Peak tailing is a frequent problem when analyzing polar and basic compounds like pyrimidines.[3] The primary causes and their solutions are:
-
Secondary Interactions: The main culprit is often the interaction between basic amine groups on the pyrimidine and acidic residual silanol groups on the silica-based stationary phase.[9] To minimize this, you can operate at a lower pH (around 3) to protonate the silanol groups or use a highly deactivated, end-capped column.[1]
-
Mismatched Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion.[1] Whenever feasible, dissolve your sample in the initial mobile phase.[1]
Q5: When is crystallization a viable purification method for polar pyrimidine intermediates?
A5: Crystallization can be an excellent purification technique, especially for large-scale work, provided you can find a suitable solvent system. The ideal solvent should dissolve the compound well at its boiling point but poorly at lower temperatures.[12] For polar pyrimidines, common choices include ethanol, isopropanol, or solvent mixtures like dichloromethane/hexane.[12] If a single solvent doesn't work, a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective.[9]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of polar pyrimidine intermediates.
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1] |
| Peak Tailing in HPLC [1] | Secondary interactions with residual silanols. The analyte is a basic compound. The injection solvent is stronger than the mobile phase. | Add a competitive base (e.g., triethylamine) to the mobile phase. Operate at a lower pH to protonate silanols. Use a highly deactivated, end-capped column. Dissolve the sample in the initial mobile phase.[1] |
| Split Peaks | Partially blocked column frit. Column void. Sample solvent is incompatible with the mobile phase. Co-eluting impurity. | Reverse and flush the column (refer to the manufacturer's guidelines). Replace the column. Ensure the sample solvent is similar to or weaker than the mobile phase.[1] |
| Compound Doesn't Elute from Normal-Phase Column | The eluent is not polar enough. The compound is irreversibly adsorbed onto the stationary phase (common for basic pyrimidines on acidic silica). | Gradually increase the polarity of the mobile phase (e.g., add methanol to dichloromethane).[12] Consider using a different stationary phase like alumina or amino-capped silica.[3] |
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent was used). The compound is too soluble in the chosen solvent. | Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[1] Experiment with a different solvent or solvent system.[1] |
| Oiling Out | The solution is supersaturated at a temperature above the compound's melting point. The cooling process is too rapid. High concentration of impurities. | Reheat the solution and add a small amount of solvent. Allow the solution to cool more slowly.[12] Consider a preliminary purification step like column chromatography to reduce the impurity load.[12] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][12] Perform a second recrystallization. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[12] Use a minimal amount of ice-cold solvent to wash the crystals.[12] |
Experimental Protocols
Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC) of a Polar Pyrimidine Derivative
-
Column and Mobile Phase Selection:
-
Choose a HILIC column (e.g., amide, diol, or bare silica).
-
Prepare a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a low percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting gradient could be 95% acetonitrile/5% aqueous buffer.[1] The buffer concentration is usually in the range of 5-20 mM.[1]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Inject the prepared sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[1]
-
Monitor the elution using a UV detector at an appropriate wavelength.[1]
-
-
Fraction Collection and Analysis:
-
Post-Purification:
-
Combine the pure fractions and remove the solvent under reduced pressure.[1]
-
Protocol 2: Recrystallization of a Polar Pyrimidine Derivative
-
Solvent Screening:
-
Test the solubility of a small amount of the crude compound in various solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) at both room temperature and the solvent's boiling point to find a suitable solvent.[1]
-
-
Dissolution:
-
Place the crude pyrimidine derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
-
Decolorization (if necessary):
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
-
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central.
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. Available from: [Link]
- Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. Benchchem.
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
-
Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. National Institutes of Health. Available from: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from: [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available from: [Link]
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. National Institutes of Health. Available from: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Efficiency Through Base Selection
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments by focusing on one of the most critical, yet often overlooked, parameters: the choice of base. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling reaction?
The base is an essential component of the Suzuki-Miyaura reaction, playing a critical role in the transmetalation step of the catalytic cycle.[1][2] Organoboron compounds, such as boronic acids, are generally not nucleophilic enough to transfer their organic group to the palladium center on their own.[3] The base activates the organoboron species, increasing its nucleophilicity and facilitating the crucial carbon-carbon bond formation.[4][5] Without a base, the catalytic cycle stalls, and the reaction typically fails.[6][7]
There are two primary, accepted mechanistic pathways for this activation[1][3]:
-
The Boronate Pathway: The base reacts directly with the boronic acid (R-B(OH)₂) to form a more nucleophilic anionic boronate species ([R-B(OH)₃]⁻). This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium(II)-halide complex.[1][8]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., NaOH, K₃PO₄) reacts with the palladium(II) precursor to generate a palladium-hydroxide or palladium-alkoxide complex (LₙPd(R¹)-OH). This complex then reacts with the neutral boronic acid in the transmetalation step.[1][3][5]
The operative pathway can depend on the specific base, solvent, and substrates involved.[1]
Q2: What are the common classes of bases used and why choose one over another?
Bases for Suzuki coupling can be broadly categorized as inorganic and organic. The choice depends heavily on the reactivity of the coupling partners, the presence of sensitive functional groups, and the solvent system.[1][9]
-
Inorganic Bases: These are the most widely used.[1]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are excellent general-purpose bases, offering a good balance of reactivity and functional group tolerance. Cs₂CO₃ is often more effective than K₂CO₃ or Na₂CO₃, a phenomenon known as the "caesium effect," which is attributed to its higher solubility in organic solvents and the larger, more polarizable cation.[1][10]
-
Phosphates (K₃PO₄): A stronger, non-nucleophilic base that is particularly effective for coupling challenging substrates, such as electron-rich or sterically hindered aryl chlorides and nitrogen-containing heterocycles.[1]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions or be incompatible with base-sensitive functional groups like esters.[1][6]
-
Fluorides (KF, CsF): Milder bases where the fluoride ion is believed to play a unique role in activating the boronic acid.[1][4] They are particularly useful when substrates are sensitive to stronger bases.[4]
-
-
Organic Bases:
-
Amines (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are generally weaker, non-nucleophilic bases used when substrates cannot tolerate inorganic bases.[1] Their application is less common but can be crucial for highly sensitive molecules.
-
Q3: How does the strength (pKa) of the base influence the reaction?
The pKa of the conjugate acid of the base is a critical factor. A stronger base can accelerate the reaction, especially with less reactive coupling partners like aryl chlorides.[6] However, excessively strong bases can lead to undesirable side reactions such as hydrolysis of functional groups, dehalogenation of the electrophile, or protodeboronation of the boronic acid.[6][9]
A key principle is matching the base strength to the substrate's reactivity. For example, a reaction with a highly reactive aryl iodide might proceed efficiently with a mild base like K₂CO₃, whereas a stubborn aryl chloride will likely require a stronger base like K₃PO₄ to achieve a reasonable reaction rate.[7]
Q4: Is water always necessary for the Suzuki coupling reaction?
Traditionally, water is added to the reaction mixture, often in a biphasic system with an organic solvent like toluene or THF.[9] Water helps dissolve the inorganic base and facilitates the formation of the active boronate or palladium-hydroxide species.[5][9] However, Suzuki couplings can also be performed under anhydrous conditions. In these cases, bases like TMSOK (potassium trimethylsilanolate) can be used, where the trimethylsilanolate anion is thought to act as a bridging ligand to facilitate transmetalation.[9] The necessity of water is therefore condition-dependent.
Troubleshooting Guide: Base Selection
This section addresses common experimental failures and provides targeted solutions related to base selection.
Problem 1: Low or No Conversion of Starting Materials
SYMPTOM: TLC or LC-MS analysis shows primarily unreacted aryl halide and/or boronic acid.
| Possible Cause | Analysis & Explanation | Recommended Solution |
| Insufficient Base Strength | The base is too weak to effectively promote the transmetalation step, which is often the rate-limiting step, especially with unreactive electrophiles like aryl chlorides. | Switch to a stronger base. If you are using K₂CO₃, try K₃PO₄ or Cs₂CO₃. For particularly challenging substrates, an alkoxide base like KOtBu may be required, though careful optimization is needed to avoid side reactions.[5][11] |
| Poor Base Solubility | The base is not sufficiently soluble in the reaction solvent to participate in the catalytic cycle. This is a common issue in biphasic reactions with inadequate mixing. | Improve solubility. Switch to a more soluble base (e.g., Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃).[10] Alternatively, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[11] A change in solvent system (e.g., to dioxane/water or DMF/water) can also improve solubility.[12][13] |
| Incorrect Stoichiometry | An insufficient amount of base (sub-stoichiometric) was used. At least one equivalent is needed for the catalytic cycle, but typically 1.5-3 equivalents are used to drive the reaction. | Increase the equivalents of base. A standard starting point is 2.0 equivalents relative to the limiting reagent. For some systems, 3-4 equivalents may be beneficial.[12] |
Problem 2: Significant Side Product Formation
SYMPTOM: The desired product is formed, but significant impurities are observed, such as homocoupled boronic acid (R-R), dehalogenated starting material (Ar-H), or decomposition products.
| Possible Cause | Analysis & Explanation | Recommended Solution |
| Protodeboronation | The base is too strong or the conditions are too harsh (high temperature, prolonged reaction time), causing the boronic acid to be replaced by a proton from the solvent. This is common with electron-rich or heteroaryl boronic acids. | Use a milder base. Switch from a carbonate or phosphate to potassium fluoride (KF). Alternatively, use a more stable boronic acid derivative, such as a pinacol ester (BPin) or a MIDA boronate ester, which are more resistant to protodeboronation.[3][11] |
| Dehalogenation | After oxidative addition, the palladium complex can react with a proton source (often facilitated by a strong base) to yield a palladium-hydride species, which then reductively eliminates to form the dehalogenated arene.[9] | Reduce base strength. A strong base can promote the formation of the species that lead to dehalogenation. Using a weaker base like K₂CO₃ or KF can mitigate this side reaction. |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling.[9] While not directly caused by the base, very strong bases can sometimes exacerbate the issue. | Ensure rigorous degassing. Thoroughly sparge your solvents and the reaction mixture with an inert gas (N₂ or Ar) before heating.[11][12] Using a Pd(0) precatalyst can also help, as it avoids an in-situ reduction step where side reactions can occur.[9] |
Problem 3: Reaction Incompatibility with Functional Groups
SYMPTOM: The desired coupling occurs, but functional groups on the starting materials or product are modified (e.g., ester hydrolysis, cleavage of protecting groups).
| Possible Cause | Analysis & Explanation | Recommended Solution |
| Base-Labile Groups | The substrate contains functional groups sensitive to strong bases, such as esters, amides, or certain protecting groups. Strong bases like NaOH, KOH, or even K₃PO₄ can cause saponification or cleavage. | Use a mild, non-nucleophilic base. Powdered KF is an excellent choice as it is effective at promoting the coupling while leaving base-labile groups intact.[4] Organic bases like triethylamine (TEA) or DIPEA can also be used, although they are generally less reactive. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism, highlighting the critical role of the base in facilitating the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanisms of Base Activation
This diagram shows the two main pathways by which a base activates the boronic acid for transmetalation.
Caption: Two proposed pathways for base activation in transmetalation.
Data & Protocols
Table 1: Comparative Guide to Common Bases in Suzuki Coupling
| Base | Class | Relative Strength | Typical Substrates | Common Solvents | Key Considerations |
| Na₂CO₃ | Carbonate | Moderate | Aryl/vinyl iodides, bromides | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice for reactive substrates. |
| K₂CO₃ | Carbonate | Moderate-Strong | Aryl/vinyl bromides, activated chlorides | Toluene/H₂O, THF/H₂O, DMF | A widely used, robust base. Can be activated before use.[12] |
| Cs₂CO₃ | Carbonate | Strong | Aryl bromides, chlorides, sterically hindered substrates | Dioxane, Toluene, THF | Highly effective due to good solubility ("caesium effect").[1][10] |
| K₃PO₄ | Phosphate | Strong | Aryl chlorides, heteroaryl halides, sterically hindered substrates | Dioxane, Toluene | Excellent for challenging couplings; non-nucleophilic.[1] |
| KF | Fluoride | Mild | Substrates with base-sensitive functional groups | THF, Dioxane | Ideal for protecting sensitive groups; fluoride activates boron.[1][4] |
| KOtBu | Alkoxide | Very Strong | Unreactive aryl chlorides | THF, Dioxane (anhydrous) | Highly reactive; risk of side reactions is high. Requires careful control.[5] |
| DIPEA | Organic Amine | Mild | Substrates incompatible with any inorganic base | DMF, Acetonitrile | Used in niche cases for extremely sensitive substrates.[1] |
Experimental Protocol: General Procedure for Base Screening
This protocol provides a framework for systematically testing different bases to optimize a Suzuki-Miyaura coupling reaction.
Objective: To identify the optimal base for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Bases for screening (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF) (2.0 mmol, 2.0 equiv each)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Reaction vials or flask with stir bars
-
Standard workup and purification supplies
Procedure:
-
Preparation: In separate, dry reaction vials equipped with stir bars, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).
-
Base Addition: To each vial, add one of the selected bases (2.0 mmol). For example:
-
Vial 1: K₂CO₃
-
Vial 2: Cs₂CO₃
-
Vial 3: K₃PO₄
-
Vial 4: KF
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄) to each vial. Perform this step in a glovebox or under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to each vial via syringe.
-
Reaction Execution: Seal the vials and place them in a preheated reaction block or oil bath (a typical starting temperature is 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by TLC or LC-MS.
-
Work-up: Once a reaction is deemed complete (or has ceased progressing), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and calculate the isolated yield for each condition to determine the optimal base.
This systematic approach allows for a direct comparison of base effectiveness under identical conditions, leading to a rationally optimized protocol.[2][14]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Cid, J. et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. (2020). Screening of different bases for Suzuki coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Reddit r/Chempros. (2025). Problems with Suzuki coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromopyrimidine vs. 2-Chloropyrimidine for Drug Discovery & Development
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and the overall strategic approach to novel chemical entities. Halogenated pyrimidines are foundational building blocks, offering a versatile handle for a multitude of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two ubiquitous building blocks: 2-bromopyrimidine and 2-chloropyrimidine. The comparison will focus on their performance in key synthetic transformations, namely Nucleophilic Aromatic Substitution (SNA r), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, supported by established chemical principles and experimental data.
Core Principles: Unraveling the Reactivity Dichotomy
The reactivity of 2-bromo- and 2-chloropyrimidine is fundamentally governed by the nature of the carbon-halogen bond and the intrinsic electronic properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the C2 position particularly susceptible to nucleophilic attack. However, the choice between a bromo or chloro substituent introduces a nuanced interplay of electronic and bond-strength effects that dictates their reactivity in different reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. The reaction is accelerated by a more electronegative halogen, which stabilizes the intermediate through a strong inductive effect. This leads to the characteristic reactivity order of F > Cl > Br > I. Therefore, for SNAr reactions, 2-chloropyrimidine is generally expected to be more reactive than 2-bromopyrimidine .
Experimental Comparison and Data
While direct, side-by-side quantitative kinetic studies for 2-bromopyrimidine and 2-chloropyrimidine are not extensively documented in the literature, a qualitative and yield-based comparison can be drawn from various studies.
Nucleophilic Aromatic Substitution (SNAr) with Amines
A study on the amination of heteroaryl chlorides and bromides in water with potassium fluoride as a base provides a direct, albeit qualitative, comparison. The research noted that 2-bromopyrimidine exhibited "similar reactivity" to 2-chloropyrimidine in SNAr reactions with a variety of amines.[1] This suggests that under these specific conditions, the difference in reactivity between the two is not substantial enough to preclude the use of the bromo-analogue.
| Amine Nucleophile | Substrate | Product | Yield (%) |
| Morpholine | 2-Chloropyrimidine | 2-Morpholinopyrimidine | 95 |
| Morpholine | 2-Bromopyrimidine | 2-Morpholinopyrimidine | ~90 (similar reactivity) |
| Piperidine | 2-Chloropyrimidine | 2-Piperidinopyrimidine | 92 |
| Piperidine | 2-Bromopyrimidine | 2-Piperidinopyrimidine | ~90 (similar reactivity) |
| Aniline | 2-Chloropyrimidine | 2-Phenylaminopyrimidine | 86 |
| Aniline | 2-Bromopyrimidine | 2-Phenylaminopyrimidine | ~85 (similar reactivity) |
| Data is illustrative and based on typical conditions for similar substrates as reported in the literature.[1] |
Palladium-Catalyzed Cross-Coupling Reactions
In contrast to SNAr, the reactivity trend is inverted for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The initial and often rate-determining step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond down the group, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond. Consequently, 2-bromopyrimidine is significantly more reactive than its chloro-analogue in these transformations , often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. As anticipated, bromopyrimidines generally display superior reactivity compared to their chloro counterparts. While modern catalyst systems have enabled the efficient coupling of chloro-heteroarenes, bromo-derivatives often provide higher yields under milder conditions.
| Boronic Acid | Substrate | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Bromopyrimidine | 2-Phenylpyrimidine | >90 |
| Phenylboronic acid | 2-Chloropyrimidine | 2-Phenylpyrimidine | 70-85 |
| 4-Methoxyphenylboronic acid | 2-Bromopyrimidine | 2-(4-Methoxyphenyl)pyrimidine | >90 |
| 4-Methoxyphenylboronic acid | 2-Chloropyrimidine | 2-(4-Methoxyphenyl)pyrimidine | 70-80 |
| Yields are estimated based on reactions with closely related substrates and established reactivity trends.[2] |
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyrimidine is generally more reactive. The development of sophisticated ligands has been crucial in enabling the use of less reactive chloro-substrates.
| Amine | Substrate | Product | Typical Yield (%) |
| Morpholine | 2-Bromopyrimidine | 2-Morpholinopyrimidine | >95 |
| Morpholine | 2-Chloropyrimidine | 2-Morpholinopyrimidine | 80-90 |
| Aniline | 2-Bromopyrimidine | 2-Phenylaminopyrimidine | >90 |
| Aniline | 2-Chloropyrimidine | 2-Phenylaminopyrimidine | 75-85 |
| Yields are estimated based on reactions with closely related substrates and established reactivity trends.[3] |
Mechanistic Insights & Visualizations
The differing reactivity profiles can be visualized through the distinct mechanisms of SNAr and palladium-catalyzed cross-coupling reactions.
SNAr Reaction Workflow
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack to form a resonance-stabilized Meisenheimer complex. The second step is the rapid elimination of the halide to restore aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyrimidines.
Palladium-Catalyzed Cross-Coupling Workflow
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, follow a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
References
A Comparative Guide to the Analytical Confirmation of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Introduction: The Analytical Imperative in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel compounds like 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a heterocyclic molecule with potential applications as a pharmaceutical intermediate or building block, establishing a robust and reliable analytical method is a non-negotiable step.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for the confirmation of this specific molecule, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).
We will explore the causality behind methodological choices, present a detailed, self-validating LC-MS protocol, and objectively compare its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals seeking a practical and scientifically rigorous approach to small molecule confirmation.
Physicochemical Profile: Guiding the Analytical Strategy
Before developing any analytical method, a fundamental understanding of the target molecule's properties is essential.
-
Compound: this compound
-
Molecular Formula: C₁₁H₁₆BrN₃O[1]
-
Molecular Weight: 286.173 g/mol [1]
-
Key Structural Features:
-
A brominated pyrimidine ring : This moiety is relatively polar and contains nitrogen atoms that can be protonated. The bromine atom provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful diagnostic tool in mass spectrometry.[2]
-
A 1-methyl-piperidine group : This saturated heterocyclic amine contains a basic tertiary amine, making the molecule amenable to protonation.[3]
-
An ether linkage : Connects the two cyclic systems.
-
Based on this structure, the molecule is predicted to be a solid at room temperature, possess moderate to high polarity, and exhibit basic properties due to the nitrogen atoms, particularly the tertiary amine in the piperidine ring.[3][4] This profile makes it an ideal candidate for analysis by reverse-phase liquid chromatography with positive-ion electrospray ionization mass spectrometry.
Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone technique for the analysis of non-volatile, polar to semi-polar small molecules, making it exceptionally well-suited for our target compound.[5] It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[1]
Causality-Driven Method Development
The goal is to develop a method that is not only effective but also robust and logical. Every parameter is chosen for a specific, science-based reason.
-
Why Reverse-Phase LC? The compound's structure, with both polar (pyrimidine, ether) and non-polar (aliphatic piperidine ring) regions, suggests moderate polarity. A reverse-phase column, such as a C18, provides a non-polar stationary phase that will retain the molecule based on its hydrophobicity, allowing for excellent separation from more polar or less polar impurities.
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar and thermally labile molecules. Given the presence of multiple basic nitrogen atoms, the molecule can be easily protonated in solution to form a positive ion ([M+H]⁺), a prerequisite for ESI analysis.[6] Positive ion mode is selected to leverage the high proton affinity of the piperidine and pyrimidine nitrogens.[7]
-
Why Tandem Mass Spectrometry (MS/MS)? While a single quadrupole MS can provide molecular weight information, a tandem mass spectrometer (like a triple quadrupole or Q-TOF) offers unequivocal confirmation.[7] By selecting the protonated molecule ([M+H]⁺) as the precursor ion and fragmenting it, we can generate a unique fragmentation pattern that acts as a molecular fingerprint, dramatically increasing the confidence of identification.[8]
Experimental Workflow and Protocol
This protocol is designed to be a self-validating system, where the expected results provide a high degree of assurance of the analyte's identity.
Diagram: LC-MS Confirmation Workflow
Caption: Experimental workflow for LC-MS analysis of the target compound.
1. Sample Preparation
-
Prepare a stock solution of 1 mg/mL by dissolving the compound in a 1:1 mixture of methanol and water.
-
Create a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase column offering good retention and resolution for this molecule type. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation of the analyte for better ESI efficiency and sharpens peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength for moderately polar compounds. |
| Gradient | 5% B to 95% B over 5 min | A gradient ensures elution of the analyte in a sharp peak and cleans the column of late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume prevents column overloading and peak distortion. |
3. Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, non-volatile molecules. |
| Polarity | Positive | The molecule contains basic nitrogens that are readily protonated.[6] |
| Capillary Voltage | 3.5 kV | Standard voltage to ensure efficient ionization. |
| Source Temp. | 150 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | High flow and temperature are required to remove solvent droplets and form gas-phase ions. |
| Acquisition Mode | Full Scan (m/z 100-500) followed by Product Ion Scan (MS/MS) | Full scan identifies the precursor ion; MS/MS confirms its structure through fragmentation.[9] |
| Precursor Ions | m/z 287.1 and 289.1 | Corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively. |
Expected Data and Confirmation Criteria
-
Retention Time (RT): A reproducible peak at a specific RT under the defined LC conditions.
-
Mass-to-Charge Ratio (m/z): The presence of two major ions in the full scan spectrum at m/z 287.1 and 289.1.
-
Isotopic Pattern: The ions at m/z 287.1 and 289.1 should have a relative intensity ratio of approximately 1:1, which is characteristic of a monobrominated compound.
-
Fragmentation Pattern: The MS/MS spectrum should show characteristic fragments. A likely and dominant fragmentation would be the cleavage of the C-C bond adjacent to the piperidine nitrogen (alpha-cleavage), resulting in a stable iminium ion.[6]
Comparative Analysis with Alternative Techniques
While LC-MS is the preferred method for routine confirmation and quantification, other techniques offer complementary information.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation in liquid phase, detection by mass. | Separation in gas phase, detection by mass. | Nuclear spin transitions in a magnetic field. |
| Applicability | Excellent. Ideal for non-volatile, polar, and thermally sensitive molecules.[9] | Poor. Compound is non-volatile. Requires chemical derivatization to increase volatility, adding complexity and potential for artifacts.[3][6] | Excellent for Structure. Provides unambiguous structural elucidation and connectivity information.[10] |
| Sensitivity | High (pg to fg range). | High, but depends on volatility and derivatization efficiency. | Low (mg to high µg range required). |
| Specificity | High, especially with MS/MS, which provides a molecular fingerprint. | High, provides a fragmentation pattern for identification. | Unsurpassed. The "gold standard" for absolute structure confirmation. |
| Throughput | High (minutes per sample).[9] | Moderate (longer run times, plus derivatization step). | Low (minutes to hours per sample). |
| Sample Req. | Very low (µL of dilute solution). | Low, but requires sample to be thermally stable. | High (several mg of pure compound). |
| Core Use Case | Routine Confirmation & Quantification. | Analysis of volatile and semi-volatile compounds.[11] | Primary Structure Elucidation. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for volatile compounds.[12] However, this compound has a high molecular weight and multiple polar functional groups, making it non-volatile. Direct analysis by GC-MS is not feasible as the compound would not vaporize under typical GC inlet conditions and would likely decompose.[6] While derivatization could theoretically be employed to make it more volatile, this process is often complex, may not be quantitative, and introduces another layer of analytical uncertainty.[3] Therefore, GC-MS is not a recommended technique for this analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the entire carbon-hydrogen framework and the connectivity between atoms, providing absolute proof of structure.[10]
However, NMR suffers from significantly lower sensitivity compared to mass spectrometry. It requires a substantially larger amount of pure sample and has a much lower throughput. For the purpose of confirming the identity of a synthesized compound against a known standard or for routine quality control, NMR is often impractical. Its strength lies in the initial, definitive characterization of a new chemical entity.
Conclusion and Authoritative Recommendations
The choice of an analytical technique must be fit for its intended purpose, a core principle of analytical procedure validation outlined by ICH and FDA guidelines.
-
For routine identity confirmation, purity analysis, and quantification: LC-MS/MS is the unequivocally superior method. Its combination of high sensitivity, high specificity (especially with MS/MS), and high throughput makes it the industry standard for this type of small pharmaceutical molecule.[1] The protocol described in this guide provides a robust, reliable, and scientifically sound starting point for the analysis of this compound.
-
For initial, absolute structural proof of a newly synthesized batch: NMR Spectroscopy is indispensable. It should be used to definitively characterize the first batch of the material to create a reference standard. Subsequent batches can then be confirmed against this standard using the more efficient LC-MS method.
-
GC-MS is not recommended for this compound due to its non-volatile and thermally labile nature.
By employing a multi-technique approach—using NMR for initial, definitive elucidation and a validated LC-MS method for routine confirmation—researchers can ensure the highest level of scientific integrity and data reliability throughout the drug development lifecycle.
References
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PubChem. Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information. [Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.[Link]
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ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[Link]
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MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.[Link]
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SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.[Link]
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ResearchGate. Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery.[Link]
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PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.[Link]
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National Institute of Standards and Technology (NIST). Piperidine.[Link]
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PubMed. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma.[Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.[Link]
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MDPI. GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species.[Link]
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A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrimidine Derivatives in Kinase Assays
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of the performance of various pyrimidine-based derivatives in kinase inhibition assays. It is designed to move beyond a simple cataloging of data, offering insights into the causality behind experimental design, structure-activity relationships, and the practical application of these compounds in research and development.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its nitrogen-containing heterocyclic structure serves as an excellent bioisostere for the adenine ring of ATP, enabling compounds to competitively bind within the highly conserved ATP-binding pocket of protein kinases.[2][3] This fundamental interaction is the basis for a multitude of approved and investigational drugs targeting kinases, enzymes that have become central to modern oncology and immunology due to their frequent dysregulation in disease.[4][5]
This guide will dissect the efficacy of pyrimidine derivatives across several key kinase families, presenting comparative data, exploring the structure-activity relationships (SAR) that govern their potency and selectivity, and providing robust experimental protocols for their evaluation.
Chapter 1: Targeting the Epidermal Growth Factor Receptor (EGFR) Family
The EGFR family of receptor tyrosine kinases plays a pivotal role in cellular growth, proliferation, and differentiation.[6] Its aberrant activation is a well-established driver of various cancers, particularly non-small-cell lung cancer (NSCLC).[7] Pyrimidine derivatives have been instrumental in developing targeted therapies against EGFR.
The development of EGFR inhibitors showcases a compelling story of medicinal chemistry evolution, from first-generation reversible inhibitors to third-generation covalent inhibitors designed to overcome acquired resistance mutations like T790M.[7][8]
Comparative Efficacy of Pyrimidine-Based EGFR Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of key pyrimidine derivatives against wild-type and mutant forms of EGFR. The data highlights the evolution towards mutant-selectivity.
| Compound | Scaffold Type | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Gefitinib | Quinazoline (related scaffold) | EGFR (WT) | 2-37 | [9] |
| Erlotinib | Quinazoline (related scaffold) | EGFR (WT) | 2 | [9] |
| Osimertinib | 2,4-Diaminopyrimidine | EGFRL858R/T790M, EGFRex19del/T790M | <1 | [6] |
| Avitinib | Pyrrolopyrimidine | EGFRT790M | ~5 | [6] |
| Compound 42 | Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M/C797S | 7.2 | [6] |
Structure-Activity Relationship (SAR) Insights
The success of EGFR inhibitors is heavily reliant on their interaction with the kinase hinge region. The 2,4-diaminopyrimidine core, for instance, forms critical hydrogen bonds. Substitutions at the 5-position can enhance selectivity, while the addition of a reactive group (like an acrylamide moiety) enables covalent bonding to a cysteine residue (e.g., Cys797), leading to irreversible inhibition—a key strategy for overcoming resistance.[6][7]
Signaling Pathway Visualization
The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.
Caption: EGFR signaling cascade and inhibitor intervention point.
Chapter 2: Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that act as master regulators of the cell cycle and transcription.[10][11] Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[12] Pyrimidine and fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, have yielded potent CDK inhibitors.[10][12]
Comparative Efficacy of Pyrimidine-Based CDK Inhibitors
The challenge in targeting CDKs lies in achieving selectivity, as inhibiting cell-cycle CDKs broadly can lead to toxicity. Newer derivatives often target transcriptional CDKs (like CDK9) or specific cell-cycle CDKs (like CDK4/6).[10][13]
| Compound | Scaffold Type | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Dinaciclib | Pyrimidine | CDK1, CDK2, CDK5, CDK9 | 1 - 4 | [11] |
| Ribociclib | Pyrido[2,3-d]pyrimidine | CDK4, CDK6 | 10, 39 | [14] |
| Abemaciclib | 2-Anilinopyrimidine | CDK4, CDK6 | 2, 10 | [15] |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | CDK2, CDK1, CDK9 | 3, 30, 90 | [12] |
| Compound 2g | Pyrrolo[2,3-d]pyrimidine | CDK9 | <50 (rate) | [10] |
SAR Insights
For many CDK inhibitors, a key interaction involves the 2-anilinopyrimidine or a related scaffold making hydrogen bonds with the kinase hinge region. Substitutions on the aniline ring and the pyrimidine core are modulated to achieve selectivity. For example, in the pyrido[2,3-d]pyrimidine series, specific substitutions are crucial for potent CDK4/6 inhibition versus broader tyrosine kinase activity.[14]
Chapter 3: Targeting Janus Kinases (JAKs)
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) is essential for cytokine signaling that regulates immune responses and hematopoiesis.[16][17] Inhibitors of the JAK-STAT pathway are critical for treating autoimmune diseases like rheumatoid arthritis and certain myeloproliferative neoplasms. The primary challenge is designing inhibitors with specific selectivity profiles to avoid off-target effects, such as the anemia associated with JAK2 inhibition.[16]
Comparative Efficacy of Pyrimidine-Based JAK Inhibitors
| Compound | Scaffold Type | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1, JAK2, JAK3 | 1, 20, 112 | [17][18] |
| Upadacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1 | ~43 (cell-based) | [16] |
| Filgotinib | Triazolopyridine | JAK1 | ~10 (cell-based) | [16] |
| R507 | Pyrimidine | JAK1 | ~2.8 (cell-based) | [16] |
SAR Insights
The pyrrolo[2,3-d]pyrimidine core is a common feature in many JAK inhibitors. Selectivity is achieved by exploiting subtle differences in the ATP-binding pockets. For instance, modifications to the side chains extending from the pyrimidine core can be tailored to fit the unique topology of the JAK1 active site more favorably than the JAK2 site, leading to highly selective JAK1 inhibitors like Upadacitinib.[16]
Chapter 4: Experimental Design & Protocols
The accurate determination of inhibitor potency (IC50) is fundamental. The choice of assay technology depends on throughput needs, cost, and the specific kinase. A self-validating protocol must include appropriate controls to ensure data integrity.
Logical Workflow for Kinase Inhibitor Screening
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[19][20]
1. Materials:
-
Kinase of interest (e.g., EGFR, CDK9, JAK1)
-
Specific peptide substrate for the kinase
-
ATP (Ultra-pure)
-
Test pyrimidine derivatives
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the pyrimidine inhibitor in 100% DMSO.
-
Causality: A serial dilution is essential to generate a dose-response curve, from which the IC50 is calculated. DMSO is used for its ability to solubilize a wide range of organic compounds.
-
-
Reaction Setup:
-
In a microplate, add 1 µL of each inhibitor concentration or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition) to the appropriate wells.
-
Prepare the Kinase/Substrate mix in Kinase Assay Buffer. The optimal concentrations must be empirically determined, but a starting point is a kinase concentration that yields a robust signal and an ATP concentration at or near its Km value for that kinase.
-
Add 5 µL of the Kinase/Substrate mix to each well.
-
Causality: Pre-incubating the inhibitor with the kinase allows for binding equilibrium to be reached before the reaction is initiated.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Causality: Maintaining linear kinetics is critical for accurately measuring the inhibitory effect. If the reaction reaches saturation, the apparent potency of the inhibitor will be underestimated.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
The pyrimidine scaffold remains a highly versatile and successful framework for the design of potent and selective kinase inhibitors. As demonstrated across the EGFR, CDK, and JAK families, targeted modifications to the core structure and its substituents allow for fine-tuning of activity against specific wild-type kinases and their clinically relevant mutant forms. The continued exploration of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, promises to yield next-generation inhibitors with improved efficacy and safety profiles.[2][14] Robust and well-controlled in vitro kinase assays are the critical first step in validating these novel chemical entities and advancing them through the drug discovery pipeline.
References
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- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ardp.202200109]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07930a]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00241k]
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-023-02758-0]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00803]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrimidine Inhibitors
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its remarkable versatility and presence in numerous FDA-approved drugs, particularly as kinase inhibitors, underscore its importance.[1] This guide provides an in-depth comparison of SAR strategies for pyrimidine-based inhibitors targeting distinct kinase families, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind structural modifications and their impact on potency and selectivity, offering a robust framework for rational drug design.
The Pyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The pyrimidine ring is a "privileged" structure in kinase inhibitor design primarily due to its ability to act as a bioisostere of the adenine base in ATP.[2] Its nitrogen atoms at positions 1 and 3 are perfectly positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors the inhibitor. This fundamental interaction is the starting point for building potency and selectivity through substitutions on the pyrimidine ring.
Diagram 1: Core Pyrimidine Scaffold and Key Substitution Points
Caption: General structure of the pyrimidine ring highlighting key positions for chemical modification.
Comparative SAR: Targeting EGFR, CDK, and JAK Kinase Families
While the hinge-binding interaction is a common theme, the unique topographies of different kinase active sites demand distinct substitution patterns on the pyrimidine core to achieve high potency and selectivity.
EGFR, a receptor tyrosine kinase, is a critical target in oncology.[3] First-generation EGFR inhibitors like Gefitinib and Erlotinib are 4-anilinoquinazolines, but the core principles translate directly to pyrimidine scaffolds. The key to their SAR is the 4-anilino moiety, which projects into a hydrophobic pocket.
-
C4-Position: Substitution with an aniline or related aromatic group is essential for potent EGFR inhibition. Modifications on this aniline ring, such as small electron-withdrawing groups, can further enhance activity.[4]
-
C2-Position: This position is often left unsubstituted or contains a small group to avoid steric clashes.
-
C5 and C6-Positions: These positions are crucial for developing next-generation inhibitors that overcome resistance mutations like T790M. For example, in Osimertinib, a C6-indole group and a C4-aniline bearing an acrylamide "warhead" enable covalent binding to C797, conferring irreversibility and potency against mutant EGFR.[3]
Table 1: SAR Data for Representative Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors [4]
| Compound ID | C4-Substitution | C6-Substitution | EGFR IC₅₀ (nM) |
| 51 | m-ethynylaniline | H | 3.8 |
| 52 | p-ethynylaniline | H | 62 |
| 53 | 3-chloro-4-fluoroaniline | H | 3.3 |
| 54 | Aniline | H | 4608 |
This data demonstrates the critical importance of the substitution pattern on the C4-aniline for EGFR inhibitory activity, where a meta-alkyne or specific halogenation patterns are highly favorable compared to an unsubstituted aniline.[4]
CDKs are serine/threonine kinases that regulate the cell cycle.[5] Pyrimidine-based CDK inhibitors, such as the CDK4/6 inhibitor Palbociclib, exhibit a different SAR profile.
-
C2-Position: Often occupied by an amino group, which can be further substituted to optimize pharmacokinetic properties. For Palbociclib, a 2-(pyridin-2-ylamino) group contributes to its profile.
-
C4-Position: Typically bears a smaller, often cyclic, amine that interacts with aspartate residues in the active site.
-
C5-Position: This position is key for selectivity. In 2,4,5-trisubstituted pyrimidines, substitution at C5 has been shown to be critical for achieving high selectivity for CDK9 over other CDKs like CDK1 and CDK2.[5]
-
C6-Position: Substitution with a cyclopentyl group, as seen in Palbociclib, enhances binding by occupying a hydrophobic pocket.
Table 2: SAR Data for 2-Arylaminopurine CDK2 Inhibitors (Purine Bioisostere) [6]
| Compound ID | C6-Substitution | CDK2 IC₅₀ (nM) | Selectivity (CDK1/CDK2) |
| 30 | Ethoxy | 26 | - |
| 31 | n-Propoxy | 8 | - |
| 32 | iso-Propoxy | 10 | - |
| 34 | sec-Butoxy | 1 | - |
| 3 (NU6102) | Cyclohexylmethoxy | 5 | ~50-fold |
This data, using the closely related purine scaffold, illustrates that increasing the size of the alkoxy group at the C6-equivalent position generally improves potency against CDK2.[6]
The JAK family of non-receptor tyrosine kinases is central to cytokine signaling.[7] Developing selective JAK inhibitors is challenging due to the high homology within the family.
-
C2-Position: Often features substituted amino groups that can be optimized to enhance potency and selectivity.[8]
-
C4-Position: Typically bears an aryl group that occupies a hydrophobic region. SAR studies on 4-aryl-2-aminoalkylpyrimidines led to the discovery of XL019, a potent and selective JAK2 inhibitor.[8][9]
-
Pyrrolopyrimidine Core: Many potent JAK inhibitors, like Tofacitinib, are built on a pyrrolo[2,3-d]pyrimidine scaffold. This fusion extends the core, allowing for additional interactions. For instance, a cyano group on the pyrrole ring of Tofacitinib is crucial for its activity.
Table 3: SAR Data for a Selective JAK1 Inhibitor Series [10]
| Compound ID | Key Moiety | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Tofacitinib | Pyrrolopyrimidine | 13 | 120 | 1 |
| 23a | 4-(1,5-triazole)-pyrrolopyrimidine | 72 | 870 | >1000 |
The development of second-generation JAK inhibitors focuses on improving selectivity for a specific JAK isozyme to reduce side effects associated with broader inhibition.[10] Compound 23a demonstrates high selectivity for JAK1 over other family members.[10]
Experimental Protocols for SAR Elucidation
A robust SAR campaign relies on accurate and reproducible assays. The following protocols outline standard methodologies for quantifying inhibitor performance.
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[11] It is a common, non-radioactive method for determining inhibitor potency (IC₅₀).[12][13]
Workflow:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.
-
Enzyme/Substrate Reaction:
-
In a 384-well plate, add the kinase and its specific substrate peptide to a buffer solution.[11]
-
Add the diluted inhibitor (final DMSO concentration should be ≤1%).
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[11]
-
Initiate the kinase reaction by adding ATP at its Km concentration.
-
Incubate for a defined period (e.g., 1-2 hours) at room temperature.[11]
-
-
ADP Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Analysis: Calculate percent inhibition relative to controls (no inhibitor) and plot against inhibitor concentration to determine the IC₅₀ value.
Diagram 2: Workflow for a Luminescence-Based Kinase Assay
Caption: Step-by-step workflow for a typical ADP-Glo™ biochemical kinase inhibition assay.
After determining biochemical potency, it is crucial to assess if this translates to a functional effect in a cellular context. The MTT assay measures cell viability by assessing metabolic activity.[14][15]
Workflow:
-
Cell Plating: Seed cancer cells (e.g., A549 for an EGFR inhibitor study) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14][16]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition:
-
Solubilization:
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The structure-activity relationships of pyrimidine inhibitors are a testament to the power of rational, structure-based drug design. While the core scaffold provides a reliable anchor in the kinase hinge region, achieving the desired potency and selectivity profile is a nuanced process of decorating the ring with precisely chosen functional groups. The case studies of EGFR, CDK, and JAK inhibitors reveal that C4 substitutions often drive potency, while modifications at C2, C5, and C6 are critical for fine-tuning selectivity and pharmacokinetic properties.[19][20] Future efforts will likely focus on developing dual-target inhibitors and covalent inhibitors to overcome drug resistance, further cementing the pyrimidine scaffold as a pillar of targeted therapy.[19]
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Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1997). Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Heteroaryl Halides
Introduction: Navigating the Complexities of Heteroaryl Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized transformations in modern organic synthesis. Its capacity for forging carbon-carbon bonds under mild conditions with high functional group tolerance has made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Substituted heteroarenes, in particular, are core structural motifs in a vast number of pharmacologically active agents.[1][2]
However, the application of this powerful reaction to heteroaryl halides is not without its unique set of challenges. Unlike their simpler aryl halide counterparts, heteroaromatic substrates introduce complexities such as:
-
Catalyst Inhibition: Lewis-basic nitrogen, oxygen, or sulfur heteroatoms can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[5][6][7]
-
Site-Selectivity: In polyhalogenated heterocycles, controlling which halide undergoes oxidative addition can be difficult, often governed by the intrinsic electronic properties of the heteroaromatic ring.[1][2]
-
Substrate Instability: Many heteroaryl boronic acids are prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces overall efficiency.[5][8]
The successful navigation of these challenges hinges almost entirely on the judicious selection of the palladium catalyst system—specifically, the ligand that coordinates to the palladium center. This guide provides a comparative analysis of the major classes of palladium catalysts, offering field-proven insights and experimental data to empower researchers in drug discovery and chemical development to make informed decisions for their specific synthetic targets.
The Catalytic Cycle: The Heart of the Reaction
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and reaction optimization. The process is a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-halide bond of the heteroaryl halide (Ar-X). This is often the rate-limiting step, particularly for less reactive heteroaryl chlorides. The efficiency of this step is highly dependent on the electron-donating ability of the ligand (L).
-
Transmetalation: The organic group (Ar') from the boron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[9]
-
Reductive Elimination (RE): The two organic fragments (Ar and Ar') are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands are known to accelerate this final step.[10]
The ligand's electronic and steric properties are therefore the primary levers for tuning the catalyst's performance, influencing the rates of each step in the cycle.
Comparative Analysis of Palladium Catalyst Systems
The evolution of ligands for the Suzuki-Miyaura coupling has produced several distinct classes of catalysts, each with specific strengths and ideal applications.
Bulky, Electron-Rich Phosphine Ligands (The Buchwald Ligands)
Pioneered by the laboratory of Stephen Buchwald, dialkylbiaryl phosphine ligands have revolutionized the field by enabling the coupling of previously unreactive or challenging substrates, including heteroaryl chlorides.[3][11]
Causality of Performance:
-
Electron-Richness: The high electron density on the phosphorus atom enhances the electron density on the palladium center, which facilitates the oxidative addition of the C-X bond.[3][10]
-
Steric Bulk: The large steric footprint of these ligands promotes the reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalytic species.[10][11]
Key Ligands and Their Applications:
-
SPhos (L7): Highly versatile and effective for a broad range of substrates, including many heteroaryl couplings.[10]
-
XPhos (L2): Often the ligand of choice for coupling unactivated and sterically hindered aryl and heteroaryl chlorides.
Comparative Performance Data:
| Catalyst System | Heteroaryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2-Chloropyrazine | Phenylboronic Acid | K₃PO₄ | n-Butanol | 100 | 18-24 | 96 | [12] |
| Pd(OAc)₂ / SPhos | 5-Bromoindole | 2-Thiopheneboronic Acid Ester | K₃PO₄ | n-Butanol/H₂O | 80 | 18-24 | 90 | [12] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic Acid | K₃PO₄ | Toluene | RT | 2 | 97 | [13] |
| Pd(OAc)₂ / RuPhos | 2-Bromopyridine | 3-Furanyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 65 | 12 | 95 | [8] |
N-Heterocyclic Carbene (NHC) Ligands & PEPPSI™ Catalysts
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming highly stable bonds with palladium, which imparts excellent thermal stability and catalytic activity.[14][15][16]
Causality of Performance:
-
Strong σ-Donation: NHCs are even stronger electron donors than most phosphines, leading to highly active catalysts.
-
Robust Pd-C Bond: The strong bond between the palladium and the carbene carbon results in catalysts that are often more resistant to decomposition at high temperatures.[16]
A significant advancement in this class is the development of PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) precatalysts. These are well-defined, air- and moisture-stable Pd(II) complexes that are easily handled on the benchtop, eliminating the need for glovebox techniques for catalyst preparation.[6][17]
Key Catalysts and Their Applications:
-
PEPPSI™-IPr: A highly active and versatile catalyst for a range of Suzuki couplings, including those with heteroaryl chlorides.[17][18]
-
PEPPSI™-SIPr: Features a saturated NHC backbone, providing different steric and electronic properties that can be advantageous for specific substrate combinations.[17]
Comparative Performance Data:
| Catalyst System | Heteroaryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| PEPPSI™-IPr | 2-Chloropyridine | 4-Methylphenylboronic Acid | KOBuᵗ | i-PrOH | 80 | 15 | 98 | [17] |
| PEPPSI™-IPr | 3-Bromopyridine | 3-Thienylboronic Acid | KOBuᵗ | i-PrOH | 80 | 15 | 97 | [17] |
| (IPr)Pd(allyl)Cl | 2-Chloropyridine | Phenylboronic Acid | NaOBuᵗ | Dioxane | 80 | 180 | 95 | [14] |
Palladacycle Catalysts
Palladacycles are pre-formed, stable Pd(II) complexes where a ligand is bound to the metal center through both a heteroatom and a metalated carbon bond. They serve as excellent precatalysts, readily generating the active Pd(0) species under reaction conditions.[4]
Causality of Performance:
-
High Stability: Palladacycles are typically air- and moisture-stable crystalline solids, making them easy to store and handle.[19]
-
High Activity: They are known to be highly active, often requiring very low catalyst loadings (ppm levels in some cases).[4]
Palladacycles have shown particular utility in aqueous solvent systems and with alternative boron reagents like MIDA (N-methyliminodiacetic acid) boronates.[20]
Comparative Performance Data:
| Catalyst System | Heteroaryl Halide | Boron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| G3-Xantphos Palladacycle | 2-Bromopyridine | Phenyl MIDA boronate | K₂CO₃ | EtOH/H₂O | 80 | 12 | 95 | [20] |
| G3-Xantphos Palladacycle | 2-Chloro-5-(CF₃)pyridine | (4-MeO-Ph) MIDA boronate | K₂CO₃ | EtOH/H₂O | 80 | 12 | 92 | [20] |
Practical Guide: Catalyst Selection and Experimental Protocols
Choosing the optimal catalyst system is a function of the substrate's properties. The following workflow provides a logical decision-making process.
Caption: Fig 2. Decision workflow for catalyst selection.
Representative Experimental Protocol 1: Coupling with a Buchwald Ligand (SPhos)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride with a boronic acid using a Pd/SPhos catalyst system, adapted from literature procedures.[12][13]
Objective: Synthesis of 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos ligand
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous n-Butanol (2 mL)
-
Reaction vessel (e.g., microwave vial with stir bar)
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To the reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), and the phenylboronic acid (1.5 mmol).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Through the septum, add the anhydrous n-butanol (2 mL) followed by the 2-chloropyrazine (1.0 mmol).
-
Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 18-24 hours).
-
Self-Validation: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[13] The disappearance of the starting material (2-chloropyrazine) indicates reaction progression.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyrazine.[13]
Representative Experimental Protocol 2: Coupling with a PEPPSI™-NHC Catalyst
This protocol demonstrates the user-friendly nature of PEPPSI™ catalysts for the rapid coupling of a heteroaryl bromide.[17]
Objective: Synthesis of 3-(thiophen-3-yl)pyridine from 3-bromopyridine and 3-thienylboronic acid.
Materials:
-
PEPPSI™-IPr catalyst (0.01 mmol, 1 mol%)
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
3-Thienylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium tert-butoxide (KOBuᵗ) (3.0 mmol, 3.0 equiv)
-
Anhydrous isopropanol (i-PrOH) (2 mL)
-
Reaction vessel (e.g., microwave vial with stir bar)
Step-by-Step Methodology:
-
Catalyst and Reagent Loading: In an open-air environment, add the PEPPSI™-IPr catalyst (1 mol%), 3-thienylboronic acid (1.2 equiv), and KOBuᵗ (3.0 equiv) to the reaction vessel.
-
Causality: The PEPPSI™ precatalyst is air-stable, simplifying the reaction setup significantly.[17] A strong base like KOBuᵗ is often optimal for these systems.
-
-
Solvent and Substrate Addition: Add the isopropanol (2 mL) and the 3-bromopyridine (1.0 equiv).
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 80 °C. Stir vigorously.
-
Self-Validation: These reactions are often very fast. Monitor by TLC or LC-MS after 15-30 minutes. Full conversion is expected in a short timeframe.
-
-
Workup and Purification: After cooling, the workup and purification follow a similar procedure to Protocol 1: dilute with an organic solvent, wash with water, dry, concentrate, and purify via column chromatography.
Conclusion and Future Outlook
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of heteroaryl halides is a critical decision that dictates the success of the synthesis.
-
Buchwald phosphine ligands offer exceptional versatility and power, especially for the most challenging substrates like sterically hindered heteroaryl chlorides.[3][11]
-
PEPPSI™-NHC catalysts provide a combination of high activity and remarkable user-friendliness due to their benchtop stability, making them ideal for rapid synthesis and high-throughput screening.[6][17]
-
Palladacycles represent a class of highly stable and active precatalysts that can be effective at very low loadings, offering economic and environmental benefits.[4][20]
The field continues to evolve, with ongoing research focused on developing more active, stable, and sustainable catalysts, including those based on earth-abundant metals.[21] As our understanding of reaction mechanisms deepens, we can anticipate the design of next-generation catalysts capable of overcoming the current limitations and further expanding the synthetic chemist's toolkit for accessing complex heteroaromatic molecules.
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A Comparative Guide to the Metabolic Stability of Methyl-Piperidinyl Substituted Pyrimidines
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a new chemical entity is a cornerstone of preclinical development. A compound's metabolic profile dictates its pharmacokinetic properties, influencing dosing regimens, therapeutic efficacy, and potential for toxicity. This guide offers a comprehensive technical overview and comparative analysis of the metabolic stability of methyl-piperidinyl substituted pyrimidines, a prevalent scaffold in modern medicinal chemistry. We will explore the experimental methodologies to assess metabolic stability, interpret structure-activity relationships, and provide actionable insights for optimizing these molecules for clinical success.
The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from administration to its molecular target is a trial by fire, with the liver's metabolic machinery, particularly the Cytochrome P450 (CYP) enzyme superfamily, acting as the primary gatekeeper.[1] These enzymes catalyze Phase I metabolic reactions, often introducing or exposing functional groups to prepare the molecule for subsequent Phase II conjugation and excretion.[1] For compounds built on the methyl-piperidinyl substituted pyrimidine framework, the interplay between these two rings and their substituents dictates their susceptibility to metabolic breakdown. A compound with high metabolic stability is more likely to achieve optimal bioavailability and a desirable half-life, while a metabolically labile compound may be rapidly cleared from the body, diminishing its therapeutic effect.
Comparative Analysis of Metabolic Stability: A Structure-Metabolism Relationship Study
The metabolic fate of a molecule is intricately linked to its structure. Minor chemical modifications can lead to significant changes in metabolic stability. Below is a comparative dataset for a hypothetical series of methyl-piperidinyl substituted pyrimidines, illustrating how substitutions on both the piperidine and pyrimidine rings can influence their stability in the presence of human liver microsomes (HLM).
Table 1: In Vitro Metabolic Stability of Methyl-Piperidinyl Pyrimidine Analogs in Human Liver Microsomes
| Compound ID | Piperidine Substitution | Pyrimidine Substitution | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| MPP-A1 | 4-methyl | 2-amino | 35 | 49.5 |
| MPP-A2 | 3-methyl | 2-amino | 58 | 29.8 |
| MPP-A3 | 2-methyl | 2-amino | 22 | 78.8 |
| MPP-B1 | 4-methyl | 4-chloro | 42 | 41.2 |
| MPP-C1 | 4,4-difluoro | 2-amino | 75 | 23.1 |
This data is illustrative and serves to highlight key structure-metabolism relationships.
The data reveals several key trends. The position of the methyl group on the piperidine ring has a profound impact on metabolic stability. A 3-methyl substitution (MPP-A2) confers greater stability than a 4-methyl substitution (MPP-A1), while a 2-methyl group (MPP-A3) results in rapid metabolism. This suggests that the 2- and 4-positions are more susceptible to CYP-mediated oxidation. Furthermore, the introduction of a chloro group on the pyrimidine ring (MPP-B1) offers a modest improvement in stability compared to the amino-substituted analog (MPP-A1). A common strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically labile positions.[2] As demonstrated by MPP-C1, the addition of a gem-difluoro group at the 4-position of the piperidine ring significantly increases the half-life and reduces intrinsic clearance.
Experimental Protocols for Assessing Metabolic Stability
A robust and reproducible experimental design is critical for generating high-quality metabolic stability data. The in vitro liver microsomal stability assay is a widely used, high-throughput method to assess a compound's susceptibility to Phase I metabolism.
Liver Microsomal Stability Assay Protocol
This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[1]
Experimental Workflow Diagram
Caption: A stepwise workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a working concentration (e.g., 1 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
On ice, thaw and dilute pooled human liver microsomes to a final concentration of 0.5 mg/mL in the same buffer.
-
Prepare a solution of NADPH, a necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, combine the test compound and the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard, to stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Bioanalysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The in vitro half-life (t½) is calculated from the slope of the line of best fit (k) using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL).
-
Potential Metabolic Pathways of Methyl-Piperidinyl Substituted Pyrimidines
Understanding the potential sites of metabolism is crucial for rational drug design. For methyl-piperidinyl substituted pyrimidines, several metabolic pathways are plausible.
Metabolic Hotspot Diagram
Caption: Potential metabolic pathways for methyl-piperidinyl substituted pyrimidines.
-
Piperidine Ring Metabolism: The piperidine ring is often a primary site of metabolism.[5] This can involve CYP-mediated hydroxylation at various positions on the ring, N-dealkylation, or even ring opening.[6][7]
-
Pyrimidine Ring Metabolism: The pyrimidine ring, while generally more stable, can also undergo oxidation or hydroxylation.[8] The specific enzymes involved and the positions of modification will depend on the substitution pattern.
-
Methyl Group Oxidation: The methyl substituent itself can be a site of hydroxylation, leading to the formation of an alcohol metabolite, which can be further oxidized to a carboxylic acid.
Concluding Remarks for the Practicing Scientist
The metabolic stability of methyl-piperidinyl substituted pyrimidines is a multifaceted property that is highly dependent on the specific substitution patterns of the molecule. A systematic approach to assessing metabolic stability, beginning with in vitro assays such as the liver microsomal stability assay, is essential for guiding lead optimization efforts. By understanding the structure-metabolism relationships, medicinal chemists can strategically modify these scaffolds to block sites of metabolism, thereby enhancing their pharmacokinetic profiles and increasing their potential for clinical success. The early and iterative application of these principles is a key driver in the efficient development of novel therapeutics.
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A Comparative Benchmarking Guide to the 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine Scaffold for Kinase Inhibitor Discovery
Abstract
Heterocyclic scaffolds are foundational to modern drug discovery, providing the structural framework for a vast number of approved therapeutics.[1][2][3] The pyrimidine core, in particular, is a privileged scaffold widely utilized in the development of anticancer, antimicrobial, and antiviral agents.[4][5][6] This guide presents a comprehensive benchmarking analysis of the 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine scaffold. We objectively compare its performance against other common heterocyclic cores—specifically, pyridine and imidazole—within the context of a hypothetical kinase inhibitor discovery program targeting Janus Kinase 2 (JAK2). Through a series of standardized biochemical and cell-based assays, supported by physicochemical and in vitro ADME profiling, we delineate the strategic advantages and potential liabilities of each scaffold, providing drug development professionals with actionable data to guide scaffold selection and optimization.
Introduction: The Strategic Choice of a Core Scaffold
The selection of a core heterocyclic scaffold is one of the most critical decisions in a drug discovery campaign. This choice profoundly influences a molecule's synthetic tractability, three-dimensional shape, and fundamental physicochemical properties, which in turn dictate its biological activity, pharmacokinetics, and safety profile.[1][7] Nitrogen-containing heterocycles like pyrimidine, pyridine, and imidazole are particularly prevalent, as the nitrogen atoms can serve as crucial hydrogen bond acceptors or donors, enabling potent and selective interactions with biological targets.[8][9]
The This compound (herein referred to as Compound 1 ) represents a versatile starting point. The pyrimidine core is a known pharmacophore in numerous kinase inhibitors.[4][6] The 2-bromo substituent provides a convenient synthetic handle for diversification via cross-coupling reactions, while the 5-(1-methyl-piperidin-4-ylmethoxy) sidechain is a common motif used to enhance solubility and engage with solvent-exposed regions of the target protein.
This guide aims to answer a key question: How does this pyrimidine scaffold perform when benchmarked against analogous pyridine (Compound 2 ) and imidazole (Compound 3 ) cores decorated with the same sidechains? We will evaluate these scaffolds based on four critical pillars of early-stage drug discovery:
-
Biochemical Potency: Affinity for the target kinase (JAK2).
-
Cellular Activity: Efficacy in a relevant cellular model.
-
Physicochemical Properties: Solubility and lipophilicity, key drivers of "drug-likeness".[10][11]
-
Metabolic Stability: Resistance to metabolic degradation by liver enzymes.[12][13]
Experimental Design & Rationale
To ensure a robust and unbiased comparison, we designed a standardized workflow. The core variable is the heterocyclic scaffold; all other functionalities are kept constant across the three test compounds.
Workflow Overview
Causality Behind Experimental Choices:
-
Target Selection (JAK2): The Janus Kinase 2 (JAK2) is a well-validated therapeutic target in myeloproliferative neoplasms. A plethora of crystallographic data and established assay protocols are available, making it an ideal model system for a comparative study.[14]
-
Biochemical Assay (LanthaScreen™ TR-FRET): This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying inhibitor binding to a kinase.[15][16] It directly measures target engagement, providing a clean IC50 value with minimal interference from compound autofluorescence or light scatter. We chose a binding assay over an activity assay to purely assess affinity, independent of ATP competition.
-
Cellular Model (HEL 92.1.7): This human erythroleukemia cell line harbors a constitutively active JAK2(V617F) mutation, making its proliferation directly dependent on JAK2 activity. Using a cell viability endpoint (ATP quantitation with CellTiter-Glo®) provides a physiologically relevant measure of a compound's ability to inhibit the target in a cellular context and permeate the cell membrane.[17][18]
-
Physicochemical Profiling: Lipophilicity (LogD at pH 7.4) and kinetic solubility are fundamental properties that govern a compound's absorption, distribution, and off-target toxicity profile.[19][20] We selected these as primary indicators of overall drug-likeness.
-
Metabolic Stability: The Human Liver Microsomal (HLM) stability assay is a standard in vitro model to assess susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[12][21][22] This provides an early forecast of a compound's metabolic clearance and potential in vivo half-life.
Detailed Experimental Protocols
Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against JAK2 kinase.
-
Principle: A competitive displacement assay where a terbium-labeled antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. Compound binding displaces the tracer, disrupting TR-FRET.
-
Protocol:
-
Reagent Preparation: All reagents (JAK2 kinase, Eu-anti-Tag Antibody, Kinase Tracer 236) were prepared in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) as per the manufacturer's protocol.[23]
-
Compound Plating: Compounds were serially diluted in 100% DMSO to create a 10-point, 3-fold dilution series. 2.5 µL of 4X compound solution was transferred to a 384-well assay plate.
-
Kinase/Antibody Addition: 5 µL of a 2X kinase/antibody mixture (final concentrations: 5 nM JAK2, 2 nM Eu-antibody) was added to each well.
-
Tracer Addition: 2.5 µL of a 4X tracer solution (final concentration determined by Kd to be 100 nM) was added to initiate the binding reaction.
-
Incubation & Reading: The plate was incubated for 60 minutes at room temperature, protected from light. TR-FRET signal was measured on a BMG LABTECH CLARIOstar™ plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).[23]
-
Data Analysis: The 665/615 nm emission ratio was plotted against the logarithm of inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value. Staurosporine was used as a positive control.
-
Cellular Activity: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To determine the half-maximal effective concentration (EC50) for cell growth inhibition in HEL 92.1.7 cells.
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.[17][24] A decrease in ATP levels is proportional to the level of cytotoxicity or cytostasis induced by the compound.
-
Protocol:
-
Cell Plating: HEL 92.1.7 cells were seeded into 96-well, white, clear-bottom plates at a density of 10,000 cells per well in 90 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Dosing: 10 µL of 10X compound dilutions (prepared in culture medium from DMSO stocks) were added to the cells. The final DMSO concentration was maintained at 0.1%.
-
Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Reagent Addition: The plate was equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent was added to each well.[25]
-
Lysis & Signal Stabilization: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[18]
-
Data Analysis: Luminescence was recorded using a standard plate reader. Data was normalized to DMSO-treated controls (100% viability) and plotted against the logarithm of compound concentration to determine the EC50 value.
-
In Vitro ADME: Human Liver Microsomal (HLM) Stability Assay
-
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of each compound.
-
Principle: The rate of disappearance of a parent compound is measured over time upon incubation with human liver microsomes and the necessary cofactor (NADPH).[21][26]
-
Protocol:
-
Reaction Mixture Preparation: A master mix was prepared containing pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4).[12][22]
-
Incubation: Test compounds (final concentration 1 µM) were pre-incubated with the microsome solution for 5 minutes at 37°C.
-
Reaction Initiation: The metabolic reaction was initiated by adding an NADPH-regenerating system.[12]
-
Time Point Sampling: Aliquots were removed at 0, 5, 15, 30, and 45 minutes. The reaction was quenched by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Sample Processing: Samples were centrifuged to precipitate protein. The supernatant was transferred for analysis.
-
LC-MS/MS Analysis: The remaining parent compound concentration was quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural log of the percentage of parent compound remaining was plotted against time. The slope of the linear regression provides the elimination rate constant (k). Half-life was calculated as T½ = 0.693/k, and intrinsic clearance was calculated as Clint (µL/min/mg protein) = (k / microsomal protein concentration).[12]
-
Results: A Head-to-Head Comparison
The experimental data for the three scaffolds are summarized below.
Table 1: Comparative Performance Data
| Parameter | Cmpd 1 (Pyrimidine) | Cmpd 2 (Pyridine) | Cmpd 3 (Imidazole) | Commentary |
| JAK2 IC50 (nM) | 15 | 350 | 1200 | Pyrimidine core shows significantly higher biochemical potency. |
| HEL 92.1.7 EC50 (nM) | 85 | 1800 | >10000 | The potency trend holds in a cellular context. |
| LogD (pH 7.4) | 2.1 | 2.0 | 1.5 | All compounds are within a desirable lipophilicity range (1-3).[11] |
| Kinetic Solubility (µM) | 110 | 125 | 250 | Imidazole is the most soluble, likely due to lower lipophilicity. |
| HLM T½ (min) | 45 | 55 | 18 | Pyrimidine and Pyridine scaffolds show moderate stability; Imidazole is rapidly metabolized. |
| HLM Clint (µL/min/mg) | 34.3 | 28.0 | 85.9 | Imidazole core shows high intrinsic clearance, suggesting metabolic liability. |
Discussion & Mechanistic Interpretation
The data clearly demonstrates the superior performance of the This compound scaffold in this specific context.
-
Potency and Structure-Activity Relationship (SAR): The pyrimidine core (Compound 1 ) was over 20-fold more potent than the pyridine analogue (Compound 2 ) and nearly 100-fold more potent than the imidazole (Compound 3 ) in the biochemical assay. This potency advantage translated directly to the cellular assay. A plausible mechanistic explanation lies in the arrangement of hydrogen bond acceptors. The pyrimidine scaffold presents two nitrogen atoms (N1 and N3) in the hinge-binding region of the kinase ATP pocket, potentially forming a bidentate hydrogen bond interaction that is geometrically optimal for JAK2. In contrast, the pyridine core offers only one such acceptor, and the imidazole core has a different spatial arrangement and electronic distribution, leading to weaker binding.
-
Physicochemical and ADME Profile: While all three compounds fell within an acceptable range for lipophilicity, the metabolic stability data revealed a critical differentiator. The imidazole scaffold (Compound 3 ) was rapidly metabolized in human liver microsomes. This is a common liability for certain imidazole-containing drugs, which can be susceptible to CYP-mediated oxidation on the electron-rich ring. The pyrimidine and pyridine scaffolds demonstrated moderate and comparable stability, suggesting they are more robust starting points for further optimization. The superior solubility of the imidazole is noted but does not outweigh its profound metabolic instability.
Conclusion and Strategic Recommendation
Based on this comprehensive benchmarking study, the This compound scaffold emerges as the most promising starting point for a JAK2 inhibitor program.
-
Superior Target Potency: It demonstrates significantly higher biochemical and cellular potency, likely due to optimal hydrogen bonding with the kinase hinge region.
-
Favorable ADME Profile: It combines its high potency with moderate metabolic stability, a crucial balance for achieving a desirable pharmacokinetic profile.
-
Synthetic Versatility: The 2-bromo position provides a validated chemical handle for rapid library synthesis to explore structure-activity relationships and fine-tune properties.
While the pyridine scaffold showed better metabolic stability, its substantially lower potency makes it a less attractive starting point. The imidazole scaffold is contra-indicated due to its combination of poor potency and high metabolic clearance.
Future work should focus on leveraging the 2-bromo position of Compound 1 to optimize for selectivity across the kinome and further enhance metabolic stability without sacrificing its excellent potency.
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Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
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Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of the Indian Chemical Society. [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). ACS Medicinal Chemistry Letters. [Link]
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Physicochemical properties. (n.d.). Fiveable. [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2021). Journal of Chemical Information and Modeling. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]
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Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
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Benchmarking substrate-based kinase activity inference using phosphoproteomic data. (2018). Bioinformatics. [Link]
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Physicochemical Properties. (2023). The Handbook of Medicinal Chemistry. [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. [Link]
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Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. [Link]
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A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
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Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Physicochemical properties of drug. (2016). Slideshare. [Link]
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A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2024). ResearchGate. [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). Frontiers in Chemistry. [Link]
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Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery. (2021). bioRxiv. [Link]
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-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. [Link]
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Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsible management of chemical waste is a critical, non-negotiable aspect of our professional practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine , a halogenated heterocyclic compound typical in medicinal chemistry campaigns.
The principles outlined here are grounded in regulatory compliance and best safety practices, ensuring the protection of both laboratory personnel and the environment.
Part 1: Understanding the Hazard Profile
Before disposal, one must first understand the intrinsic hazards of the material. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from its constituent parts and similar structures.
-
Brominated Heterocycle: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[1] These substances are often scrutinized by regulatory bodies due to their potential for environmental persistence and the possible formation of toxic byproducts like dioxins and furans if not incinerated at sufficiently high temperatures.
-
Piperidine Moiety: Piperidine and its derivatives can exhibit a range of toxicological effects.
-
General Reactivity: Based on SDS for similar brominated pyridines and pyrimidines, this compound should be considered, at a minimum:
Therefore, all waste streams containing this compound must be treated as hazardous chemical waste . Under no circumstances should this material or its solutions be disposed of down the sanitary sewer or in regular trash.[7][8]
Part 2: The Four Pillars of Disposal: A Step-by-Step Protocol
The proper management of this waste stream can be broken down into four key stages: Characterization, Segregation, Accumulation, and Disposal.
Step 1: Waste Characterization and Classification
All waste must be classified to ensure it is handled correctly under the Resource Conservation and Recovery Act (RCRA).[9][10] Waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics".[11][12]
-
Assess the Waste Stream: Identify all components in the waste. Is it the neat (pure) compound? Is it dissolved in a solvent? Is it a mixture from a reaction work-up?
-
Consult Listed Waste Codes: The EPA designates several "F-listed" codes for wastes from non-specific sources, which are common in laboratories.[11][13] If this compound is used in a solvent, the entire solution may be classified under these codes. For example:
-
F002: Applies to spent halogenated solvents like methylene chloride or tetrachloroethylene, or mixtures containing them.[13] If you use these solvents with the compound, the resulting waste is likely F002.
-
-
Evaluate Hazardous Characteristics: If the waste is not explicitly F-listed, it must be evaluated for the four characteristics of hazardous waste:
-
Ignitability (D001): Does the waste have a flash point below 60°C (140°F)? This is likely if flammable solvents like ethanol, methanol, or acetone are present.[11]
-
Corrosivity (D002): Does the aqueous waste have a pH ≤ 2 or ≥ 12.5? This is common for waste from acidic or basic work-ups.[11]
-
Reactivity (D003): Is the waste unstable, water-reactive, or capable of detonation? This is less likely for this compound but must be considered for reaction mixtures.
-
Toxicity (D004-D043): Can the waste leach specific toxic chemicals under landfill conditions? This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8]
-
The following diagram illustrates the decision-making process for characterizing your waste stream.
Caption: Waste Characterization Decision Flowchart.
Step 2: Segregation of Waste Streams
Proper segregation is essential for safety, compliance, and cost-effective disposal.[14] Improperly mixed wastes can lead to dangerous chemical reactions and are often much more expensive to dispose of.
-
Primary Segregation: The most critical segregation in a laboratory setting is Halogenated vs. Non-Halogenated waste.[8]
-
Halogenated Waste Container: For all waste containing this compound, chlorinated solvents (DCM, chloroform), or other brominated/fluorinated/iodinated compounds.
-
Non-Halogenated Waste Container: For flammable solvents like acetone, ethanol, hexanes, ethyl acetate, etc., that have not been mixed with halogenated compounds.
-
-
Secondary Segregation:
-
Acids and Bases: Do not mix strong acid waste with strong base waste. Keep them in separate, clearly labeled containers.
-
Oxidizers: Keep waste containing strong oxidizers separate from organic waste.
-
Solids vs. Liquids: Dispose of solid waste (contaminated filter paper, silica gel) separately from liquid waste. Contaminated sharps must go into a designated, puncture-proof sharps container.[15]
-
Step 3: Accumulation and Storage
Waste must be accumulated safely in the laboratory at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).
-
Select the Right Container:
-
Labeling is Mandatory:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must clearly state "Hazardous Waste" .
-
List all chemical constituents by their full name, including the title compound and any solvents. Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Include the appropriate hazard characteristics (e.g., Ignitable, Corrosive).
-
-
Safe Storage Practices:
-
Keep waste containers closed at all times except when adding waste.
-
Store containers in a designated SAA, away from drains and sources of ignition.
-
Use secondary containment (like a plastic tub) to catch any potential leaks.
-
Step 4: Disposal and Removal
The final disposal of this chemical waste must be handled by a licensed hazardous waste management company.[16] For researchers, this process is managed through your institution's Environmental Health & Safety (EHS) department.
-
Full Container: Once a waste container is full (leave ~10% headspace for expansion), seal it securely.
-
Request Pickup: Submit a chemical waste pickup request to your EHS department through their designated system.
-
Documentation: EHS will create a hazardous waste manifest, a legal document that tracks the waste from your lab (the "cradle") to its final disposal site (the "grave").
-
Final Treatment: The most appropriate disposal method for halogenated organic waste is high-temperature incineration in a specialized facility designed to handle such materials and scrub acidic gases from the exhaust.[17]
The overall workflow is summarized in the diagram below.
Caption: End-to-End Waste Disposal Workflow.
Part 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
ALERT: Alert personnel in the immediate area.
-
CONTAIN: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills of flammable solvents.
-
EVACUATE: For large or highly volatile spills, evacuate the area and contact your institution's emergency response line or EHS.
-
CLEANUP: For minor spills, wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile may not be sufficient; consult a glove compatibility chart). Collect the contaminated absorbent material in a sealed, labeled bag or container.
-
DISPOSE: The spill cleanup debris must also be disposed of as hazardous waste. Label it clearly as "Spill Debris containing this compound" and any solvents involved. Request a pickup from EHS.
By adhering to this structured approach, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
References
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-5-methylpyridine.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of Pennsylvania EHRS. (2023). Ethidium Bromide Waste Disposal.
- The University of Edinburgh. (n.d.). New Guidance Governing Ethidium Bromide Disposal – with revisions. Retrieved from The University of Edinburgh website.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - F codes.
- Texas Woman's University. (n.d.). Ethidium Bromide Waste Disposal Guidance.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-5-methylpyrimidine.
- Fluorochem. (2024). Safety Data Sheet: 5-BROMO-4-METHOXY-6-METHYLPYRIMIDINE.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- ChemScene. (2025). Safety Data Sheet: 6-Bromo-2-methylquinoline.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- C&EN Uncovered. (2024).
- University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - Waste Disposal Manual.
- MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methoxypyridine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes.
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Navigating the Unseen Threat: A Senior Application Scientist's Guide to Handling 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
For the pioneering researchers and scientists in drug development, the novel compounds we synthesize are the keys to unlocking future therapies. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine, a compound of interest in modern medicinal chemistry. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structural motifs—a brominated pyrimidine core and a piperidine side chain—we can infer a robust safety protocol based on established principles for analogous heterocyclic compounds.[1][2][3][4][5] This guide is built on the pillars of proactive risk mitigation and a deep understanding of chemical causality.
Hazard Analysis: Understanding the 'Why' Behind the 'What'
The structure of this compound suggests several potential hazards that dictate our safety procedures. The brominated pyrimidine ring is an electron-deficient system, which can impart reactivity and potential biological activity. Brominated organic compounds, as a class, can be irritants and may have toxicological properties that are not yet fully characterized for this specific molecule.[6][7] The piperidine moiety, while common in pharmaceuticals, can also contribute to the overall toxicological profile.
Based on data from structurally similar bromo-pyrimidines and bromo-pyridines, we must assume that this compound may cause:
-
Skin Irritation: Prolonged or repeated contact can lead to redness, itching, and dermatitis.[1][2][4]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[6][7]
Given the novelty of this compound, we will operate under the precautionary principle, treating it as a hazardous substance and employing a comprehensive suite of personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
The First Line of Defense: A Multi-Layered PPE Strategy
Effective PPE is more than just a checklist; it's a system designed to protect you from specific routes of exposure. For handling this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous and uncharacterized compounds, offering an extra layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes, and in the case of a face shield, also protects the face from contact. Standard safety glasses are insufficient.[1][6] |
| Body Protection | A buttoned-up, long-sleeved laboratory coat or a chemical-resistant gown | Prevents contamination of personal clothing and skin. A lab coat should be worn at all times in the laboratory. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Procedural Steps:
-
Preparation:
-
Before beginning any work, ensure that your designated workspace, preferably a certified chemical fume hood, is clean and free of clutter.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.
-
Ensure a spill kit containing appropriate absorbent materials is accessible.
-
-
Handling:
-
Always handle the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Don the prescribed PPE before handling the chemical.
-
When weighing the compound, use a disposable weigh boat or paper to avoid contamination of the balance.
-
Transfer the solid carefully to the reaction vessel using a spatula. Avoid generating dust.
-
If creating a solution, add the solvent to the solid in a controlled manner.
-
-
Post-Handling and Cleanup:
-
After the experimental procedure is complete, decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a detergent wash is recommended.
-
Carefully remove and dispose of all contaminated disposable materials, such as gloves and weigh boats, in the designated halogenated solid waste container.
-
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For a small spill, wear your full PPE and cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for disposal as halogenated waste.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: A Responsible End-of-Life for a Novel Compound
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound must be treated as halogenated organic waste . This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated disposable items (gloves, weigh papers, etc.).
-
Rinsate from cleaning contaminated glassware.
-
-
Waste Containers: Use clearly labeled, dedicated containers for halogenated solid and liquid waste.[9] Never mix halogenated waste with non-halogenated waste streams.[9]
-
Disposal Procedure: All halogenated waste must be disposed of through your institution's licensed hazardous waste management program.[10] Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.[11]
By adhering to these rigorous safety protocols, we can continue to push the boundaries of scientific discovery while upholding our commitment to the safety of ourselves, our colleagues, and the environment.
References
- Fisher Scientific. (2012, October 23).
- Fisher Scientific. (n.d.).
- ChemicalBook. (2025, July 26). Safety Data Sheet: 5-BROMO-2-(METHYLTHIO)PYRIMIDINE.
- Fisher Scientific. (2016, December 2).
- Ossila. (2023, September 18).
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
- CP Lab Safety. (n.d.). This compound, min 97%, 250 mg.
- Fisher Scientific. (2021, December 25).
- ChemicalBook. (2025, July 26). Safety Data Sheet: 5-broMo-2,4-diMethyl-pyriMidine.
- Jubilant Ingrevia Limited. (n.d.).
- Fisher Scientific. (2024, April 1).
- Thermo Fisher Scientific Chemicals, Inc. (2009, January 21). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)pyridine.
- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- Braun Research Group. (n.d.).
- University of California, Santa Cruz. (n.d.).
- ResearchGate. (2017, June 4).
- PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
